9-Methylacenaphtho[1,2-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
9-methylacenaphthyleno[1,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBHQCJWEFRRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928210 | |
| Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-59-9 | |
| Record name | NSC163365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylacenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The core of this guide is a detailed exploration of the prevalent synthetic methodology: the acid-catalyzed condensation of acenaphthenequinone with 3,4-diaminotoluene. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the characterization of the final product. This document is designed to be a practical resource for researchers, offering both theoretical insights and actionable laboratory procedures.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents.[1] Their diverse biological activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The planar, aromatic structure of acenaphtho[1,2-b]quinoxaline derivatives also makes them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). The introduction of a methyl group at the 9-position can subtly modify the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or novel material characteristics.
The synthesis of this compound is most effectively achieved through the condensation of an α-dicarbonyl compound, acenaphthenequinone, with a substituted ortho-diamine, 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine).[2] This robust and versatile reaction provides a direct route to the desired heterocyclic framework.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a classical acid-catalyzed condensation-cyclization-dehydration sequence. The mechanism can be dissected into the following key steps:
-
Activation of the Carbonyl Group: In the presence of an acid catalyst, one of the carbonyl groups of acenaphthenequinone is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: One of the amino groups of 3,4-diaminotoluene acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer and Dehydration: A proton transfer from the nitrogen to the oxygen atom, followed by the elimination of a water molecule, leads to the formation of an imine intermediate (a Schiff base).
-
Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl group of the acenaphthenequinone moiety in an intramolecular fashion.
-
Final Dehydration: A subsequent dehydration step, similar to the first, results in the formation of the stable, aromatic quinoxaline ring system.
The choice of an acidic catalyst is crucial for an efficient reaction. While the reaction can proceed without a catalyst, particularly at elevated temperatures, an acid significantly accelerates the rate-determining steps, namely the nucleophilic attack on the carbonyl groups and the subsequent dehydration. Common catalysts include mineral acids, organic acids, and Lewis acids.[3]
Experimental Protocol
This protocol details a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
Acenaphthenequinone (1.0 eq)
-
3,4-Diaminotoluene (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Hydrochloric Acid (catalytic amount, if using ethanol)
-
Sodium Bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acenaphthenequinone (1.0 eq) and 3,4-diaminotoluene (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol to the flask to create a slurry. If using ethanol as the solvent, add a few drops of concentrated hydrochloric acid as a catalyst. Alternatively, glacial acetic acid can be used as both the solvent and the catalyst.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If an acidic catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Isolation of Crude Product: The product will precipitate out of the solution upon cooling and neutralization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Sources
An In-depth Technical Guide to the Physicochemical Properties of 9-Methylacenaphtho[1,2-b]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methylacenaphtho[1,2-b]quinoxaline is a polycyclic aromatic hydrocarbon containing a quinoxaline moiety, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, including its synthesis, spectroscopic characteristics, thermal stability, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its potential applications, particularly in anticancer research and organic electronics. This document serves as a technical resource for researchers interested in the exploration and utilization of this complex heterocyclic system.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest due to their wide array of biological activities and unique photophysical properties.[1] The fusion of a quinoxaline core with an acenaphthene unit in this compound results in a rigid, planar, and electron-deficient π-system, making it an attractive scaffold for the development of novel therapeutic agents and functional organic materials.[2] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application and further development. This guide aims to provide a detailed technical overview of this compound, synthesizing available data and providing practical experimental methodologies.
Molecular Structure and Core Properties
This compound possesses the molecular formula C₁₉H₁₂N₂ and a molecular weight of 268.32 g/mol .[3] The core structure consists of an acenaphthoquinone moiety fused with a 4-methyl-1,2-phenylenediamine, resulting in a pentacyclic aromatic system. The presence of the nitrogen atoms in the quinoxaline ring influences the electronic properties of the molecule, rendering it a potential candidate for various chemical interactions and applications.
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C1 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C9 [len=1.0]; C9 -- C4 [len=1.0];
C8 -- C10 [len=1.0]; C10 -- C11 [len=1.0]; C11 -- C3 [len=1.0];
C10 -- N1 [len=1.0]; N1 -- C12 [len=1.0]; C12 -- C13 [len=1.0]; C13 -- C14 [len=1.0]; C14 -- C15 [len=1.0]; C15 -- C11 [len=1.0];
C12 -- N2 [len=1.0]; N2 -- C10;
C15 -- C16 [len=1.0]; C16 -- H1 [len=0.5];
{rank=same; C1 C2 C3 C4 C5 C6};
{rank=same; C7 C8 C9};
{rank=same; C10 C11};
{rank=same; N1 C12 C13 C14 C15};
{rank=same; N2};
{rank=same; C16 H1};
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"];
C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; C16 [label="CH₃"];
N1 [label="N"]; N2 [label="N"];
H1 [label=""];
}
Figure 2: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of acenaphtho[1,2-b]quinoxaline derivatives.[4]
Materials:
-
Acenaphthenequinone (1.0 eq)
-
4-methyl-1,2-phenylenediamine (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve acenaphthenequinone (1.0 equivalent) in a minimal amount of hot ethanol.
-
Addition of Diamine: To the stirred solution, add 4-methyl-1,2-phenylenediamine (1.0 equivalent), also dissolved in a minimal amount of warm ethanol.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Cooling: After the reaction is complete (typically a few hours), remove the heat source and allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.5-9.0 ppm). The methyl group protons will appear as a singlet in the upfield region (around δ 2.5 ppm). The specific chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the nitrogen atoms and the methyl substituent.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the 19 carbon atoms in the molecule. The quaternary carbons of the fused ring system will appear in the downfield region, while the carbons of the methyl group will be observed at a much higher field.[5][6]
UV-Visible and Fluorescence Spectroscopy
The photophysical properties of quinoxaline derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
-
UV-Visible Absorption: this compound is expected to exhibit strong absorption bands in the UV-Vis region, characteristic of π-π* and n-π* transitions within the aromatic system.[3][7] Typically, acenaphtho[1,2-b]quinoxaline derivatives show absorption maxima in the range of 350-450 nm.[2]
-
Fluorescence Emission: Upon excitation at its absorption maximum, the molecule is expected to exhibit fluorescence. The emission wavelength and quantum yield will be dependent on the solvent polarity and the specific electronic structure of the molecule.[7]
Experimental Protocols for Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the data to determine chemical shifts, coupling constants, and signal integrations.
UV-Visible and Fluorescence Spectroscopy:
-
Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane).
-
Record the UV-Visible absorption spectrum using a spectrophotometer.
-
Record the fluorescence emission spectrum using a spectrofluorometer, with the excitation wavelength set at the absorption maximum.
Thermal Properties
The thermal stability of this compound is a critical parameter for its potential use in high-temperature applications such as organic electronics.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the decomposition temperature of the compound. Quinoxaline-based polymers are known for their high thermal stability, often with decomposition temperatures exceeding 400 °C.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and any other phase transitions. The reported melting point of this compound is 210-211 °C.
Experimental Protocol for Thermal Analysis
-
Place a small, accurately weighed sample of the purified compound into an appropriate TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).
Solubility
The solubility of this compound is expected to be low in polar solvents like water, and higher in organic solvents such as chloroform, dichloromethane, and toluene. This is typical for polycyclic aromatic hydrocarbons. The methyl group may slightly enhance its solubility in less polar organic solvents compared to the unsubstituted parent compound.
Experimental Protocol for Solubility Determination
-
Add an excess amount of the solid compound to a known volume of the solvent of interest.
-
Stir the mixture at a constant temperature for a sufficient time to reach equilibrium.
-
Filter the saturated solution to remove the undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Potential Applications
The unique structural and electronic properties of this compound and its derivatives make them promising candidates for a variety of applications.
-
Anticancer Agents: Quinoxaline derivatives have been extensively studied for their potential as anticancer agents.[8][9][10] The planar structure of acenaphtho[1,2-b]quinoxalines allows them to intercalate with DNA, potentially inhibiting cancer cell proliferation.
-
Organic Electronics: The electron-deficient nature of the quinoxaline ring system, combined with the extended π-conjugation, makes these compounds suitable for use as n-type semiconductors in organic field-effect transistors (OFETs) and as electron-accepting materials in organic solar cells.[2][11]
-
Fluorescent Probes: The inherent fluorescence of the acenaphtho[1,2-b]quinoxaline scaffold can be exploited for the development of fluorescent sensors and imaging agents.[12]
Conclusion
This compound is a fascinating heterocyclic compound with a rich potential for applications in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed experimental protocols for its synthesis and characterization. While a complete experimental dataset for this specific molecule remains to be fully elucidated in the scientific literature, the information presented here, based on its chemical structure and data from closely related analogs, provides a solid foundation for future research and development. The exploration of this and similar complex aromatic systems will undoubtedly continue to yield exciting discoveries and innovative applications.
References
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- Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. Research Journal of Pharmacy and Technology. (n.d.).
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- (A) UV‐Vis absorption and (B) emission spectra of the three...
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- 1H and13C NMR spectra ofN-substituted morpholines.
- Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250. (2025).
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An In-Depth Technical Guide to the Structural Elucidation of 9-Methylacenaphtho[1,2-b]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 9-Methylacenaphtho[1,2-b]quinoxaline, a polycyclic aza-heterocycle of interest in medicinal and materials chemistry. As a Senior Application Scientist, the following content is structured to not only present a series of analytical procedures but to also instill a deep understanding of the underlying principles and the logical flow of experimentation. This document will detail a plausible synthetic route, followed by a multi-pronged analytical approach employing Mass Spectrometry, Infrared Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. Each step is designed to be self-validating, ensuring the unambiguous confirmation of the target molecule's structure.
Introduction: The Chemical Context
This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] The rigid, planar structure of the acenaphtho[1,2-b]quinoxaline core makes it a prime candidate for intercalation with DNA and other macromolecules, a property often exploited in drug design. The introduction of a methyl group at the 9-position is expected to modulate its electronic properties and biological activity.
The precise characterization of this molecule is paramount for any further investigation into its potential applications. This guide will, therefore, lay out a systematic and rigorous pathway for its structural confirmation.
Proposed Synthesis
A common and effective method for the synthesis of quinoxaline derivatives is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] For the synthesis of this compound, a logical approach would be the reaction of acenaphthenequinone with 4-methyl-1,2-diaminobenzene.[3]
Reaction Scheme:
This reaction is typically carried out in a solvent such as ethanol or acetic acid and may be catalyzed by a mild acid.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be purified by recrystallization.
Analytical Workflow for Structural Elucidation
The following workflow is designed to provide a comprehensive and unambiguous structural determination of the synthesized compound.
Caption: Workflow for the structural elucidation of this compound.
Detailed Experimental Protocols and Expected Results
Mass Spectrometry (MS)
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or a mixture of acetone and hexane).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS). For GC-MS, a capillary column such as HP-5MS is suitable.[4]
-
Analysis Mode: For ESI-MS, operate in positive ion mode. For GC-MS, use electron impact (EI) ionization at 70 eV.[4]
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular ion peak.
Expected Results:
The molecular formula of this compound is C₁₉H₁₂N₂.[5] The expected monoisotopic mass is 268.1000 g/mol .[3] High-resolution mass spectrometry should confirm this exact mass, thereby validating the elemental composition. In EI-MS, the molecular ion peak [M]⁺ at m/z = 268 would be expected to be prominent, characteristic of polycyclic aromatic compounds.[6]
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₉H₁₂N₂ | [5] |
| Molecular Weight | 268.318 g/mol | [3] |
| Exact Mass | 268.100048391 g/mol | [3][5] |
| Primary Ion Peak | [M]⁺ at m/z ≈ 268 | [6] |
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Results:
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (methyl): ~2950-2850 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1650-1450 cm⁻¹
-
C-H bending (aromatic): ~900-675 cm⁻¹
The absence of N-H (~3500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches would confirm the complete condensation of the diamine and dicarbonyl starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or DMSO-d₆, in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[7]
-
Experiments: Acquire the following spectra:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
DEPT-135 (to differentiate CH/CH₃ from CH₂ carbons)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
4.3.1. Predicted ¹H NMR Spectrum
The structure of this compound has 12 protons. The aromatic region is expected to show a complex series of multiplets due to the fused ring system. The methyl group will appear as a singlet in the aliphatic region. Based on related quinoxaline structures, the following assignments are predicted:[8]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.5 | Singlet |
| Aromatic Protons | ~7.5 - 9.5 | Multiplets |
4.3.2. Predicted ¹³C NMR Spectrum
The molecule has 19 carbon atoms. The ¹³C NMR spectrum will show distinct signals for the methyl carbon and the aromatic carbons. DEPT-135 will show the methyl and CH carbons as positive signals, while quaternary carbons will be absent.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20-25 |
| Aromatic CH | ~120-135 |
| Aromatic Quaternary C | ~135-155 |
4.3.3. 2D NMR for Structural Connectivity
2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.[9][10]
-
COSY: This experiment will reveal proton-proton coupling networks. It will be particularly useful for assigning adjacent protons within the acenaphthene and quinoxaline ring systems.
-
HSQC: This spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the protonated carbons.
-
HMBC: This is arguably the most critical experiment for elucidating the overall structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the methyl protons and the adjacent quaternary carbons, as well as between protons on one ring and carbons on an adjacent fused ring.
Caption: Key expected HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By combining high-resolution mass spectrometry for molecular formula confirmation with a comprehensive suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC), an unambiguous assignment of the molecular structure can be achieved. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently characterize this and similar complex heterocyclic molecules, ensuring the scientific integrity of subsequent studies into their chemical and biological properties.
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New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines . International Journal of Heterocyclic Chemistry. [Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation . Open Research@CSIR-NIScPR. [Link]
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A Technical Guide to the Spectroscopic Profile of 9-Methylacenaphtho[1,2-b]quinoxaline
Introduction
9-Methylacenaphtho[1,2-b]quinoxaline is a polycyclic aza-aromatic hydrocarbon belonging to a class of compounds with significant interest in materials science and pharmaceutical research. The fusion of the acenaphthylene and quinoxaline ring systems results in a rigid, planar molecule with unique electronic properties. Quinoxaline derivatives are known for a wide range of biological activities, and their photophysical characteristics make them candidates for applications in organic electronics.[1][2] A thorough understanding of the spectroscopic signature of this compound is paramount for its identification, characterization, and the elucidation of its structure-property relationships in various applications.
While comprehensive experimental spectroscopic data for this compound is not extensively published, this guide provides a predictive and in-depth analysis of its expected spectroscopic properties. This is achieved through a comparative study of the parent compound, acenaphtho[1,2-b]quinoxaline, and related derivatives, in conjunction with insights from computational chemistry.[1][3] This approach, rooted in established spectroscopic principles, offers a robust framework for researchers and drug development professionals working with this and similar molecular scaffolds.
Molecular Structure and its Spectroscopic Implications
The chemical structure of this compound, with CAS Number 13362-59-9, consists of a central quinoxaline core fused to an acenaphthylene moiety.[4][5] The methyl group at the 9-position is the key structural variant from the parent compound. This substitution is expected to introduce subtle but measurable changes in the molecule's spectroscopic profile.
Caption: Molecular structure of this compound.
The extended π-conjugated system is responsible for its characteristic UV-Vis absorption and fluorescence properties. The nitrogen atoms in the quinoxaline ring introduce n-orbitals, leading to possible n→π* transitions in addition to the π→π* transitions of the aromatic system. The methyl group, being an electron-donating group, is likely to cause a slight bathochromic (red) shift in the absorption and emission spectra due to the positive inductive effect. In NMR spectroscopy, the methyl protons will give rise to a characteristic singlet, and the surrounding aromatic protons will experience altered chemical environments compared to the unsubstituted analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a unique fingerprint.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.5 ppm) and a singlet in the aliphatic region for the methyl group. Based on data for similar quinoxaline derivatives, the protons on the acenaphthylene and quinoxaline moieties will appear as a series of multiplets (doublets, triplets, and doublet of doublets) due to spin-spin coupling.[6][7] The exact chemical shifts will be influenced by the anisotropic effects of the fused ring system and the electronic effects of the nitrogen atoms. The methyl protons are anticipated to appear as a sharp singlet around δ 2.5-3.0 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be more complex, with distinct signals for each carbon atom in the unique electronic environment. Aromatic carbons will resonate in the δ 120-150 ppm range.[6][7] The carbons adjacent to the nitrogen atoms (C-N) are expected to be deshielded and appear at a lower field. The methyl carbon will give a characteristic signal in the aliphatic region, typically around δ 20-25 ppm. Computational DFT calculations have shown good agreement with experimental ¹³C NMR shifts for quinoxaline derivatives, providing a reliable method for prediction.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure solubility and avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
The molecular formula of this compound is C₁₉H₁₂N₂.[5] Its exact mass is 268.1000 g/mol .[5][8] In a high-resolution mass spectrum (e.g., ESI-TOF or Orbitrap), the molecular ion peak [M+H]⁺ would be observed at m/z 269.1073.[9] The fragmentation pattern will depend on the ionization technique used. Under electron ionization (EI), fragmentation may involve the loss of small neutral molecules or radicals.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or introduce it via an LC system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass to confirm the elemental composition. Analyze any fragment ions to gain further structural information.
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
UV-Vis and PL spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.
Predicted Spectroscopic Properties
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the UV and visible regions.[10] Similar to other quinoxaline derivatives, a high-energy band below 300 nm can be attributed to π→π* transitions within the aromatic system.[7][11] A lower energy band in the 350-450 nm region is likely due to a combination of π→π* and n→π* transitions, with the latter being weaker in intensity.[1][7] The methyl group may induce a slight red-shift in these absorption bands compared to the unsubstituted acenaphtho[1,2-b]quinoxaline.
Upon excitation, the molecule is expected to exhibit fluorescence. The emission spectrum will be red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime will depend on the efficiency of radiative versus non-radiative decay pathways.
| Spectroscopic Parameter | Predicted Value/Range | Basis of Prediction |
| ¹H NMR (CDCl₃) | ||
| Aromatic Protons | δ 7.0 - 9.5 ppm (multiplets) | Analogy with quinoxaline derivatives[6][7] |
| Methyl Protons | δ 2.5 - 3.0 ppm (singlet) | Typical range for aryl methyl groups |
| ¹³C NMR (CDCl₃) | ||
| Aromatic Carbons | δ 120 - 150 ppm | Analogy with quinoxaline derivatives[6][7] |
| Methyl Carbon | δ 20 - 25 ppm | Typical range for aryl methyl groups |
| Mass Spectrometry | ||
| Molecular Formula | C₁₉H₁₂N₂ | [5] |
| Exact Mass | 268.1000 g/mol | [5][8] |
| [M+H]⁺ | m/z 269.1073 | [9] |
| UV-Vis Absorption | ||
| λmax (π→π) | ~250-300 nm | Analogy with quinoxaline derivatives[7][11] |
| λmax (n→π/π→π*) | ~350-450 nm | Analogy with acenaphtho[1,2-b]quinoxaline derivatives[3][10] |
| Photoluminescence | ||
| λemission | > 450 nm | Expected Stokes shift |
Experimental Protocol for UV-Vis and PL Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., THF, dichloromethane, or ethanol) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the λmax for accurate absorption measurements. For fluorescence, a lower concentration may be necessary to avoid inner filter effects.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for emission and excitation spectra.
-
Data Acquisition:
-
UV-Vis: Scan the absorbance from a suitable starting wavelength (e.g., 200 nm) to the near-IR region (e.g., 800 nm).
-
PL: Obtain the emission spectrum by exciting the sample at its absorption maximum. Record the excitation spectrum by monitoring the emission at the fluorescence maximum.
-
-
Data Analysis: Identify the absorption and emission maxima (λmax). The fluorescence quantum yield can be determined relative to a known standard.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
Computational Spectroscopy
In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) serve as powerful predictive tools.[1][12] DFT calculations can provide optimized molecular geometries and predict NMR chemical shifts with a high degree of accuracy.[1] TD-DFT can be used to calculate the electronic excitation energies and oscillator strengths, which can be correlated with the experimental UV-Vis absorption spectrum.[13] These computational approaches, when benchmarked against known data for similar compounds, can provide a reliable theoretical foundation for interpreting the spectroscopic properties of this compound.
Summary and Outlook
This technical guide has presented a comprehensive, predictive overview of the key spectroscopic data for this compound. By drawing on established principles and comparative data from structurally related compounds, we have outlined the expected NMR, mass spectrometry, and photophysical signatures of this molecule. The provided experimental protocols offer a standardized approach for researchers to obtain and validate these spectroscopic properties.
The convergence of predictive analysis and systematic experimental validation is crucial for advancing the application of this compound in drug discovery and materials science. Future experimental work is needed to confirm these predictions and to fully elucidate the rich spectroscopic and photophysical behavior of this promising compound.
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Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- - SciSpace. (n.d.). Retrieved January 15, 2026, from [Link]
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Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. (2021, December 13). Retrieved January 15, 2026, from [Link]
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Synthesis of acenaphtho[1,2-b]quinoxaline 218 and... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
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Structural elucidation and quantitative analysis of noncovalent interaction in spiropyrrolidine compounds: Experimental and theoretical quantum mechanical studies - OUCI. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of Quinoxalines - OUCI. (n.d.). Retrieved January 15, 2026, from [Link]
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6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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Acenaphtho[1,2-b] quinoxaline and Acenaphtho[1,2-b]pyrazine as corrosion inhibitors for mild steel in acid medium - ResearchGate. (2025, June 27). Retrieved January 15, 2026, from [Link]
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(A) UV‐Vis absorption and (B) emission spectra of the three... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
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New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone - Research @ Flinders. (n.d.). Retrieved January 15, 2026, from [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat. (2024, August 3). Retrieved January 15, 2026, from [Link]
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Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed. (2025, August 20). Retrieved January 15, 2026, from [Link]
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Luminescent Anticancer Acenaphtho[1, 2-b]quinoxaline: Green Synthesis, DFT and Molecular Docking Studies, Live-Cell Imaging and Reactivity towards Nucleic Acid and Protein BSA | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
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Quinoxaline - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of C19H12N2 Isomers
This guide provides a comprehensive overview of the synthetic strategies for key isomers of the molecular formula C19H12N2. This class of polycyclic aromatic nitrogen heterocycles is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical, step-by-step protocols for the synthesis of these valuable compounds.
Introduction: The Significance of the C19H12N2 Scaffold
The molecular formula C19H12N2 represents a variety of structural isomers, each with a unique three-dimensional arrangement and, consequently, distinct chemical and physical properties. These nitrogen-containing polycyclic aromatic hydrocarbons are prevalent in numerous applications, from the development of novel therapeutics to the creation of advanced organic electronic materials.[1][2][3] The strategic incorporation of nitrogen atoms into the polycyclic framework significantly influences the molecule's electronic properties, basicity, and ability to coordinate with metal ions, making these compounds highly versatile.[4]
This guide will focus on the synthesis of three prominent and well-studied isomers of C19H12N2:
-
Quino[7,8-h]quinoline: A "proton sponge" with exceptional basicity and applications in catalysis and coordination chemistry.[5][6]
-
Dibenzo[a,c]phenazine: A key building block for organic light-emitting diodes (OLEDs) and fluorescent probes.[7][8]
-
Diazapyrenes (e.g., 1,12-Diazaperylene): A class of compounds with interesting photophysical properties and potential applications in materials science.[9][10]
For each isomer, we will delve into the most effective synthetic routes, providing a rationale for the chosen methodologies and detailed experimental procedures.
Part 1: Synthesis of Quino[7,8-h]quinoline
Quino[7,8-h]quinoline is a fascinating molecule characterized by the close proximity of its two nitrogen atoms, leading to significant lone pair repulsion.[6] This structural feature is responsible for its exceptionally high basicity, making it a valuable tool in organic synthesis as a non-nucleophilic base. However, its synthesis can be challenging.[11][12]
Strategic Approach: The Skraup-Doebner-von Miller Reaction
A common and effective method for the synthesis of the quinoline core is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. For the synthesis of the symmetrical quino[7,8-h]quinoline, a diamine is reacted with two equivalents of an acrolein precursor, typically glycerol, in the presence of an acid catalyst and an oxidizing agent.[4][5][13]
Causality of Experimental Choices:
-
Glycerol as Acrolein Precursor: Glycerol is a safe and readily available starting material that, upon heating with a strong acid like sulfuric acid, dehydrates to form acrolein in situ. This avoids the handling of the highly toxic and volatile acrolein directly.[14][15]
-
Sulfuric Acid as Catalyst and Dehydrating Agent: Concentrated sulfuric acid serves a dual purpose. It catalyzes the dehydration of glycerol to acrolein and also facilitates the cyclization and dehydration steps in the formation of the quinoline ring system.[14]
-
Oxidizing Agent: An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is crucial for the final aromatization step, converting the dihydroquinoline intermediate to the fully aromatic quinoline product.[13][14]
Experimental Protocol: Synthesis of Quino[7,8-h]quinoline
This protocol is a generalized procedure based on established Skraup-Doebner-von Miller reaction conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,5-Diaminonaphthalene | 158.19 | 15.8 g | 0.1 |
| Glycerol | 92.09 | 36.8 g | 0.4 |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
| Nitrobenzene | 123.11 | 24.6 g | 0.2 |
| Ferrous sulfate heptahydrate | 278.01 | 2.0 g | - |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 15.8 g (0.1 mol) of 1,5-diaminonaphthalene and 2.0 g of ferrous sulfate heptahydrate.
-
Addition of Reagents: To the flask, add 36.8 g (0.4 mol) of glycerol and 24.6 g (0.2 mol) of nitrobenzene.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add 50 mL of concentrated sulfuric acid through the dropping funnel. The addition should be controlled to maintain the internal temperature below 120 °C.
-
Reaction: After the addition is complete, heat the mixture to 140-150 °C for 3 hours. The reaction is exothermic and should be monitored carefully.
-
Work-up: Cool the reaction mixture to below 100 °C and cautiously pour it into 1 L of water.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. The crude product will precipitate. Extract the aqueous mixture with toluene (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: The yield of quino[7,8-h]quinoline can vary but is typically in the range of 40-50%.
Reaction Workflow
Caption: Workflow for the synthesis of Quino[7,8-h]quinoline.
Part 2: Synthesis of Dibenzo[a,c]phenazine
Dibenzo[a,c]phenazine is a valuable scaffold in materials science, particularly for the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs.[7][8][16] The synthesis of the core structure is typically achieved through the condensation of an o-diamine with an o-quinone.
Strategic Approach: The Wohl-Aue Reaction
The Wohl-Aue reaction and related condensations provide a direct route to the phenazine core. The synthesis of dibenzo[a,c]phenazine involves the reaction of phenanthrene-9,10-dione with o-phenylenediamine.[17][18]
Causality of Experimental Choices:
-
o-Diamine and o-Dione: The spatial arrangement of the functional groups in these starting materials is critical for the successful cyclization to form the six-membered pyrazine ring of the phenazine system.
-
Acid or Base Catalysis: The condensation can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by the amine. Base catalysis can deprotonate the amine, increasing its nucleophilicity. The choice of catalyst can influence the reaction rate and yield.
-
Solvent: Acetic acid is a commonly used solvent as it can also act as a catalyst and is effective at dissolving the aromatic starting materials.
Experimental Protocol: Synthesis of Dibenzo[a,c]phenazine
This protocol outlines a standard procedure for the synthesis of the unsubstituted dibenzo[a,c]phenazine core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phenanthrene-9,10-dione | 208.22 | 20.8 g | 0.1 |
| o-Phenylenediamine | 108.14 | 10.8 g | 0.1 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
Procedure:
-
Dissolution of Reactants: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 20.8 g (0.1 mol) of phenanthrene-9,10-dione and 10.8 g (0.1 mol) of o-phenylenediamine in 200 mL of glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 2 hours. A yellow precipitate of dibenzo[a,c]phenazine will form.
-
Isolation of Product: Cool the reaction mixture to room temperature. Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure dibenzo[a,c]phenazine as yellow needles.
Expected Yield: The yield is typically high, often exceeding 90%.
Reaction Scheme
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biological activity of quinoxaline derivatives
An In-Depth Technical Guide to the Biological Activity of Quinoxaline Derivatives
Authored by a Senior Application Scientist
Foreword: The Quinoxaline Scaffold - A Nexus of Therapeutic Potential
The quinoxaline core, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, represents what medicinal chemists refer to as a "privileged scaffold".[1][2] This designation is not arbitrary; it signifies a molecular framework that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] From their inclusion in naturally occurring antibiotics like echinomycin to their role in modern targeted cancer therapies, quinoxaline derivatives have consistently proven their value in drug discovery.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid, templated format in favor of a logically structured narrative that delves into the core biological activities of these versatile compounds. We will explore the causality behind experimental designs, present self-validating protocols, and ground every mechanistic claim in authoritative, verifiable literature. Our exploration will journey through the key therapeutic areas where quinoxalines have made a significant impact: oncology, infectious diseases, and inflammatory disorders, among others.
The Chemical Foundation: Synthesis of the Quinoxaline Core
The therapeutic versatility of quinoxaline derivatives is fundamentally enabled by their synthetic tractability. The most common and foundational method for creating the quinoxaline ring is the condensation reaction between an aromatic o-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound (like glyoxal).[5][6] This robust reaction forms the basis for generating a vast library of derivatives.
Modern synthetic chemistry has introduced more efficient and environmentally friendly approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, which improve reaction times and yields.[6][7][8][9]
Core Synthesis Workflow: A Representative Protocol
The following protocol outlines a standard, reliable method for synthesizing a substituted quinoxaline, providing a foundation for further derivatization.
Objective: To synthesize 2,3-dimethylquinoxaline via the condensation of o-phenylenediamine and 2,3-butanedione (diacetyl).
Rationale: This straightforward condensation is a cornerstone of quinoxaline chemistry. The choice of ethanol as a solvent facilitates the dissolution of both reactants and allows for a clean reaction at reflux temperature. The reaction proceeds via a double nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Addition of Dicarbonyl: To the stirred solution, add 0.86 mL (10 mmol) of 2,3-butanedione dropwise at room temperature.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Characterization: Dry the purified 2,3-dimethylquinoxaline. Confirm its identity and purity using techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, demonstrating potent activity against a wide range of human cancer cell lines.[10][11][12] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that control cell proliferation, survival, and apoptosis.[1][11]
Mechanism of Action: Kinase and Topoisomerase Inhibition
A primary mechanism for the anticancer effects of quinoxalines is the inhibition of protein kinases.[1] Many derivatives function as selective ATP competitive inhibitors for key kinases involved in oncogenesis, such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Quinoxalines have been developed as potent EGFR inhibitors, disrupting downstream signaling.[4][13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline derivatives can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[13][14]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Quinoxaline analogs have been shown to inhibit kinases within this cascade, leading to reduced proliferation.[14]
Another significant mechanism is the inhibition of Topoisomerase II (Topo II) , an enzyme essential for resolving DNA topological problems during replication.[15] By stabilizing the Topo II-DNA cleavage complex, specific quinoxaline compounds induce DNA strand breaks, ultimately triggering apoptosis in cancer cells.[15] This leads to cell cycle arrest, typically at the S or G2/M phase, and the upregulation of pro-apoptotic proteins like p53 and caspases.[15]
Diagram: Quinoxaline Inhibition of Oncogenic Pathways
Caption: Quinoxalines exert anticancer effects by inhibiting key targets.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer potency of the quinoxaline scaffold.[16] Key findings include:
-
Substitutions at C2 and C3: The nature of the groups at the 2- and 3-positions is a critical determinant of cytotoxicity.[14][17] Introducing aryl or heteroaryl groups, such as phenyl or furanyl rings, can significantly enhance activity.[14][16]
-
Linker Groups: The type of linker connecting substituents to the core impacts potency. For example, an NH-CO linker at the C2 position has been shown to increase anticancer effects compared to simple aliphatic linkers.[16]
-
Benzene Ring Substitution: Electron-withdrawing groups (e.g., Cl, NO₂) or electron-donating groups (e.g., OCH₃) on the fused benzene ring can modulate the electronic properties and binding affinity of the molecule to its target.[16]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative quinoxaline derivatives against various cancer cell lines.
| Compound ID | R² Substituent | R³ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound IV | Phenyl-SO₂-NH- | Phenyl | PC-3 (Prostate) | 2.11 | [15] |
| Compound 11 | 4-Cl-Phenyl | Pyridine | MCF-7 (Breast) | 0.81 | [4] |
| Compound 13 | 4-F-Phenyl | Pyridine | MCF-7 (Breast) | 0.93 | [4] |
| DEQX | Diethanolamine | H | Ht-29 (Colon) | 12.5 (at 24h) | [10] |
| OAQX | Octanolamine | H | Ht-29 (Colon) | 12.5 (at 24h) | [10] |
IC₅₀: The half-maximal inhibitory concentration, a measure of a compound's potency. A lower value indicates higher potency.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of a novel quinoxaline derivative on a human cancer cell line (e.g., PC-3).
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. A decrease in color intensity in treated cells compared to untreated controls indicates a reduction in cell viability, either through cytotoxicity or growth inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test quinoxaline derivative in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial & Antiviral Activity: Combating Infectious Agents
The quinoxaline scaffold is a cornerstone in the development of anti-infective agents, exhibiting a broad spectrum of activity against bacteria, fungi, and viruses.[5][7][18]
Antibacterial and Antifungal Mechanisms
Quinoxaline derivatives exert their antimicrobial effects through various mechanisms. A significant class is the quinoxaline 1,4-di-N-oxides , which are often considered prodrugs.[3] In the low-oxygen environment characteristic of bacterial or tumor cells, these N-oxide groups can be reduced, generating reactive oxygen species (ROS) that damage cellular components like DNA and proteins, leading to cell death.[3]
Other derivatives function by inhibiting essential bacterial processes. Their structural similarity to quinolones, a well-established class of antibiotics, suggests they may interfere with DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication.[19] The simple, flexible structure of the quinoxaline core provides an avenue for circumventing bacterial resistance that has developed against other established antibiotic classes.[19] Several compounds have shown potent activity against pathogenic bacteria and fungi, including those affecting agriculture.[20][21]
Antiviral Mechanisms
Quinoxalines have demonstrated promising activity against a wide range of DNA and RNA viruses.[8][22][23] Their development as antiviral drugs is an area of growing interest, particularly in the wake of recent viral pandemics.[22][24]
One of the most well-documented antiviral mechanisms is the inhibition of viral enzymes . For instance, certain quinoxaline derivatives are potent inhibitors of HIV-1 reverse transcriptase, an enzyme critical for the replication of the virus.[8][23] Other derivatives have been investigated as inhibitors of viral proteases (like SARS-CoV-2 Mpro) or cyclophilins, which are host proteins that viruses co-opt for their replication.[25]
Diagram: General Antiviral Workflow
Caption: Workflow for identifying and optimizing antiviral quinoxalines.
Data Presentation: Antimicrobial & Antiviral Activity
| Compound ID | Activity Type | Target Organism/Virus | Activity Metric | Value | Reference |
| Compound 5j | Antifungal | Rhizoctonia solani | EC₅₀ | 8.54 µg/mL | [20] |
| Compound 5k | Antibacterial | Acidovorax citrulli | Good Activity | - | [20] |
| Compound 1 | Antiviral | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% at 20 µg/mL | [22] |
| Compound 32 | Antiviral | SARS-CoV-2 Mpro | IC₅₀ | 301.0 µM | [25] |
EC₅₀: The half-maximal effective concentration.
Experimental Protocol: Plaque Reduction Assay
Objective: To evaluate the antiviral activity of a quinoxaline derivative against a lytic virus (e.g., Herpes Simplex Virus-1, HSV-1).
Causality: This assay quantifies the reduction in viral infection in the presence of a test compound. A virus "plaque" is a clear area on a monolayer of host cells that results from the virus killing the cells in that region. An effective antiviral agent will interfere with the viral replication cycle, leading to fewer or smaller plaques compared to an untreated control. The percentage of plaque reduction is a direct measure of the compound's antiviral efficacy.
Step-by-Step Methodology:
-
Cell Culture: Seed host cells (e.g., Vero cells) in 6-well plates and grow until they form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers. Infect the cells with a dilution of the virus calculated to produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the adsorption period, prepare various concentrations of the quinoxaline derivative in an overlay medium (e.g., medium containing 1% methylcellulose).
-
Overlay Application: After adsorption, remove the viral inoculum and wash the cells gently with PBS. Add 2 mL of the overlay medium containing the test compound (or no compound for the virus control) to each well. The semi-solid overlay prevents the virus from spreading indiscriminately through the medium, ensuring localized plaque formation.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator until visible plaques develop.
-
Plaque Visualization: Remove the overlay medium. Fix the cells with a methanol/acetone solution and stain with a 0.1% crystal violet solution. The stain will color the living cells, leaving the plaques as clear, unstained zones.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
Anti-inflammatory & Neuroprotective Activities
Beyond their anti-infective and anticancer roles, quinoxalines exhibit significant potential in modulating inflammation and protecting the nervous system.
Anti-inflammatory Mechanisms
Inflammation is a complex biological response involving various mediators. Quinoxaline derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes and signaling pathways in the inflammatory cascade.[26]
-
Enzyme Inhibition: Certain derivatives are effective inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[4] Others inhibit lipoxygenase (LOX), an enzyme that produces leukotrienes, another class of pro-inflammatory mediators.[9][27]
-
Cytokine Modulation: They can significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), thereby dampening the inflammatory response.[10]
-
NF-κB Pathway: Some quinoxalines may act by inhibiting the activation of Nuclear Factor kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes.[26]
Neuroprotective Mechanisms
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss, oxidative stress, and neuroinflammation.[28][29] Quinoxaline derivatives have emerged as promising neuroprotective agents through a multi-target approach.[28][30]
-
Antioxidant Activity: They can reduce intracellular reactive oxygen species (ROS), protecting neurons from oxidative damage, a common pathological feature.[28]
-
Anti-inflammatory Effects: By downregulating inflammatory cytokines in the brain, they can mitigate neuroinflammation.[28]
-
Enzyme Inhibition: Some derivatives inhibit acetylcholinesterase (AChE), an action that can improve cognitive function in conditions like Alzheimer's disease.[28]
-
Dopaminergic Neuron Protection: Specific 6-aminoquinoxaline derivatives, such as MPAQ and PAQ, have demonstrated a substantial ability to protect dopaminergic neurons from cell death in models of Parkinson's disease.[29][30][31][32]
Data Presentation: Anti-inflammatory & Neuroprotective Effects
| Compound ID | Activity Type | Model/Target | Key Finding | Reference |
| Compound 7b | Anti-inflammatory | Carrageenan-induced edema (in vivo) | 41% edema inhibition | [9][27] |
| DEQX | Anti-inflammatory | Mouse peritonitis model | Decreased IL-1β & TNF-α levels | [10] |
| MPAQ | Neuroprotective | Parkinson's cell model | Substantial protection of dopaminergic neurons | [30][31] |
| PAQ (4c) | Neuroprotective | Parkinson's cell model | Superior neuroprotection vs. MPAQ | [29][30] |
| QX-4 | Neuroprotective | Alzheimer's cell model | Blocked Aβ-induced toxicity, reduced ROS | [28] |
Future Perspectives and Conclusion
The quinoxaline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity, synthetic versatility, and ability to interact with a multitude of biological targets ensure its continued relevance.[2][6][22] The diverse biological activities—spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects—highlight the immense therapeutic potential embedded within this core structure.[5][33][34]
Future research will likely focus on several key areas:
-
Multi-Target Drug Design: Developing single quinoxaline molecules that can simultaneously modulate multiple targets (e.g., acting as dual kinase and COX-2 inhibitors) for synergistic therapeutic effects in complex diseases like cancer.[4][11]
-
Overcoming Resistance: Designing novel quinoxaline derivatives that can circumvent established mechanisms of drug resistance in both cancer and infectious diseases.[19]
-
Advanced Drug Delivery: Utilizing nanotechnology and targeted delivery systems to enhance the efficacy and reduce the toxicity of potent quinoxaline-based drugs.[11]
This guide has provided a comprehensive overview of the biological activities of quinoxaline derivatives, grounded in scientific literature and presented with the practical insights of an application scientist. The protocols, data, and mechanistic diagrams serve as a foundational resource for professionals dedicated to advancing therapeutic innovation. The continued exploration of the quinoxaline scaffold undoubtedly holds the promise of yielding next-generation therapies for some of the world's most pressing medical challenges.
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literature review of acenaphtho[1,2-b]quinoxaline compounds
An In-Depth Technical Guide to Acenaphtho[1,2-b]quinoxaline Compounds: Synthesis, Properties, and Applications
Introduction: The Acenaphtho[1,2-b]quinoxaline Scaffold
Acenaphtho[1,2-b]quinoxaline is a rigid, planar, polycyclic aromatic heterocycle formed by the fusion of an acenaphthene and a quinoxaline moiety. This unique structural architecture imparts a range of desirable physicochemical properties, including thermal and chemical stability, extended π-conjugation, and rich redox behavior. Quinoxaline derivatives, in general, are recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties[1][2][3][4][5]. The fusion of the acenaphthene unit extends the aromatic system, enhancing its ability to participate in π-π stacking interactions, a critical feature for intercalation with biological macromolecules like DNA and for charge transport in organic electronic materials[6][7]. This guide provides a comprehensive overview of the synthesis, photophysical and electrochemical properties, and diverse applications of this versatile class of compounds, aimed at researchers and professionals in drug discovery and materials science.
PART 1: Synthetic Strategies and Methodologies
The primary and most efficient route to acenaphtho[1,2-b]quinoxaline derivatives is the condensation reaction between acenaphthenequinone (also known as acenaphthylene-1,2-dione) and various substituted o-phenylenediamines. This reaction is typically acid-catalyzed and proceeds with high yields, making it an attractive method for generating a diverse library of compounds[8][9].
The choice of solvent and catalyst can be optimized to improve reaction times and yields. While traditional methods may use organic solvents like chloroform with an acetic acid catalyst, greener approaches utilizing water as a solvent under sonication have also been successfully developed, highlighting the move towards environmentally benign synthetic procedures[9].
General Synthetic Workflow
The synthesis follows a straightforward cyclo-condensation pathway. The dicarbonyl groups of acenaphthenequinone react with the two amino groups of the o-phenylenediamine to form the pyrazine ring, resulting in the fused acenaphtho[1,2-b]quinoxaline system.
Caption: General synthesis of acenaphtho[1,2-b]quinoxaline derivatives.
Experimental Protocol: Synthesis of 9-(alkylthio)acenaphtho[1,2-b]quinoxaline
This protocol is adapted from a reported one-pot synthesis method and serves as a representative example. The causality behind this one-pot approach is efficiency; it avoids the isolation of intermediates, saving time and resources. The use of a catalytic amount of acetic acid is crucial to protonate a carbonyl oxygen, thereby activating the carbon for nucleophilic attack by the diamine.
Materials:
-
Acenaphthenequinone (1.0 mmol)
-
3,4-Diaminobenzenethiol (1.0 mmol)
-
Appropriate alkyl bromide/chloride (1.0 mmol)
-
Chloroform (30 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
-
Ethanol and Water (for washing)
Procedure:
-
To a 100 mL round-bottom flask, add acenaphthenequinone (1.0 mmol) and 3,4-diaminobenzenethiol (1.0 mmol).
-
Add 30 mL of chloroform, followed by the specific alkyl bromide (1.0 mmol) and a catalytic amount of acetic acid.
-
Fit the flask with a reflux condenser and stir the reaction mixture under reflux conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times are typically short.
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the collected solid with a mixture of water and ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product. Recrystallization from ethanol can be performed for further purification, typically yielding a yellow crystalline solid.
-
Characterize the final product using standard analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and elemental analysis[10].
PART 2: Physicochemical and Photophysical Properties
The extended planar structure of acenaphtho[1,2-b]quinoxalines gives rise to distinct electronic and photophysical properties. These compounds typically exhibit strong absorption in the UV-visible region and are often fluorescent.
UV-Visible Absorption and Photoluminescence
The UV-vis absorption spectra generally show two main regions: π–π* transitions of the aromatic system at shorter wavelengths (250–300 nm) and n–π* electronic transitions involving the nitrogen atoms at longer wavelengths (350–400 nm)[11]. The exact position of the absorption maximum can be tuned by introducing substituents onto the quinoxaline ring. For instance, adding an electron-rich biphenyl group can shift the electron cloud density towards the quinoxaline core, resulting in a red-shift of the absorption peak due to intramolecular charge transfer (ICT)[11].
Many derivatives are luminescent, with emission maxima often observed in the blue to green region of the spectrum (425-550 nm)[11][12]. This fluorescence is a key property exploited in applications such as bioimaging and organic light-emitting diodes (OLEDs).
Electrochemical Properties and Frontier Molecular Orbitals
Cyclic voltammetry is commonly used to determine the electrochemical properties and estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[7][12]. These energy levels are critical for designing materials for organic electronics, as they dictate charge injection and transport capabilities. For example, in a study of donor-acceptor-donor (D-A-D) type regioisomers, the HOMO/LUMO levels were found to be approximately -4.9 eV / -3.0 eV, with an electrochemical band gap of around 1.9 eV[12]. The reversibility of oxidation and reduction processes, which can be influenced by the position of substituents, is a key indicator of the material's stability for electronic applications[12].
| Compound/System | λ_abs (nm) | λ_em (nm) | HOMO (eV) | LUMO (eV) | Application Focus | Reference |
| Phenyl-substituted Quinoxalines | 364-371 | ~425 | - | - | Blue AIE Emitters | [11] |
| D-A-D Regioisomers (F1/F3) | ~400-450 | ~500-550 | -4.96 / -4.93 | -3.04 / -3.04 | TADF for OLEDs | [12] |
| Copolymers with Oligothiophene | - | - | - | - | Organic Thin Film Transistors | [7] |
| AQI-T2 | 300-650 | - | - | -3.64 | Non-fullerene Acceptor (OSC) | [13] |
Table 1: Summary of selected photophysical and electrochemical properties of acenaphtho[1,2-b]quinoxaline derivatives.
PART 3: Applications in Research and Development
The unique properties of the acenaphtho[1,2-b]quinoxaline scaffold have led to its exploration in a wide array of applications, from fighting diseases to developing next-generation electronics.
Medicinal Chemistry and Drug Development
The planar nature of the acenaphtho[1,2-b]quinoxaline core makes it an ideal candidate for DNA intercalation, a primary mechanism for many anticancer agents[6]. By inserting themselves between the base pairs of DNA, these compounds can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Anticancer Activity: Numerous derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7, T47D), cervical (HeLa), liver (SMMC-7721), and colon (Caco-2, HT-29) cancers[9][14][15][16]. The introduction of specific substituents, such as nitro groups or flexible amine side chains, can significantly enhance this activity[15][16]. For instance, 3,4-dinitroacenaphtho[1,2-b]quinoxaline was found to induce apoptosis in K562 cells more effectively than the standard chemotherapeutic drug doxorubicin at certain concentrations[16]. The rationale for adding flexible side chains is to improve water solubility and potentially introduce additional interaction points with biological targets[15].
Caption: Proposed mechanism of anticancer action via DNA intercalation.
| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Key Finding | Reference |
| 3,4-dinitro- | K562, Caco-2, HT-29 | < 0.5 (K562) | Induces significant apoptosis | [16] |
| With flexible amine chains | MCF-7, HeLa, SMMC-7721 | Not specified | Broad anti-tumor activity | [15] |
| 9-fluoro- | HeLa, MCF-7 | Not specified | Strong cellular uptake and DNA cleavage ability | [9] |
| 9,10-dichloro- | HeLa, MCF-7 | Not specified | Highly selective cytotoxicity | [9] |
Table 2: Selected anticancer activities of acenaphtho[1,2-b]quinoxaline derivatives.
Antimicrobial Activity: The quinoxaline scaffold is present in numerous compounds with documented antibacterial and antifungal activity[4][5][17]. This activity stems from their ability to interfere with microbial metabolic pathways or cell wall synthesis. Acenaphtho[1,2-b]quinoxaline derivatives have been synthesized and screened, with some showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungal strains like Candida albicans[1][4][17]. The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular integrity.
Materials Science and Organic Electronics
The high electron affinity and rigid planarity of the acenaphtho[1,2-b]quinoxaline core make it an excellent acceptor (n-type) unit for use in organic electronic devices.
Organic Light-Emitting Diodes (OLEDs): Derivatives have been designed as emitters exhibiting thermally activated delayed fluorescence (TADF)[12][18]. TADF materials can, in theory, achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (rISC)[12]. The performance of these emitters is highly dependent on the substitution pattern and the host matrix. In one study, regioisomers differing only in the attachment position of a carbazole donor unit showed significantly different external quantum efficiencies (EQE) of 7.4% and 12.6%, highlighting the critical role of molecular design[12][18].
Organic Photovoltaics (OPVs) and Transistors (OTFTs): The strong electron-accepting nature of the scaffold has been leveraged to design novel materials for OPVs and OTFTs. Copolymers based on an acenaphtho[1,2-b]quinoxaline acceptor core and oligothiophene donor units have been synthesized as low band gap materials for OTFTs[7]. Additionally, a diimide derivative (AQI-T2) was developed as a potential non-fullerene acceptor for organic solar cells, demonstrating the versatility of this chemical framework[13].
Other Novel Applications
-
Corrosion Inhibition: Acenaphtho[1,2-b]quinoxaline has been shown to be an effective corrosion inhibitor for mild steel in acidic environments[3][19]. The molecule adsorbs onto the metal surface, forming a protective layer that suppresses both anodic and cathodic reactions. The presence of nitrogen atoms and the extensive π-system facilitate strong adsorption onto the metal[19].
-
Gene Delivery and Bioimaging: In a novel application, the acenaphtho[1,2-b]quinoxaline fluorophore was integrated with macrocyclic amine moieties to create non-viral gene vectors[20]. These compounds exhibit two-photon fluorescence properties, allowing for real-time bioimaging to track their cellular uptake, lysosomal escape, and successful delivery of DNA or siRNA, demonstrating potential for advanced biomedical research and therapeutics[20].
Conclusion and Future Outlook
The acenaphtho[1,2-b]quinoxaline framework stands out as a remarkably versatile and potent scaffold. Its straightforward synthesis allows for extensive derivatization, enabling the fine-tuning of its electronic, photophysical, and biological properties. In medicinal chemistry, the focus remains on enhancing target selectivity and reducing off-target toxicity to develop next-generation anticancer and antimicrobial agents. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the rational design of more potent compounds[1][21]. In materials science, the challenge lies in designing derivatives with improved charge transport, higher quantum efficiencies, and greater stability for commercial applications in OLEDs, OPVs, and other electronic devices. The convergence of its biological activity and fluorescent properties, as seen in theranostic agents for bioimaging and gene delivery, represents an exciting and rapidly growing frontier for this exceptional class of compounds.
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The Genesis and Evolution of Quinoxaline Synthesis: A Technical Guide for the Modern Chemist
Abstract: The quinoxaline scaffold, a privileged heterocyclic motif, is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery and historical evolution of quinoxaline synthesis. It navigates from the seminal 19th-century discoveries to the sophisticated, contemporary methodologies that enable the construction of complex, functionalized quinoxaline derivatives. Through a detailed examination of core synthetic strategies, including the venerable Hinsberg and Beirut reactions, and the versatile nucleophilic aromatic substitution on 2,3-dichloroquinoxaline, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource. Mechanistic insights are elucidated with visual diagrams, and field-proven experimental protocols are provided to ensure scientific integrity and reproducibility.
Introduction: The Enduring Significance of the Quinoxaline Core
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has captivated the attention of chemists for over a century.[1] Its derivatives are integral to a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This remarkable pharmacological promiscuity stems from the quinoxaline core's ability to serve as a versatile scaffold, allowing for three-dimensional diversification to optimize interactions with various biological targets. Beyond the realm of medicine, quinoxaline-based compounds are finding increasing application in materials science as organic semiconductors, fluorescent dyes, and electroluminescent materials.[5][6][7] The continued interest in this heterocyclic system underscores the importance of robust and adaptable synthetic methodologies for its construction and functionalization.
The Dawn of Quinoxaline Chemistry: A Historical Perspective
The journey into the rich chemistry of quinoxalines began in 1884 with the pioneering work of German chemists Wilhelm Körner and Carl Hinsberg.[1] They established the foundational synthesis of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3][8] This straightforward and efficient method, now widely known as the Hinsberg condensation or synthesis, remains a cornerstone of quinoxaline chemistry to this day.[1][9] For many years, research efforts were largely dedicated to refining this condensation reaction. A significant turning point arrived in the mid-20th century with the discovery of naturally occurring quinoxaline-containing compounds with potent biological activities. Antibiotics such as echinomycin and levomycin, which feature a quinoxaline moiety, demonstrated significant antimicrobial properties, sparking a surge of interest in the synthesis of novel quinoxaline derivatives.[1]
Another pivotal moment in the history of quinoxaline synthesis was the development of the Beirut reaction in 1965 by Haddadin and Issidorides.[10][11] This reaction, involving the cycloaddition of benzofuroxan with enamines or enolates, provided a direct route to quinoxaline-N,N'-dioxides, a class of compounds with significant biological activities.[11][12] These early discoveries laid the groundwork for the development of the diverse and sophisticated synthetic methodologies available to chemists today.
Core Synthetic Methodologies: From Classic Condensations to Modern Functionalizations
The synthetic toolbox for accessing the quinoxaline scaffold has expanded considerably since its initial discovery. This section details the most critical and widely employed methodologies, providing mechanistic insights and practical experimental protocols.
The Hinsberg Synthesis: The Foundational Condensation
The Hinsberg synthesis is the most classical and widely utilized method for the preparation of quinoxalines.[9] It involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-ketoester.[2][3] The reaction is valued for its reliability and the commercial availability of a wide range of starting materials.[13]
Mechanism of the Hinsberg Synthesis:
The reaction proceeds through a well-established mechanism. Initially, one of the amino groups of the o-phenylenediamine undergoes a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. An intramolecular cyclization then occurs, with the remaining amino group attacking the second carbonyl carbon. A final dehydration step affords the aromatic quinoxaline ring system.
Caption: Mechanism of the Hinsberg Quinoxaline Synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline [13][14][15]
-
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (ethanol) (16 mL)
-
Water
-
-
Procedure:
-
Dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise to the warm solution until a slight cloudiness persists.
-
Allow the solution to cool to room temperature, which will cause the product to precipitate.
-
Collect the precipitated product by filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
-
-
Causality in Experimental Choices:
-
The use of a warm rectified spirit (ethanol) facilitates the dissolution of the reactants.
-
Warming the reaction mixture on a water bath provides the necessary activation energy for the condensation and cyclization steps.
-
The dropwise addition of water at the end of the reaction reduces the solubility of the organic product, inducing its precipitation for easy isolation.
-
The Beirut Reaction: A Gateway to Quinoxaline-N,N'-Dioxides
The Beirut reaction is a powerful method for the synthesis of quinoxaline-1,4-dioxides, which are important scaffolds for bioactive compounds.[12] The reaction involves the condensation of a benzofuroxan (also known as benzofurazan oxide) with a compound containing an activated methylene group, such as an enamine or an enolate derived from a β-dicarbonyl compound.[10][11]
Mechanism of the Beirut Reaction:
The generally accepted mechanism begins with the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan, forming an initial adduct.[12] This is followed by an intramolecular cyclization where the imino-oxide attacks the carbonyl group. Subsequent dehydration of the resulting dihydroquinoxaline intermediate leads to the formation of the aromatic quinoxaline-N,N'-dioxide system.[12]
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The Architecture of Innovation: A Technical Guide to Novel Heterocyclic Polyaromatic Systems and Their Transformative Applications
This guide provides an in-depth exploration of novel heterocyclic polyaromatic systems (HPAS), a class of molecules poised to revolutionize diverse scientific and technological fields. We will delve into the core principles governing their synthesis, explore their unique physicochemical properties, and detail their applications in organic electronics, photovoltaics, and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of these remarkable compounds.
The Foundation: Understanding Heterocyclic Polyaromatic Systems
Heterocyclic polyaromatic systems are organic compounds composed of fused aromatic rings where at least one carbon atom in the ring system is replaced by a heteroatom, most commonly nitrogen, oxygen, or sulfur.[1] This seemingly simple substitution has profound consequences for the molecule's electronic structure, solubility, and intermolecular interactions, opening up a vast chemical space with tunable properties.[2]
The introduction of heteroatoms modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly influencing the material's optical and electronic characteristics.[3] For instance, electron-withdrawing heteroatoms like nitrogen can lower both HOMO and LUMO levels, enhancing electron affinity, while electron-donating heteroatoms like sulfur can raise the HOMO level, facilitating hole transport. These tunable electronic properties are the cornerstone of their application in various technologies.
Crafting Complexity: Synthesis of Novel Heterocyclic Polyaromatic Systems
The ability to synthesize HPAS with atomic precision is paramount to harnessing their full potential. Modern synthetic methodologies offer unprecedented control over the size, shape, and heteroatom placement within the polycyclic framework.
Bottom-Up Synthesis of Nitrogen-Doped Polycyclic Aromatic Hydrocarbons
A powerful strategy for creating nitrogen-containing HPAS (N-HPAS) is the "bottom-up" approach, where smaller, well-defined molecular building blocks are assembled into larger, more complex structures.[4][5] This method allows for precise control over the final product's architecture and properties.
Experimental Protocol: One-Pot Suzuki Coupling/Intramolecular SNAr Reaction [6]
This protocol describes a cascade reaction to synthesize N-doped polycyclic aromatic hydrocarbons.
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halogenated aniline (1.0 equiv.), the corresponding boronic acid or ester (1.1-1.5 equiv. per halogen), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv. per halogen).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-HPAS.
Causality: The Suzuki coupling reaction forms the initial C-C bonds, creating the biaryl precursor. The subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, facilitated by the presence of the nitrogen atom, leads to the ring closure and formation of the fused polycyclic system. The choice of catalyst, base, and solvent is critical for optimizing the yield and minimizing side reactions.
Catalytic Condensation for Polycyclic Heteroaromatic Formation
Catalytic condensation represents a sustainable and efficient route to various HPAS, including carbazoles, quinolines, and acridines.[2][7] This method often utilizes reusable catalysts and can proceed through a dehydrogenative condensation pathway.
Experimental Protocol: Synthesis of Carbazoles via Catalytic Condensation [2][8]
This protocol outlines the synthesis of carbazoles from phenols and anilines.
-
Catalyst and Reactant Setup: In a high-pressure reactor, place the phenol derivative (1.0 equiv.), the aniline derivative (1.0-1.2 equiv.), and a heterogeneous catalyst (e.g., a supported ruthenium or iridium catalyst, 0.5-2.0 mol%).
-
Solvent and Atmosphere: Add a high-boiling point, inert solvent such as mesitylene or decalin. Purge the reactor with an inert gas (e.g., argon) and then pressurize with hydrogen gas (for the initial hydrogenation step, if required by the specific reaction pathway).
-
Reaction Conditions: Heat the reactor to 150-200 °C and stir for 24-48 hours. The reaction proceeds through a sequence of hydrogenation, dehydrogenative condensation, and dehydrogenation.
-
Product Isolation: After cooling, filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure carbazole derivative.
Causality: The catalyst facilitates a cascade of reactions. The initial step may involve hydrogenation of the phenol to a cyclohexanol derivative. This is followed by a dehydrogenative condensation with the aniline, forming a C-N bond and eliminating water. Finally, a dehydrogenation step re-aromatizes the rings to form the stable carbazole structure. The reusability of the catalyst makes this a green and cost-effective method.
Electrophilic Cyclization of Biaryl Systems
Electrophilic cyclization is a versatile method for constructing fused aromatic rings, particularly for synthesizing phenanthrene and other polycyclic aromatic hydrocarbon (PAH) derivatives, which can be extended to heterocyclic systems.[9][10]
Experimental Protocol: Electrophilic Cyclization to Form Fused Biaryls [11][12]
This protocol describes a general procedure for the cyclization of suitably substituted biaryl precursors.
-
Substrate Preparation: Synthesize the biaryl precursor containing an activating group (e.g., an alkoxy group) and a reactive moiety (e.g., an alkyne or alkene) positioned for cyclization.
-
Reaction Setup: Dissolve the biaryl precursor in an appropriate solvent, such as dichloromethane or acetonitrile, in a flask protected from light if the reagents are light-sensitive.
-
Electrophile Addition: Slowly add a solution of the electrophile (e.g., I₂, ICl, or a Lewis acid like FeCl₃) to the reaction mixture at a controlled temperature, often ranging from room temperature to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Work-up: Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium thiosulfate for iodine-mediated reactions). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.
Causality: The electrophile attacks the electron-rich aromatic ring or the unsaturated bond, generating a reactive intermediate. This intermediate then undergoes an intramolecular cyclization, forming a new ring. The regioselectivity of the cyclization is directed by the position of the activating and reactive groups on the biaryl backbone.
Characterization of Novel Heterocyclic Polyaromatic Systems
The unambiguous identification and characterization of newly synthesized HPAS are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.[3][13][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural elucidation.
-
Elemental Analysis (CHNS): Confirms the elemental composition of the synthesized compound.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: Investigates the electronic properties of the molecule, including its ability to absorb and emit light at specific wavelengths.
Applications in Organic Electronics: The Next Generation of Displays and Lighting
The tunable electronic properties of HPAS make them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, HPAS can function as emitters, hosts, or charge-transporting materials. Their high photoluminescence quantum yields and tunable emission colors are particularly advantageous. Boron and nitrogen co-doped HPAS have shown promise as emitters exhibiting thermally activated delayed fluorescence (TADF), which can lead to highly efficient OLEDs.[17]
| Emitter Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
| Boron/Nitrogen-based MR-TADF | DPEPO | 26.7% | Yellow | [17] |
| Boron/Nitrogen-based MR-TADF | DPEPO | 17.6% | Green | [17] |
| Boron/Nitrogen-based MR-TADF | DPEPO | 13.7% | Blue | [17] |
| Iridium(III) complex | Universal TADF Host | >20% | Green | [18] |
| Triphenylphosphine-based fluorophore | Various | 24% | Blue | [19] |
| Novel TADF Emitters | - | up to 22% | Blue | [20] |
Table 1: Performance of selected OLEDs utilizing heterocyclic polyaromatic emitters.
Experimental Workflow: OLED Fabrication and Characterization
Figure 1: A generalized workflow for the fabrication and characterization of organic light-emitting diodes (OLEDs).
Harnessing Solar Energy: Heterocyclic Systems in Photovoltaics
In the realm of organic solar cells (OSCs), HPAS are utilized as either electron donor or electron acceptor materials in the photoactive layer. Their broad absorption spectra and suitable energy level alignment are key to achieving high power conversion efficiencies (PCE).
| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) | Reference |
| PTB7-Th | COi8DFIC:PC₇₁BM (Ternary) | 14.08% | [21][22] |
| PM6 | Y6:PC₇₁BM (Ternary with additives) | 17.53% | [21] |
| PBDB-T-SF | IT-4F | 13.1% | [23] |
| PCE10 | AOT3 | 6.59% | [24] |
Table 2: Performance of selected organic solar cells incorporating heterocyclic polyaromatic systems.
Logical Relationship: Key Factors for High-Performance Organic Solar Cells
Figure 2: Interrelationship of key parameters determining the power conversion efficiency of organic solar cells.
The Therapeutic Frontier: Medicinal Chemistry Applications
The structural diversity and ability to interact with biological targets make HPAS a rich source for the discovery of new therapeutic agents.[1][13][14] They are being investigated for a wide range of biological activities, including anticancer and antimicrobial effects.[25][26]
Anticancer Activity
Many polyazaheterocyclic compounds have demonstrated significant cytotoxic activity against various human cancer cell lines.[25][27][28] Their mechanism of action can involve intercalation with DNA, inhibition of key enzymes like topoisomerases, or induction of apoptosis.
Experimental Protocol: In-Vitro Antitumor Activity Screening (MTT Assay) [28][29][30]
-
Cell Seeding: Plate human tumor cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well microplates at a specific density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized HPAS dissolved in a suitable solvent (e.g., DMSO) and further diluted in the cell culture medium. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a quantitative measure of the compound's cytotoxicity.
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. HPAS have shown promising activity against a range of bacteria and fungi.[31][32][33][34][35]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [3][16][32]
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri plates.
-
Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile borer.
-
Compound Application: Add a defined volume of the test HPAS solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (a standard antibiotic or antifungal agent).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25-28 °C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Causality: The test compound diffuses from the well into the surrounding agar. If the compound has antimicrobial activity, it will inhibit the growth of the microorganism in a circular area around the well. The size of this "zone of inhibition" is proportional to the potency of the antimicrobial agent and its ability to diffuse through the agar.
Future Outlook and Conclusion
Novel heterocyclic polyaromatic systems represent a vibrant and rapidly evolving field of research. The continued development of innovative synthetic methodologies will undoubtedly lead to the creation of even more complex and functional HPAS. The deep-seated connection between their molecular structure and macroscopic properties, as explored in this guide, provides a clear roadmap for the rational design of next-generation materials for organic electronics, renewable energy, and medicine. As our understanding of these systems grows, so too will their impact on solving some of the most pressing scientific and technological challenges of our time.
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Methodological & Application
One-Pot Synthesis of Acenaphtho[1,2-b]quinoxalines: An Application Note and Protocol
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the one-pot synthesis of acenaphtho[1,2-b]quinoxalines, a class of heterocyclic compounds with significant applications in medicinal chemistry, drug development, and materials science. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss the critical parameters for reaction optimization. This guide is intended for researchers, scientists, and professionals in drug development seeking a robust and efficient method for the synthesis of these valuable compounds.
Introduction: The Significance of Acenaphtho[1,2-b]quinoxalines
Acenaphtho[1,2-b]quinoxalines are polycyclic aromatic hydrocarbons containing a fused quinoxaline moiety. This structural motif is of considerable interest due to its diverse biological activities, including antitumor, antibacterial, antifungal, and antimalarial properties.[1] The planar nature of the acenaphtho[1,2-b]quinoxaline system allows for intercalation into DNA, a mechanism often associated with anticancer activity. Furthermore, their unique photophysical and electrochemical properties have led to their investigation as organic semiconductors and fluorescent materials.[2]
The traditional synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, which can sometimes require harsh reaction conditions and multiple steps.[3][4] The one-pot synthesis protocol detailed herein offers a more efficient and streamlined approach, minimizing reaction time, simplifying work-up procedures, and often leading to higher yields.[3]
The Chemistry Behind the One-Pot Synthesis
The one-pot synthesis of acenaphtho[1,2-b]quinoxalines is fundamentally a condensation reaction between acenaphthenequinone (a 1,2-dicarbonyl compound) and a substituted or unsubstituted o-phenylenediamine (a 1,2-diamine). The reaction is typically facilitated by an acid catalyst.
The Core Reaction: Condensation and Cyclization
The reaction proceeds through a well-established mechanism for quinoxaline formation. The key steps are:
-
Activation of the Carbonyl Group: In the presence of an acid catalyst (either a Brønsted or Lewis acid), one of the carbonyl groups of acenaphthenequinone is protonated or coordinated, making it more electrophilic.[5]
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration (loss of two water molecules) to form the stable aromatic acenaphtho[1,2-b]quinoxaline ring system.
The Role of the Catalyst
The choice of catalyst is crucial for the efficiency of the reaction. While the reaction can proceed without a catalyst, it is often slow and may require elevated temperatures. Acid catalysts significantly accelerate the reaction rate.
-
Brønsted Acids: Protic acids like acetic acid (CH₃COOH) can protonate the carbonyl oxygen, thereby activating the carbonyl group for nucleophilic attack.[6]
-
Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or zinc triflate (Zn(OTf)₂), can coordinate with the carbonyl oxygen, which also increases the electrophilicity of the carbonyl carbon.[7][8]
The selection of the appropriate catalyst and reaction conditions can be optimized to achieve high yields and purity of the desired product.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the one-pot synthesis of acenaphtho[1,2-b]quinoxalines. The specific quantities and reaction times may need to be optimized depending on the specific substituted o-phenylenediamine used.
Materials and Reagents
-
Acenaphthenequinone
-
o-Phenylenediamine (or substituted derivative)
-
Ethanol (or other suitable solvent like chloroform or acetonitrile)[9]
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol)
One-Pot Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acenaphthenequinone (1.0 mmol) and the chosen o-phenylenediamine derivative (1.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (15-20 mL).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or under reflux. The optimal temperature will depend on the reactivity of the specific substrates. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitated product by filtration. Wash the solid with a small amount of cold ethanol or a mixture of water and ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure acenaphtho[1,2-b]quinoxaline derivative.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of acenaphtho[1,2-b]quinoxalines.
Data and Results
The one-pot synthesis of acenaphtho[1,2-b]quinoxalines is a versatile method that can be used to generate a library of derivatives with varying substituents. The yields and reaction times can be influenced by the electronic nature of the substituents on the o-phenylenediamine ring and the choice of catalyst.
Representative Data
The following table summarizes representative data for the synthesis of acenaphtho[1,2-b]quinoxaline and a substituted derivative.
| Entry | o-Phenylenediamine Derivative | Catalyst | Solvent | Conditions | Time (h) | Yield (%) |
| 1 | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 2-4 | >90 |
| 2 | 3,4-Diaminobenzenethiol | Acetic Acid | Chloroform | Reflux | 3-5 | 85-95 |
| 3 | 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | Ethanol | Reflux | 2-4 | >90 |
Characterization of Acenaphtho[1,2-b]quinoxaline
The synthesized compounds can be characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Characteristic peaks for C=N stretching can be observed around 1620-1650 cm⁻¹.
-
Aromatic C-H stretching is typically seen above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the calculated molecular weight of the product confirms its identity. For acenaphtho[1,2-b]quinoxaline (C₁₈H₁₀N₂), the expected m/z is approximately 254.29.
-
Mechanistic Insights
A deeper understanding of the reaction mechanism allows for more rational optimization of the synthesis.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed synthesis of acenaphtho[1,2-b]quinoxaline.
Conclusion
The one-pot synthesis of acenaphtho[1,2-b]quinoxalines from acenaphthenequinone and o-phenylenediamines is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol is straightforward, generally high-yielding, and can be adapted for the synthesis of a wide range of derivatives. The use of an acid catalyst is key to achieving optimal reaction rates and yields. This application note provides a solid foundation for researchers to successfully synthesize and explore the potential of acenaphtho[1,2-b]quinoxalines in their respective fields.
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New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. International Journal of Heterocyclic Chemistry. Available at: [Link]
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Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications. Journal of Materials Chemistry. Available at: [Link]
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study of relative efficiency of magnetically active bronsted acid with lewis acid catalyst for quinoxaline synthesis under identical environment. World Journal of Pharmaceutical Research. Available at: [Link]
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An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]
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-
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ChemInform Abstract: A “One-Pot” Synthesis of Acenaphtho(1,2-b)benzo(f)- and Acenaphtho(1,2- b)benzo(h)quinolines. ResearchGate. Available at: [Link]
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9-arylacenaphtho[1,2-b]quinoxalines via Suzuki-Miyaura cross coupling reaction as cancer therapeutic and cellular imaging agent. The Royal Society of Chemistry. Available at: [Link]
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Application Notes & Protocols: Investigating 9-Methylacenaphtho[1,2-b]quinoxaline as a Novel Cancer Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This document provides a detailed guide for the investigation of a specific derivative, 9-Methylacenaphtho[1,2-b]quinoxaline, as a potential cancer therapeutic agent. While extensive research exists on the anticancer properties of the broader quinoxaline family, this particular molecule remains largely unexplored. These application notes, therefore, serve as a foundational resource for researchers aiming to elucidate its mechanism of action and evaluate its therapeutic potential. The protocols outlined herein are designed to be a self-validating system, guiding the user from initial in vitro cytotoxicity screening to more complex mechanistic studies and preliminary in vivo efficacy assessments.
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4] In oncology, quinoxaline-based compounds have been shown to exert their effects through various mechanisms, such as:
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of many quinoxaline derivatives allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some have also been identified as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during cell division.[1][5]
-
Kinase Inhibition: Several quinoxaline derivatives have been developed as inhibitors of key signaling kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7]
-
Induction of Apoptosis: Many cytotoxic quinoxaline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[8][9]
Given the established anticancer potential of the acenaphtho[1,2-b]quinoxaline core, the addition of a methyl group at the 9-position in This compound (CAS: 13362-59-9, Formula: C19H12N2) warrants a thorough investigation into its therapeutic efficacy.[10][11] These notes will guide the systematic evaluation of this compound.
Compound Handling and Formulation
Proper handling and formulation are critical for obtaining reliable and reproducible experimental results.
2.1. Compound Characteristics
| Property | Value | Source |
| CAS Number | 13362-59-9 | [11] |
| Molecular Formula | C19H12N2 | [11] |
| Molecular Weight | 268.31 g/mol | [11] |
2.2. Solubility and Stock Solution Preparation
-
Solubility Testing: Due to the hydrophobic nature of many heterocyclic compounds, initial solubility tests in common laboratory solvents are recommended.[12] Start with dimethyl sulfoxide (DMSO), ethanol, and methanol.
-
Stock Solution Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in a minimal amount of high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
2.3. Formulation for In Vivo Studies
For animal studies, a biocompatible formulation is essential. A common approach for hydrophobic compounds is a formulation containing a mixture of solvents and surfactants.
-
Recommended Vehicle: A typical vehicle for intravenous or intraperitoneal injection could be a mixture of DMSO, Cremophor EL (or a similar solubilizing agent), and saline. A common ratio to start with is 5-10% DMSO, 5-10% Cremophor EL, and 80-90% sterile saline. The final concentration of DMSO should be kept low to avoid toxicity in animals.
In Vitro Evaluation: Assessing Anticancer Activity
A tiered approach to in vitro testing is recommended to systematically evaluate the compound's efficacy and mechanism of action.[13][14]
3.1. Cell Viability and Cytotoxicity Assays
These initial screens are crucial for determining the concentration range over which the compound exhibits anticancer activity.[15][16]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in a complete culture medium. The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%).
-
Incubation: Treat the cells with the compound dilutions and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value.
3.2. Elucidating the Mechanism of Cell Death
Understanding how this compound induces cancer cell death is a critical next step.
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
3.3. Investigating Potential Molecular Targets
Based on the known mechanisms of similar quinoxaline derivatives, several signaling pathways are worth investigating.
Workflow for Target Identification
Caption: Hypothetical workflow for mechanistic studies.
Protocol: Western Blotting for Apoptotic Markers
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Efficacy Studies: Preclinical Evaluation
In vivo studies are essential to evaluate the therapeutic potential and safety of the compound in a living organism.[17] Immunocompromised mouse models bearing human tumor xenografts are a standard preclinical platform.[18][19][20]
4.1. Xenograft Tumor Model Development
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation: Culture a sufficient number of cancer cells, harvest, and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[18]
4.2. Efficacy and Toxicity Assessment
Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Protocol: Treatment and Monitoring
-
Group Randomization: Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound via the predetermined route (e.g., intraperitoneal or intravenous injection) at various doses. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (defined by tumor size limits or a set time point), humanely euthanize the mice.
-
Data Collection: Excise the tumors and record their final weight. Collect major organs for histological analysis to assess for any treatment-related toxicity.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. The outlined protocols are designed to be robust and adaptable, allowing researchers to generate the foundational data necessary to establish its efficacy and mechanism of action. Positive results from these studies would warrant further preclinical development, including more advanced in vivo models (e.g., orthotopic or patient-derived xenografts), detailed pharmacokinetic and pharmacodynamic studies, and in-depth toxicological assessments.[19][21] The exploration of novel quinoxaline derivatives like this compound holds significant promise for the discovery of new and effective cancer therapies.
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Jain, C. K., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Kumar, A., & Singh, U. P. (2017). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 8(7), 2785-2793. [Link]
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ResearchGate. (n.d.). Synthesis of acenaphtho[1,2-b]quinoxaline 218 and... [Link]
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ResearchGate. (n.d.). Derivatives of acenaphtho[1, 2‐b] quinoxaline as better DNA‐binding... [Link]
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Al-Masoudi, N. A. (2014). New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. International Journal of Heterocyclic Chemistry, 4(1), 55-65. [Link]
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Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. [Link]
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Farghaly, T. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
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Newahie, E. S. M. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
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Chen, H., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 273. [Link]
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Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982. [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
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Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732-1750. [Link]
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Patinote, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
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Singh, P., et al. (2018). Anti Cancer Potential of some Indole based Quinoxaline Derivatives against Dalton's Lymphoma Cells. Research Journal of Pharmacy and Technology, 11(11), 4811-4815. [Link]
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Deleuze-Masquefa, C., et al. (2023).[13][14][15]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 28(14), 5489. [Link]
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Jasouri, S., et al. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. South African Journal of Chemistry, 64, 105-107. [Link]
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ResearchGate. (n.d.). Imidazo[1,2‐a]Quinoxaline‐2‐Carbonitrile Derivative (RA‐22) Inhibits Self‐Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway. [Link]
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Application Notes & Protocols for Cellular Imaging with 9-arylacenaphtho[1,2-b]quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 9-arylacenaphtho[1,2-b]quinoxalines in Cellular Imaging
The quest for novel fluorescent probes that offer high specificity, photostability, and low cytotoxicity is a driving force in cellular biology and drug discovery. Within the diverse landscape of fluorescent molecules, 9-arylacenaphtho[1,2-b]quinoxalines have emerged as a promising class of compounds for cellular imaging and as potential cancer therapeutics.[1] Their rigid, planar, and disc-like aromatic structure provides a unique framework for fluorescence, which can be further tuned by the introduction of various aryl groups.[1]
The mechanism of action for the fluorescence of these compounds within a cellular context is believed to be, in part, due to their ability to intercalate with DNA through π–π stacking interactions.[1] This characteristic not only offers a potential avenue for their anticancer properties but also suggests a propensity for nuclear staining, making them valuable tools for visualizing nuclear morphology and dynamics. The extension of π-conjugation through the addition of aryl substituents enhances their fluorescent properties, leading to compounds with significant quantum yields suitable for imaging applications.[1]
This guide provides a comprehensive protocol for the application of 9-arylacenaphtho[1,2-b]quinoxalines in cellular imaging, with a focus on providing a robust and reproducible methodology.
Core Principles and Experimental Design
The successful application of any fluorescent probe hinges on a well-designed experiment. For 9-arylacenaphtho[1,2-b]quinoxalines, several factors must be considered to ensure high-quality, reproducible imaging data.
Causality in Experimental Choices
-
Solvent Selection: These compounds are generally soluble in common organic solvents.[2] For biological applications, a stock solution in dimethyl sulfoxide (DMSO) is recommended due to its miscibility with aqueous cell culture media and relatively low toxicity at working concentrations. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular stress.
-
Probe Concentration: The optimal probe concentration is a balance between achieving sufficient signal-to-noise for imaging and minimizing potential cytotoxicity. Quinoxaline derivatives have been used for live-cell imaging at concentrations around 50 µM.[3] However, it is crucial to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental setup.
-
Incubation Time: The time required for the probe to enter the cells and localize to its target is a critical parameter. An incubation time of 2 hours has been reported for similar quinoxaline derivatives.[3] This should be optimized to achieve maximal signal with minimal background.
Self-Validating Systems: The Importance of Controls
To ensure the trustworthiness of your results, the following controls are essential:
-
Unstained Control: Cells that have not been treated with the fluorescent probe. This is crucial for assessing autofluorescence.
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) used to deliver the probe. This control accounts for any effects of the solvent on cell health and morphology.
-
Positive Control (Optional): If a specific subcellular localization is expected (e.g., the nucleus), a well-characterized commercial stain for that organelle (e.g., DAPI or Hoechst for the nucleus) can be used for co-localization studies to confirm the targeting of the 9-arylacenaphtho[1,2-b]quinoxaline.
Photophysical Properties
The photophysical properties of 9-arylacenaphtho[1,2-b]quinoxalines can be tuned by altering the aryl substituent. The following table summarizes the properties of a representative compound from this class, which has been identified as a promising fluorescent imaging agent.[1]
| Property | Value | Reference |
| Compound | 9-(4-(dimethylamino)phenyl)acenaphtho[1,2-b]quinoxaline (analogue 5c) | [1] |
| Quantum Yield (φ) | 0.1458 | [1] |
| Excitation Max (λex) | Not explicitly stated, typical for quinoxalines ~360-400 nm | [2] |
| Emission Max (λem) | Not explicitly stated, typical for blue-emitting quinoxalines ~425 nm | [2] |
| Stokes Shift | Can be large for quinoxaline derivatives (>150 nm in some cases) | [4][5] |
Note: The exact excitation and emission maxima should be determined empirically for the specific compound and imaging system being used.
Experimental Workflow
The following diagram outlines the general workflow for cellular imaging with 9-arylacenaphtho[1,2-b]quinoxalines.
Caption: Experimental workflow for cellular imaging.
Detailed Protocols
Protocol 1: Preparation of Reagents
-
Probe Stock Solution (10 mM):
-
Accurately weigh a small amount of the 9-arylacenaphtho[1,2-b]quinoxaline compound.
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Cell Culture Medium:
-
Use the appropriate complete cell culture medium for your chosen cell line (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
-
Phosphate-Buffered Saline (PBS):
-
Prepare or use a commercially available sterile 1x PBS solution (pH 7.4).
-
Protocol 2: Live-Cell Imaging
-
Cell Seeding:
-
The day before the experiment, seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides).
-
Seed at a density that will result in 50-70% confluency at the time of imaging. This ensures that individual cells can be easily distinguished.
-
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the 9-arylacenaphtho[1,2-b]quinoxaline probe in pre-warmed complete cell culture medium.
-
Optimization is key: Start with a concentration range of 1-50 µM. A final concentration of 10 µM is a good starting point.
-
Remove the existing culture medium from the cells.
-
Gently add the probe-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
Incubation times can be varied, but a starting point of 1-2 hours is recommended.[3]
-
-
Washing:
-
After incubation, gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove any unbound probe and reduce background fluorescence.
-
After the final wash, add fresh, pre-warmed complete culture medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Immediately proceed to image the cells on a fluorescence microscope equipped with a suitable filter set (e.g., a DAPI or "blue" filter set).
-
Acquire images using both fluorescence and bright-field (or phase-contrast) channels to visualize the probe localization and cell morphology.
-
Use the lowest possible excitation light intensity and shortest exposure time that provides a good signal to minimize phototoxicity and photobleaching.
-
Data Analysis and Interpretation
-
Image Overlay: Overlay the fluorescence and bright-field images to determine the subcellular localization of the 9-arylacenaphtho[1,2-b]quinoxaline. Based on their DNA intercalating properties, a strong nuclear signal is anticipated.[1]
-
Co-localization Analysis: If co-staining with a known organelle marker was performed, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the degree of co-localization.
-
Cytotoxicity Assessment: In parallel with imaging experiments, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe does not adversely affect cell viability. Some quinoxaline derivatives have shown cytotoxic effects, which may be desirable in the context of anticancer drug development but should be characterized for imaging applications.[6][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| No/Weak Signal | - Insufficient probe concentration or incubation time.- Incorrect filter set.- Photobleaching. | - Increase probe concentration and/or incubation time.- Verify the excitation and emission spectra of your probe and use the appropriate filters.- Reduce excitation light intensity and exposure time. |
| High Background | - Incomplete washing.- Probe precipitation. | - Increase the number of washes.- Ensure the probe is fully dissolved in the working solution. Centrifuge the working solution before adding to cells. |
| Cell Death/Morphological Changes | - Probe cytotoxicity.- Solvent toxicity. | - Lower the probe concentration.- Reduce the final DMSO concentration to <0.1%.- Perform a detailed cytotoxicity assay. |
Conclusion
9-arylacenaphtho[1,2-b]quinoxalines represent a versatile class of fluorophores with significant potential for cellular imaging. Their unique photophysical properties and affinity for the nucleus make them valuable tools for studying nuclear architecture and cellular processes. By following the detailed protocols and principles outlined in this guide, researchers can effectively harness the power of these novel probes to advance their scientific investigations.
References
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Wu, C., et al. Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. Journal of the American Chemical Society. Available from: [Link]
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Chen, D., et al. Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology. Available from: [Link]
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Wu, C., et al. Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. PubMed. Available from: [Link]
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Bhattacharyya, P., et al. 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry. Available from: [Link]
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Li, Y., et al. Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Canadian Journal of Chemistry. Available from: [Link]
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Kim, J. S., et al. Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. Archiv der Pharmazie. Available from: [Link]
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Abdel-Aziz, A. A.-M., et al. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals. Available from: [Link]
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green chemistry approach for quinoxaline derivative synthesis
An Application Guide to Green Chemistry Approaches for Quinoxaline Derivative Synthesis
Abstract
Quinoxalines are a cornerstone of heterocyclic chemistry, with their scaffold appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional synthetic routes, however, often rely on harsh conditions, hazardous solvents, and stoichiometric reagents that are misaligned with modern principles of environmental stewardship.[3][4] This guide provides researchers, chemists, and drug development professionals with a detailed overview and practical protocols for the green synthesis of quinoxaline derivatives. We will explore methodologies that leverage alternative energy sources like microwave and ultrasound, employ benign solvent systems such as water and ethanol, and utilize solvent-free mechanochemical approaches to minimize environmental impact while maximizing efficiency and yield.[5][6]
The Imperative for Green Synthesis
The classical synthesis of quinoxalines, first reported in the 1880s, typically involves the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] While effective, these methods often necessitate high temperatures, long reaction times, and the use of volatile organic compounds (VOCs) as solvents, contributing to significant waste generation.[4][9] Green chemistry offers a framework to redesign these syntheses, focusing on:
-
Waste Prevention: Designing syntheses to minimize byproduct formation.
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents: Replacing hazardous organic solvents with benign alternatives like water, ethanol, or eliminating them entirely.
-
Energy Efficiency: Employing ambient temperature processes or alternative energy sources to reduce energy consumption.[10][11]
-
Use of Renewable Feedstocks & Catalysis: Prioritizing renewable starting materials and catalytic reagents over stoichiometric ones.[3][12]
This guide focuses on practical, field-proven applications of these principles to quinoxaline synthesis.
Core Reaction: Cyclocondensation
The primary reaction discussed is the condensation between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This transformation forms the pyrazine ring fused to the benzene ring, creating the quinoxaline core. Green approaches optimize this fundamental reaction by modifying the energy input, solvent, and catalytic system.
Figure 1: General scheme for quinoxaline synthesis.
Energy-Efficient Protocols: Ultrasound and Microwave-Assisted Synthesis
Alternative energy sources can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in significantly less time than conventional heating.
A. Ultrasound-Assisted Catalyst-Free Synthesis in Ethanol
Sonication provides energy through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with intense pressure and temperature, accelerating the reaction without heating the bulk medium.[13] This protocol demonstrates a catalyst-free approach in a benign solvent.[14][15]
Causality Behind the Method: Ultrasound provides the activation energy necessary for the condensation and subsequent cyclization-dehydration steps, bypassing the need for a chemical catalyst.[14] Ethanol is a green, renewable solvent that effectively dissolves the reactants while being environmentally benign. The reaction proceeds at room temperature, offering substantial energy savings.
Protocol 1: Ultrasound-Assisted Synthesis of 2,3-diphenylquinoxaline
-
Reactant Preparation: In a 50 mL flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg) in 15 mL of absolute ethanol.
-
Sonication: Place the flask in an ultrasonic cleaning bath with a frequency of 40 kHz. Ensure the water level in the bath is adjusted to the level of the reaction mixture.
-
Reaction: Irradiate the mixture with ultrasound at room temperature for 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate.
-
Isolation: Filter the precipitated solid, wash with a small amount of cold ethanol (2 x 5 mL), and dry under vacuum to obtain 2,3-diphenylquinoxaline.
-
Purity: The product is often obtained in high purity, but can be recrystallized from ethanol if necessary.
| Entry | 1,2-Diamine | 1,2-Diketone | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzil | 60 | 98 | [14] |
| 2 | 4-Bromo-1,2-phenylenediamine | Benzil | 60 | 95 | [14] |
| 3 | o-phenylenediamine | Furil | 60 | 96 | [15] |
| 4 | o-phenylenediamine | 3,4-Hexanedione | 60 | 92 | [15] |
B. Microwave-Assisted Iodine-Catalyzed Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, drastically reducing reaction times from hours to minutes.[11][16] Molecular iodine serves as a mild, efficient, and inexpensive Lewis acid catalyst for the condensation reaction.[10]
Causality Behind the Method: Iodine activates the carbonyl groups of the 1,2-dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the diamine. The use of a water/ethanol mixture as the solvent aligns with green chemistry principles.[10] Microwave energy ensures that the activation energy is reached almost instantaneously throughout the solution, leading to a rapid and complete reaction.[17][18]
Figure 2: Workflow for microwave-assisted synthesis.
Protocol 2: Microwave-Assisted Synthesis of 2,3-diphenylquinoxaline
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol, 108 mg), benzil (1.0 mmol, 210 mg), and iodine (10 mol%, 25 mg).
-
Solvent Addition: Add 4 mL of a 1:1 ethanol/water mixture to the vessel and seal it.
-
Microwave Reaction: Place the vessel in a CEM Discover Microwave Synthesizer (or equivalent). Irradiate the mixture for 3 minutes at a set temperature of 120°C (power output will be modulated by the instrument to maintain temperature).
-
Work-up: After the reaction, cool the vessel to room temperature.
-
Isolation: Pour the contents into 20 mL of cold water. Collect the resulting precipitate by vacuum filtration, wash with 10% sodium thiosulfate solution (to remove iodine) followed by water, and dry to yield the final product.
| Entry | 1,2-Diamine | 1,2-Diketone | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzil | 3 | 94 | [10] |
| 2 | 4-Methyl-1,2-phenylenediamine | Benzil | 3 | 95 | [10] |
| 3 | 4-Nitro-1,2-phenylenediamine | Benzil | 4 | 92 | [10] |
| 4 | o-phenylenediamine | Biacetyl | 3 | 96 | [10] |
Solvent-Free Protocol: Mechanochemical Synthesis
Mechanochemistry utilizes mechanical force (e.g., grinding, milling, or homogenization) to induce chemical reactions in the absence of a solvent.[7] This approach represents an exceptionally green methodology, as it often requires no solvent for either the reaction or purification, leading to a near-zero E-Factor (Environmental Factor).[7][8]
Causality Behind the Method: High-speed mechanical agitation in a homogenizer or ball mill brings the solid reactants into intimate contact at the molecular level.[9] The mechanical energy generates localized areas of high temperature and pressure, breaking crystal lattices and providing the activation energy for the condensation reaction without the need for bulk heating or a solvent medium. The only byproduct is water, which is released as vapor.[7]
Protocol 3: Solvent- and Catalyst-Free Synthesis via Homogenization
-
Reactant Preparation: Place o-phenylenediamine (1.0 mmol, 108 mg), benzil (1.0 mmol, 210 mg), and two 5 mm stainless steel balls into a 2 mL polypropylene vial.
-
Homogenization: Seal the vial and place it in a mini cell homogenizer (e.g., Bead Ruptor or similar).
-
Reaction: Agitate the mixture at 4000 rpm for 3-5 minutes. The vial may become warm to the touch.
-
Isolation: After the reaction, open the vial and remove the steel balls. The product is typically formed as a free-flowing powder in quantitative yield and high purity.
-
Purity: In most cases, no further purification is required. The product can be directly characterized.
| Entry | 1,2-Diamine | 1,2-Diketone | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzil | 3 | >99 | [8] |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 3 | >99 | [8] |
| 3 | o-phenylenediamine | Acenaphthenequinone | 3 | >99 | [8] |
| 4 | 2,3-Diaminopyridine | Benzil | 3 | 98 | [8] |
Reusable Catalysis Protocol: Heterogeneous Solid Acid Catalysts
Employing heterogeneous catalysts that can be easily recovered and reused is a core tenet of green chemistry. Solid acid catalysts, such as silica-supported acids, offer high efficiency and simple work-up procedures, avoiding the need for corrosive liquid acids and cumbersome neutralization steps.[3][12]
Causality Behind the Method: The acidic protons on the surface of the silica-supported catalyst (HClO₄·SiO₂) protonate a carbonyl oxygen of the 1,2-dicarbonyl compound. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. The solid nature of the catalyst allows for simple filtration and reuse, minimizing waste.[12]
Figure 3: Proposed mechanism for solid acid-catalyzed synthesis.
Protocol 4: Synthesis using Silica-Supported Perchloric Acid (HClO₄·SiO₂) at Room Temperature
-
Catalyst Preparation: Add silica gel (10 g) to a solution of perchloric acid (HClO₄, 70%, 10 mmol) in 50 mL of diethyl ether. Stir the mixture for 1 hour, then remove the solvent under reduced pressure to obtain HClO₄·SiO₂ as a free-flowing powder.
-
Reactant Preparation: To a solution of o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg) in 10 mL of dichloromethane, add the prepared HClO₄·SiO₂ catalyst (50 mg).
-
Reaction: Stir the suspension at room temperature for 25-30 minutes. Monitor the reaction via TLC.
-
Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent runs.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 2,3-diphenylquinoxaline.
| Entry | 1,2-Diamine | α-Bromoketone/Diketone | Time (min) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Phenacyl bromide | 30 | 94 | [12] |
| 2 | 1,2-Diaminocyclohexane | Phenacyl bromide | 25 | 92 | [12] |
| 3 | o-phenylenediamine | Benzil | 25 | 95 | [12] |
| 4 | 4-Methyl-1,2-phenylenediamine | Phenacyl bromide | 35 | 90 | [12] |
Comparative Analysis of Green Methodologies
| Method | Energy Source | Solvent | Catalyst | Avg. Time | Temp. | Key Advantages |
| Ultrasound | Acoustic Cavitation | Ethanol | None | ~60 min | Room Temp. | Catalyst-free, low energy, simple setup |
| Microwave | Microwaves | EtOH/H₂O | Iodine (cat.) | ~3-5 min | 120 °C | Extremely rapid, high yields, low catalyst loading |
| Mechanochemical | Mechanical Force | None | None | ~3-5 min | Ambient | Solvent-free, catalyst-free, quantitative yield, zero waste |
| Heterogeneous | Stirring | CH₂Cl₂ / EtOH | HClO₄·SiO₂ | ~30 min | Room Temp. | Reusable catalyst, mild conditions, easy work-up |
Conclusion and Future Outlook
The synthesis of quinoxaline derivatives has been revolutionized by the application of green chemistry principles.[4][19] Methodologies utilizing ultrasound, microwave irradiation, mechanochemistry, and reusable catalysts provide highly efficient, rapid, and environmentally benign alternatives to traditional protocols.[5] These approaches not only reduce waste and energy consumption but often result in higher yields and simpler product isolation. For researchers and drug development professionals, adopting these green protocols can accelerate discovery pipelines while adhering to sustainability goals. Future advancements will likely focus on the use of biocatalysts, continuous flow synthesis, and the use of even more benign and renewable starting materials to further enhance the green credentials of quinoxaline synthesis.[1]
References
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Y. Wang, et al., "Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach," Molecules, 2024. [Link]
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S. Kumar, et al., "Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives," Orient J Chem, 2024. [Link]
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D. Maikhuri, P. Singh, and Y. Rao, "An overview of quinoxaline synthesis by green methods: recent reports," ResearchGate, 2022. [Link]
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A. Sharma, et al., "Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor," RSC Mechanochemistry, 2024. [Link]
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S. Sharma, et al., "Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review," International Journal of Innovative Research in Technology, 2023. [Link]
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S. Ghosh, et al., "An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds," Journal of the Indian Chemical Society, 2013. [Link]
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D. Maikhuri, P. Singh, and Y. S. Rao, "Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches," Polycyclic Aromatic Compounds, 2022. [Link]
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M. S. A. El-Gaby, A. M. F. Eissa, and N. M. Fawzy, "Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions," Journal of Heterocyclic Chemistry, 2008. [Link]
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S. K. Guchhait, et al., "Recent advances in the transition-metal-free synthesis of quinoxalines," RSC Advances, 2021. [Link]
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B. Avula, et al., "Recent Advances in the Synthesis of Quinoxalines. A Mini Review," Polycyclic Aromatic Compounds, 2023. [Link]
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B. Avula, et al., "Recent Advances in the Synthesis of Quinoxalines. A Mini Review," Taylor & Francis Online, 2023. [Link]
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E. K. Payne, "Microwave-Assisted Synthesis of Quinoxaline Derivatives," Loyola University Chicago eCommons, 2022. [Link]
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A. V. Bucinskas, et al., "Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport," ACS Materials Au, 2022. [Link]
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A. Davarani, et al., "An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation," SciELO, 2014. [Link]
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S. Liu, et al., "Bifunctional acidic ionic liquid-catalyzed decarboxylative cascade synthesis of quinoxalines in water under ambient conditions," RSC Advances, 2021. [Link]
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S. K. Singh, et al., "A Unique and Innovative Rainwater-assisted Synthesis of Quinoxalines," ResearchGate, 2023. [Link]
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L. Phongphane and M. N. Azmi, "Green is the New Black: Emerging Environmentally Friendly Prospects in the Synthesis of Quinoxaline Derivatives," Mini-Reviews in Organic Chemistry, 2023. [Link]
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A. Sharma, et al., "Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E-factor," RSC Publishing, 2024. [Link]
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K. Darvishi, "One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation," Journal of Chemical Reaction and Synthesis, 2021. [Link]
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E. Godino-Ojer, et al., "Benign approaches for the microwave-assisted synthesis of quinoxalines," Journal of the Brazilian Chemical Society, 2020. [Link]
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A. A. Abu-Hashem, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," American Journal of Organic Chemistry, 2015. [Link]
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A. Davarani, et al., "Synthesis of quinoxaline derivatives under ultrasound irradiation using different diamines and 1,2-diketones," ResearchGate, 2014. [Link]
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K. B. Anand, et al., "An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles," Taylor & Francis Online, 2023. [Link]
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H. R. Shaterian, M. Ranjbar, and K. Azizi, "Qinoxaline III. Synthesis Of Quinoxaline Derivatives Over Highly Efficient And Reusable Bronsted Acidic Ionic Liquids," ResearchGate, 2013. [Link]
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S. K. Guchhait, et al., "Preparation of library of quinoxaline derivatives in ionic liquid," ResearchGate, 2021. [Link]
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H. R. Shaterian, M. Ranjbar, and K. Azizi, "Synthesis of Quinoxaline Derivatives using Sulfonic Acid Functionalized Imidazolium Salts as Highly Efficient and Reusable Bronsted Acidic Ionic Liquids Catalysts under Solvent-free Conditions," ResearchGate, 2015. [Link]
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B. P. Bandgar, et al., "AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE," Bioinfo Publications, 2011. [Link]
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H. R. Kianfar, et al., "Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods," Journal of Chemical Reviews, 2020. [Link]
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I. G. N. A. S. W. Putra, et al., "Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach," RSC Advances, 2022. [Link]
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Catalytic Methods for Novel Aryl Quinoxaline Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and unique electronic properties. This guide provides an in-depth exploration of modern catalytic methodologies for the synthesis of novel aryl quinoxalines, moving beyond traditional condensation reactions to more sophisticated and versatile catalytic approaches. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key transformations, empowering researchers to accelerate their discovery and development programs.
The Strategic Importance of Aryl Quinoxalines
The fusion of a benzene and a pyrazine ring endows the quinoxaline scaffold with a unique electronic architecture, making it a privileged structure in drug discovery. Aryl substitution on this core dramatically expands the accessible chemical space, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. Consequently, the development of efficient and scalable methods for the synthesis of aryl quinoxalines is of paramount importance.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Aryl Quinoxaline Synthesis
Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[1] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, have become indispensable for the construction of aryl quinoxalines.
Suzuki-Miyaura Coupling for C-Aryl Quinoxalines
The Suzuki-Miyaura reaction enables the direct arylation of a halo-quinoxaline with an arylboronic acid or its ester derivative. The choice of catalyst, ligand, and base is critical for achieving high yields and broad substrate scope, especially when dealing with electronically diverse or sterically hindered coupling partners.
-
Palladium Pre-catalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common choices, which are reduced in situ to the active Pd(0) species.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover and efficiency.[2][3]
-
Base: A base is required to activate the boronic acid for transmetalation. K₃PO₄ is a common choice, offering a good balance of reactivity and functional group tolerance.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, THF) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Arylquinoxalines
Materials:
-
2-Chloroquinoxaline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloroquinoxaline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinoxaline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoxaline | 88 |
| 3 | 3-Tolylboronic acid | 2-(3-Tolyl)quinoxaline | 90 |
| 4 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)quinoxaline | 85 |
Yields are representative and may vary based on specific substrate and reaction optimization.
Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for N-Aryl Quinoxalines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl quinoxalines from halo-quinoxalines and amines.[4][5] This reaction has broad applicability in medicinal chemistry for accessing a diverse range of substituted quinoxaline derivatives.
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, tBuXPhos) is highly effective.[6]
-
Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically used to deprotonate the amine, facilitating its coordination to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylquinoxaline Synthesis
Materials:
-
2-Chloroquinoxaline (1.0 eq)
-
Aryl amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 eq)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox, add 2-chloroquinoxaline, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the aryl amine and degassed anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Copper-Catalyzed Synthesis: A Cost-Effective Alternative
Copper catalysis has emerged as an attractive, more economical alternative to palladium for the synthesis of quinoxalines.[7] One notable method involves the reaction of o-phenylenediamines with terminal alkynes.[8][9][10]
-
Copper Source: Cu(OAc)₂ is a commonly used and effective catalyst for this transformation.[9][11]
-
Base: A combination of an inorganic base (e.g., K₂CO₃) and an organic base (e.g., DMAP) is often employed to facilitate different steps in the catalytic cycle.
-
Solvent: High-boiling aprotic solvents like toluene are suitable for this reaction.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylquinoxalines
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Terminal alkyne (2.0 eq)
-
Cu(OAc)₂ (10 mol%)
-
K₂CO₃ (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Toluene
Procedure:
-
To a reaction vessel, add o-phenylenediamine, Cu(OAc)₂, K₂CO₃, and DMAP.
-
Add toluene, followed by the terminal alkyne.
-
Heat the mixture to 100-120 °C for 8-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter to remove solids.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Proposed Mechanism for Copper-Catalyzed Quinoxaline Synthesis
Caption: A simplified proposed mechanism for copper-catalyzed quinoxaline synthesis.
Iron-Catalyzed Oxidative Annulation: A Sustainable Approach
Iron, being an earth-abundant and non-toxic metal, offers a sustainable platform for catalytic synthesis. Iron-catalyzed oxidative annulation reactions have been developed for the synthesis of complex quinoxaline derivatives, such as 4-aryl-pyrrolo[1,2-α]quinoxalines.
-
Iron Catalyst: Simple iron salts like FeCl₃ can effectively catalyze these transformations.
-
Oxidant: A terminal oxidant, such as di-tert-butyl peroxide (DTBP), is often required to facilitate the oxidative steps of the reaction.
-
Solvent: High-boiling polar aprotic solvents like DMSO are typically used.
Experimental Protocol: Iron-Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-α]quinoxalines
Materials:
-
1-(2-Aminophenyl)pyrrole (1.0 eq)
-
Methyl arene (e.g., toluene) (used as solvent and reactant)
-
FeCl₃ (10 mol%)
-
Di-tert-butyl peroxide (DTBP) (2.0 eq)
-
DMSO
Procedure:
-
Combine 1-(2-aminophenyl)pyrrole and FeCl₃ in a reaction tube.
-
Add the methyl arene and DMSO.
-
Add DTBP to the mixture.
-
Seal the tube and heat to 120-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Emerging Catalytic Frontiers: Photocatalysis and Electrochemistry
Recent advancements have seen the emergence of photocatalytic and electrochemical methods for aryl quinoxaline synthesis, offering green and mild reaction conditions.
Visible-Light Photocatalysis
Organic dyes, such as Rose Bengal, can act as photocatalysts, enabling the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds under visible light irradiation.[12][13] This method avoids the need for transition metals and often proceeds at room temperature.[14]
Experimental Protocol: Photocatalytic Synthesis of Quinoxalines
Materials:
-
o-Phenylenediamine (1.0 eq)
-
1,2-Dicarbonyl compound (1.0 eq)
-
Rose Bengal (2-5 mol%)
-
Acetonitrile
-
Visible light source (e.g., household LED bulb)
Procedure:
-
Dissolve the o-phenylenediamine and 1,2-dicarbonyl compound in acetonitrile in a glass vial.
-
Add Rose Bengal to the solution.
-
Stir the mixture under visible light irradiation at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Electrochemical Synthesis
Electrochemical methods provide a powerful, reagent-free approach to C-H functionalization for the synthesis of aryl quinoxalines.[15][16][17] These reactions utilize an electric current to drive the desired transformation, often with high efficiency and selectivity.
Experimental Protocol: Electrochemical C-H Arylation of Quinoxalines
Materials:
-
Quinoxaline (1.0 eq)
-
Arylhydrazine hydrochloride (2.0 eq)
-
Supporting electrolyte (e.g., nBu₄NBF₄)
-
Solvent (e.g., CH₃CN/H₂O)
-
Undivided electrochemical cell with graphite electrodes
Procedure:
-
Set up an undivided electrochemical cell with two graphite electrodes.
-
Add quinoxaline, arylhydrazine hydrochloride, and the supporting electrolyte to the cell.
-
Add the solvent system.
-
Apply a constant current (e.g., 10 mA) and stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, concentrate the reaction mixture and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
Comparative Analysis of Catalytic Methods
| Method | Catalyst | Key Advantages | Key Limitations |
| Suzuki-Miyaura | Palladium | High yields, broad substrate scope, well-established | Catalyst cost, residual metal contamination |
| Buchwald-Hartwig | Palladium | Excellent for C-N bond formation, wide functional group tolerance | Catalyst cost, sensitive to air and moisture |
| Copper-Catalyzed | Copper | Cost-effective, good for specific transformations | Can require higher catalyst loadings, narrower scope |
| Iron-Catalyzed | Iron | Sustainable, inexpensive, non-toxic | May require stronger oxidants and higher temperatures |
| Photocatalytic | Organic Dyes | Mild conditions, metal-free, green | Can be substrate-specific, may require longer reaction times |
| Electrochemical | None (current) | Reagent-free, high atom economy, mild conditions | Requires specialized equipment, electrolyte optimization |
Conclusion
The synthesis of novel aryl quinoxalines has been significantly advanced by the development of a diverse array of catalytic methods. From the well-established and highly versatile palladium-catalyzed cross-coupling reactions to the more sustainable and emerging copper, iron, photocatalytic, and electrochemical approaches, researchers now have a powerful toolkit at their disposal. The choice of method will depend on the specific synthetic target, desired scale, and considerations of cost and environmental impact. By understanding the underlying principles and practical protocols outlined in this guide, scientists can effectively navigate these methodologies to accelerate the discovery of new and impactful quinoxaline-based molecules.
References
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Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 39(11), 834–844. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14154–14159. [Link]
-
Maikhuri, V. K., Prasad, A. K., Jha, A., & Srivastava, S. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(30), 13214-13246. [Link]
-
Yashwantrao, G., & Saha, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(11), 2820-2856. [Link]
-
Kovvuri, J., et al. (2023). Visible-light induced metal-free synthesis of quinoxalines using Rose Bengal as a photocatalyst. Arkivoc, 2023(vii), 202311982. [Link]
-
Song, S., et al. (2022). Electrochemical Oxidative C-H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. The Journal of Organic Chemistry, 87(7), 4764-4776. [Link]
-
Soleymani, R., Niakan, N., & Zaryoun, A. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(2), 735-740. [Link]
-
Molla, R. A., & Bhaumik, A. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(30), 13214-13246. [Link]
-
Jaiswal, D., et al. (2019). Rose Bengal Catalyzed Coupling of 1, 2‐Dicarbonyls and Phenylene 1, 2‐Diamines: Visible‐Light Mediated Synthesis of Quinoxalines. ChemistrySelect, 4(29), 8565-8569. [Link]
-
Sahoo, S., et al. (2020). Recent applications of Rose Bengal catalysis in N-heterocycles: a short review. RSC advances, 10(64), 39223-39237. [Link]
-
Soleymani, R., Niakan, N., & Zaryoun, A. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 28(2). [Link]
-
Dwivedi, N., & D'Souza, L. J. (2012). Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation. Organometallics, 31(24), 8559-8565. [Link]
-
Maikhuri, V. K., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45(30), 13214-13246. [Link]
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Stuart, D. R., & Fagnou, K. (2007). The nuts and bolts of palladium-catalyzed C–H arylation. Science, 316(5828), 1172-1175. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Heravi, M. M., et al. (2016). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2016. [Link]
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Maleki, B., et al. (2016). Synthesis of quinoxaline using different catalysts. Research on Chemical Intermediates, 42(4), 3195-3209. [Link]
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Wang, W., et al. (2011). Copper-catalyzed synthesis of quinoxalines with o-phenylenediamine and terminal alkyne in the presence of bases. Organic letters, 13(17), 4514-4517. [Link]
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Wang, W., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4514-4517. [Link]
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Maleki, B., et al. (2016). Comparison between the present results and those given in the literature. ResearchGate. [Link]
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Wang, W., et al. (2011). Copper-catalyzed synthesis of quinoxalines with o-phenylenediamine and terminal alkyne in the presence of bases. Organic letters, 13(17), 4514-4517. [Link]
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Dai, S. S., et al. (2025). Electrochemical synthesis of hydroxyalkylated quinoxalines via C–H functionalization. Organic & Biomolecular Chemistry. [Link]
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Kumar, A., et al. (2017). Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Journal of Chemical Sciences, 129(11), 1779-1787. [Link]
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Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. [Link]
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Song, S., et al. (2022). Electrochemical Oxidative C-H Arylation of Quinoxalin(on)es with Arylhydrazine Hydrochlorides under Mild Conditions. The Journal of Organic Chemistry, 87(7), 4764-4776. [Link]
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Choudhary, S., et al. (2024). C−H arylation of quinoxalines using in situ generated diazonium salts by electrochemical method. ResearchGate. [Link]
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Mphahlele, M. J. (2018). BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. [Link]
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Application Note: A Practical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 9-Arylacenaphtho[1,2-b]quinoxalines
Introduction: The Strategic Importance of Arylated Acenaphthoquinoxalines
The acenaphtho[1,2-b]quinoxaline scaffold is a rigid, planar polycyclic aromatic system that has garnered significant interest from researchers in medicinal chemistry and materials science. Its unique structure facilitates intercalation into DNA helices, making its derivatives promising candidates for anticancer therapeutics and cellular imaging agents.[1] Furthermore, the electronic properties of this core can be finely tuned, leading to applications in organic electronics such as low band gap copolymers for thin-film transistors.[2]
A key strategy for modulating the photophysical and biological properties of this scaffold is the introduction of aryl groups at the 9-position. This extension of the π-conjugated system can enhance fluorescence for imaging applications and create new interaction points for biological targets.[1] Among the myriad of synthetic methods for forging carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent choice.[3] Its operational simplicity, mild reaction conditions, exceptional tolerance of diverse functional groups, and the low toxicity of its boron-based byproducts make it an invaluable tool for both academic research and industrial-scale synthesis.[4][5]
This guide provides a comprehensive overview of the Suzuki-Miyaura reaction as applied to the synthesis of 9-arylacenaphtho[1,2-b]quinoxalines. We will delve into the reaction mechanism, explain the critical roles of each reagent, present a detailed experimental protocol, and offer field-proven insights for optimization and troubleshooting.
The Underlying Chemistry: Mechanism and Key Parameters
A successful Suzuki coupling hinges on understanding the intricate dance of molecules around a central palladium atom. The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]
The Catalytic Cycle
The reaction begins with a catalytically active Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst or used directly, like Pd(PPh₃)₄.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle initiates when the Pd(0) catalyst inserts itself into the carbon-halogen bond (e.g., C-Br) of the 9-bromoacenaphtho[1,2-b]quinoxaline, forming a Pd(II) intermediate.[7] This is often the rate-limiting step.
-
Transmetalation: Before this step, the base activates the arylboronic acid to form a more nucleophilic boronate complex.[8] This activated species then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a new diarylpalladium(II) intermediate.[7]
-
Reductive Elimination: The two organic ligands (Ar¹ and Ar²) on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]
Causality Behind Reagent Choices
The success of the synthesis is not merely in following steps but in understanding why specific reagents are chosen.
-
The Palladium Catalyst & Ligand: While a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is required, it is often the phosphine ligand that dictates the reaction's efficiency.[3] For complex, electron-rich heteroaromatic substrates like acenaphthoquinoxalines, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior.[4] They promote the formation of the active monoligated Pd(0) species, accelerate the oxidative addition, and prevent catalyst deactivation, which can be a risk due to the Lewis-basic nitrogen atoms in the quinoxaline core.[4][10]
-
The Base: The base is not a passive spectator; it is a critical promoter of the reaction.[7] Its primary role is to react with the boronic acid to form the boronate, which is significantly more reactive for transmetalation.[4] The choice of base is crucial.
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate often reside).
-
Toluene/H₂O or Dioxane/H₂O: These two-phase systems are classics. The water solubilizes the inorganic base, while the organic solvent dissolves the substrate and catalyst.[12]
-
THF/H₂O: Another common mixture, with THF's miscibility offering a more homogenous reaction environment.[12]
-
Anhydrous Conditions: In some cases, particularly with water-sensitive substrates, anhydrous conditions using a base like potassium trimethylsilanolate can be employed.[10]
-
Detailed Application Protocol: Synthesis of 9-Phenylacenaphtho[1,2-b]quinoxaline
This section provides a self-validating, step-by-step protocol for a model reaction.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 9-Bromoacenaphtho[1,2-b]quinoxaline | 333.19 | 1.0 | 0.5 | 167 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 0.6 | 73 mg |
| Pd₂(dba)₃ | 915.72 | 0.025 | 0.0125 | 11.4 mg |
| SPhos | 410.51 | 0.06 | 0.03 | 12.3 mg |
| K₃PO₄ | 212.27 | 2.0 | 1.0 | 212 mg |
| 1,4-Dioxane | - | - | - | 4 mL |
| Degassed H₂O | - | - | - | 1 mL |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask containing a magnetic stir bar, add 9-bromoacenaphtho[1,2-b]quinoxaline (167 mg, 0.5 mmol), phenylboronic acid (73 mg, 0.6 mmol), Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), SPhos (12.3 mg, 0.03 mmol), and K₃PO₄ (212 mg, 1.0 mmol).[13]
-
Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a condenser under a manifold supplying inert gas (Argon or Nitrogen). Evacuate the flask and backfill with the inert gas. Repeat this cycle two more times to ensure the atmosphere is completely inert.[14]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.[12] Expert Tip: Degassing solvents by sparging with an inert gas for 20-30 minutes prior to addition is crucial to prevent oxidative degradation of the Pd(0) catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-18 hours.[12]
-
Monitoring: The reaction's progress can be monitored by periodically taking a small aliquot, diluting it with ethyl acetate, and analyzing it by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete upon the disappearance of the 9-bromo starting material.[14]
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine all organic layers.[14]
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid should be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 9-phenylacenaphtho[1,2-b]quinoxaline.[14]
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization and Troubleshooting
Even with a robust protocol, optimization is often necessary depending on the specific arylboronic acid used. Heteroaromatic systems can be particularly challenging.[15][16]
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Low Yield/No Reaction: Switch to a different ligand class (e.g., JohnPhos, P(t-Bu)₃) or a pre-formed Pd(II) precatalyst like a PEPPSI or palladacycle catalyst, which can offer greater stability and activity.[3][9] Increasing catalyst loading to 5 mol% can also be beneficial. |
| Base | K₃PO₄ | Incomplete Conversion: If the reaction stalls, a stronger base like Cs₂CO₃ may be required, especially for electron-deficient or sterically hindered boronic acids.[3] Conversely, if side reactions or decomposition are observed, a milder base like K₂CO₃ or KF might be necessary.[8][11] |
| Solvent | Dioxane/H₂O (4:1) | Poor Solubility/Low Yield: If reactants are poorly soluble, try a different solvent system like Toluene/H₂O or THF/H₂O. For heteroarylboronic acids prone to protodeboronation, using anhydrous conditions with a base like K-silanolate and an additive like trimethyl borate can be highly effective.[10] |
| Temperature | 100 °C | Decomposition: If product or starting material decomposition is observed (visible by TLC), lower the temperature to 70-80 °C and increase the reaction time. Some highly active catalyst systems can even run at room temperature.[17] |
| Protodeboronation | - | Loss of Boronic Acid: This side reaction, where the C-B bond is cleaved by a proton source, is a common issue with heteroarylboronic acids.[10] Using anhydrous conditions, a boronic ester instead of the acid, or a milder base can mitigate this problem. |
References
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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Molla, S., & Patel, B. K. (2014). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysis Surveys from Asia, 18(4), 184–203. Available at: [Link]
-
Ghorai, A., et al. (2021). 9-Arylacenaphtho[1,2-b]quinoxalines via Suzuki coupling reaction as cancer therapeutic and cellular imaging agents. New Journal of Chemistry, 45(3), 1469-1481. Available at: [Link]
-
Anthopoulos, T. D., et al. (2010). Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications. Journal of Materials Chemistry, 20(12), 2331-2338. Available at: [Link]
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Zarei, A., & Jarrahpour, A. (2014). New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. International Journal of Heterocyclic Chemistry, 4(1), 55-65. Available at: [Link]
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ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
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Gensch, T., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]
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ResearchGate. (n.d.). 9-arylacenaphtho[1,2-b]quinoxalines via Suzuki-Miyaura cross coupling reaction as cancer therapeutic and cellular imaging agent. Retrieved from [Link]
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Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11872–11883. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. Retrieved from [Link]
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Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 20(5), 1359–1363. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of acenaphtho[1,2-b]-quinoxaline and polycondensation reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Acenaphtho[1,2-b] quinoxaline and Acenaphtho[1,2-b]pyrazine as corrosion inhibitors for mild steel in acid medium. Retrieved from [Link]
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Miri, R., et al. (2007). Investigation of selective cytotoxicity and determination of ligand induced apoptosis of a new acenaphtho [1,2-b] quinoxaline derivative. Archiv der Pharmazie, 340(10), 531-536. Available at: [Link]
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Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Aryl- and Alkenylpurines. Collection of Czechoslovak Chemical Communications, 66(3), 483-501. Available at: [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]
-
Dvorak, D., et al. (2008). Synthesis of 6,8,9-tri- and 2,6,8,9-tetrasubstituted purines by a combination of the Suzuki cross-coupling, N-arylation, and direct C-H arylation reactions. The Journal of Organic Chemistry, 73(22), 9048-9054. Available at: [Link]
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Application Notes and Protocols for Acenaphtho[1,2-b]quinoxaline-Based Copolymers in Thin-Film Transistors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The field of organic electronics continues to witness rapid advancements, driven by the promise of low-cost, flexible, and large-area devices. At the heart of these innovations are solution-processable organic semiconductors that combine high charge carrier mobility with environmental stability. Acenaphtho[1,2-b]quinoxaline-based copolymers have emerged as a promising class of p-type organic semiconductors for thin-film transistors (TFTs). Their rigid and planar acenaphtho[1,2-b]quinoxaline acceptor unit, when copolymerized with various electron-donating moieties, allows for the tuning of the polymer's electronic properties, leading to materials with low band gaps and high hole mobilities.[1][2][3] This application note provides a comprehensive guide to the synthesis, characterization, and fabrication of thin-film transistors utilizing these novel copolymers, with a focus on providing both the theoretical underpinnings and practical, field-tested protocols.
I. Copolymer Synthesis: A Step-by-Step Protocol
The synthesis of acenaphtho[1,2-b]quinoxaline-based copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. This allows for the precise alternation of the electron-accepting acenaphtho[1,2-b]quinoxaline unit and an electron-donating co-monomer. Here, we detail a representative Stille coupling polymerization to synthesize a copolymer of 9,10-dibromo-acenaphtho[1,2-b]quinoxaline and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, a common donor unit.
A. Monomer Synthesis: 9,10-Dibromo-acenaphtho[1,2-b]quinoxaline
The synthesis of the dibrominated acceptor monomer is a critical first step. This can be achieved through the condensation of acenaphthenequinone with a substituted o-phenylenediamine.
Protocol 1: Synthesis of 9,10-Dibromo-acenaphtho[1,2-b]quinoxaline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acenaphthenequinone (1 equivalent) and 4,5-dibromo-1,2-phenylenediamine (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash thoroughly with methanol to remove any unreacted starting materials and impurities. The resulting solid is the desired 9,10-dibromo-acenaphtho[1,2-b]quinoxaline monomer. Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene.
B. Stille Coupling Polymerization
The Stille coupling reaction provides a robust method for the synthesis of well-defined donor-acceptor copolymers.[4]
Protocol 2: Synthesis of Poly(acenaphtho[1,2-b]quinoxaline-alt-bithiophene)
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 9,10-dibromo-acenaphtho[1,2-b]quinoxaline (1 equivalent), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%).
-
Solvent: Add anhydrous toluene to the flask via a syringe. The concentration of the monomers should be carefully controlled to achieve the desired molecular weight.
-
Polymerization: Degas the solution by bubbling argon for 20-30 minutes. Then, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours.
-
Work-up: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the crude polymer and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is then extracted with a good solvent, such as chloroform or chlorobenzene, and precipitated again in methanol. Dry the purified polymer under vacuum.
II. Copolymer Characterization
Thorough characterization of the synthesized copolymer is essential to ensure its chemical structure, purity, and relevant electronic properties.
A. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the monomer and the final copolymer. The disappearance of the signals corresponding to the bromo- and stannyl- groups and the appearance of new aromatic signals confirm the successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the functional groups present in the copolymer, providing further evidence of its structure.
B. Optical and Electrochemical Properties
-
UV-Visible Spectroscopy: The optical properties of the copolymer in solution and as a thin film are investigated using UV-Vis spectroscopy. The absorption spectrum provides information about the electronic transitions and allows for the determination of the optical bandgap. A red-shift in the absorption maximum from solution to thin film is indicative of intermolecular π-π stacking in the solid state.
-
Cyclic Voltammetry (CV): CV is employed to determine the electrochemical properties of the copolymer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are crucial for understanding the charge injection and transport properties of the material in a TFT device.
| Property | Technique | Typical Expected Results for Acenaphtho[1,2-b]quinoxaline-alt-bithiophene Copolymers |
| Structure Confirmation | ¹H NMR, ¹³C NMR | Disappearance of monomer end-group signals; Appearance of new aromatic proton and carbon signals consistent with the copolymer structure. |
| Optical Bandgap (Egopt) | UV-Vis Spectroscopy | 1.8 - 2.0 eV.[2] |
| HOMO Energy Level | Cyclic Voltammetry | -5.2 to -5.6 eV.[5] |
| LUMO Energy Level | Cyclic Voltammetry | -3.4 to -3.8 eV. |
III. Thin-Film Transistor Fabrication: A Detailed Protocol
The performance of a TFT is highly dependent on the fabrication process. A bottom-gate, top-contact architecture is commonly used for solution-processed organic semiconductors.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact TFT
-
Substrate Cleaning: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which acts as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition. This treatment makes the surface hydrophobic, which promotes better ordering of the polymer chains.
-
Copolymer Solution Preparation: Prepare a solution of the acenaphtho[1,2-b]quinoxaline-based copolymer in a suitable organic solvent, such as chloroform or chlorobenzene. The concentration will depend on the desired film thickness and the molecular weight of the polymer, but a typical starting point is 5-10 mg/mL.[6] Heat the solution at a moderate temperature (e.g., 50 °C) to ensure complete dissolution.
-
Thin-Film Deposition (Spin-Coating):
-
Place the surface-treated Si/SiO₂ substrate on the spin coater chuck.
-
Dispense the polymer solution onto the center of the substrate.
-
Spin-coat the film in a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a fast spin (e.g., 1500-3000 rpm for 60 seconds) to achieve the desired thickness.[7] The optimal spin speeds will need to be determined empirically.
-
-
Annealing: Anneal the spin-coated film on a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) at a temperature above the glass transition temperature of the polymer (typically 100-150 °C) for 10-30 minutes. This step improves the crystallinity and morphology of the film, leading to better device performance.
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes on top of the organic semiconductor layer by thermal evaporation through a shadow mask. Gold (Au) is a commonly used electrode material due to its high work function, which facilitates hole injection into the HOMO level of the p-type copolymer. A thin layer of chromium (Cr) or titanium (Ti) is often used as an adhesion layer between the gold and the polymer. Typical channel lengths are in the range of 20-100 µm.
IV. Device Characterization and Performance Analysis
After fabrication, the electrical characteristics of the TFTs are measured to evaluate their performance.
A. Electrical Measurements
The current-voltage (I-V) characteristics of the TFTs are measured using a semiconductor parameter analyzer in an inert atmosphere. The key performance metrics are:
-
Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers move through the semiconductor channel. It is typically calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the drain current when the transistor is in the "on" state to the drain current when it is in the "off" state. A high on/off ratio is desirable for switching applications.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct.
B. Performance of Acenaphtho[1,2-b]quinoxaline-Based Copolymers
The following table summarizes the reported performance of various acenaphtho[1,2-b]quinoxaline-based copolymers in thin-film transistors.
| Copolymer Donor Unit | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Oligothiophene | 10⁻⁵ - 10⁻³ | ~10⁴ | [2] |
| Fluorinated Benzodithiophene | - | - | [5] |
| Bithiophene | - | >10⁵ | [4] |
Note: The performance of TFTs can vary significantly depending on the specific device architecture, fabrication conditions, and measurement setup.
V. Troubleshooting and Best Practices
-
Low Mobility: Poor film morphology is a common cause of low mobility. Optimize the spin-coating parameters (concentration, spin speed, solvent) and the annealing temperature and time. Ensure the dielectric surface is properly treated.
-
High Off-Current: A high off-current can be due to impurities in the semiconductor or a poor interface with the dielectric. Ensure the copolymer is thoroughly purified and the substrate is clean.
-
Device-to-Device Variation: Inconsistent fabrication processes can lead to significant variation between devices. Maintain strict control over all experimental parameters.
VI. Conclusion
Acenaphtho[1,2-b]quinoxaline-based copolymers represent a versatile platform for the development of high-performance p-type semiconductors for thin-film transistors. Their tunable electronic properties, good solution processability, and respectable charge carrier mobilities make them attractive candidates for a range of applications in organic electronics. By following the detailed protocols and understanding the key characterization techniques outlined in this application note, researchers can effectively synthesize, fabricate, and evaluate TFTs based on this promising class of materials.
References
-
Siram, R. B. K., Smith, J., Anthopoulos, T. D., & Patil, S. (2012). Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications. Journal of Materials Chemistry, 22(10), 4450-4458. [Link]
- Siram, R. B. K., Smith, J., Anthopoulos, T. D., & Patil, S. (2012).
-
Kaur, A., & Kumar, R. (2020). Poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine): a new low band gap conjugated polymer. Materials Chemistry and Physics, 240, 122245. [Link]
-
A.A. Aly, A.A. Hassan, and M.A. Mohamed. (2014). New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. International Journal of Heterocyclic Chemistry, 4(1), 55-65. [Link]
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-
Kaushik, B. K., Kumar, B., Negi, Y. S., & Mittal, P. (2012). Prospects and Limitations of Organic Thin Film Transistors (OTFTs). Journal of Engineering, 2012. [Link]
-
Fang, T., Lu, Z., Lu, H., Li, C., Li, G., Kang, C., & Bo, Z. (2015). The enhanced photovoltaic performance of fluorinated acenaphtho [1, 2-b] quinoxaline based low band gap polymer. Journal of Materials Chemistry A, 3(40), 20305-20312. [Link]
-
Kim, G., Kim, J., & Kim, Y. (2016). One-Pot Stille Coupling Homopolymerization Toward Bithiophene-Quinoxaline Copolymers with Reduced Sequence Defects. ACS Applied Materials & Interfaces, 8(48), 33075-33082. [Link]
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ResearchGate. (2014). How can one perform spin coating of glass with a polylactide-chloroform solution?. [Link]
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The Alchemist's Guide to Sustainable Synthesis: Crafting Quinoxaline Derivatives with Recyclable Catalysts
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of Quinoxalines and the Imperative of Green Chemistry
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The classical synthesis of these vital heterocycles—typically the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound—has often been hampered by harsh reaction conditions, the use of hazardous reagents, and challenges in catalyst recovery.[2][4][5]
In response to the growing need for environmentally benign and economically viable synthetic methodologies, the focus has shifted towards "green" chemistry.[6][7] A pivotal aspect of this paradigm shift is the development and implementation of recyclable catalysts. These catalysts not only mitigate environmental impact by reducing chemical waste but also offer significant cost advantages through their repeated use. This guide provides an in-depth exploration of contemporary, field-proven protocols for the synthesis of quinoxaline derivatives, with a sharp focus on the application of innovative and recyclable catalytic systems. We will delve into the "why" behind the "how," offering insights into the rationale of experimental design and providing detailed, actionable protocols for your laboratory.
The Workhorse of Recyclable Catalysis: A Comparative Overview
The selection of a catalyst is a critical decision that influences reaction efficiency, product yield, and overall sustainability. In the realm of quinoxaline synthesis, several classes of recyclable catalysts have emerged as powerful tools.
Magnetic Nanoparticles: The Power of Attraction
Magnetic nanoparticles (MNPs), particularly those based on iron oxide (Fe₃O₄), have garnered considerable attention due to their exceptional ease of separation from the reaction mixture.[1][8] A simple external magnet is all that is required to recover the catalyst, eliminating the need for tedious filtration or centrifugation.[1] This inherent property, combined with their high surface area and catalytic activity, makes them a highly attractive option for sustainable synthesis.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Reference |
| Fe₃O₄ Nanoparticles | Water | Not specified | Not specified | High | 5 | [1] |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | Not specified | Not specified | Not specified | 97-94 | 5 | [9] |
| Fe₃O₄@APTES@MOF-199 | Ethanol | Room Temperature | Not specified | 84-97 | 5 | [9][10] |
| MgₓCu₀.₃Zn₀.₇₋ₓLaᵧFe₂₋ᵧO₄ | Not specified | Mild | 20-30 min | 90-97 | 5 | [11] |
Solid Acid Catalysts: The Resilient Proton Donors
Solid acid catalysts offer a safer and more environmentally friendly alternative to traditional mineral acids like sulfuric or hydrochloric acid.[4] Their heterogeneous nature simplifies product purification and allows for straightforward recovery and reuse.[4][12] Materials like silica-supported acids, heteropolyacids, and functionalized metal-organic frameworks (MOFs) have demonstrated remarkable efficacy in catalyzing quinoxaline synthesis.[4][9][13]
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reusability (Cycles) | Reference |
| Alumina-supported CuH₂PMo₁₁VO₄₀ | Toluene | 25 | 2 h | 92 | Not specified | [4][14][15][16] |
| MIL-101-Cr–NH–RSO₃H (MOF) | Methanol | 45 | 14 min | 93 | Not specified | [13][17] |
| Cellulose Sulfuric Acid | Solvent-free | Room Temperature | 20-30 min | Good to Excellent | 3+ | [18][19] |
| Al₂O₃–ZrO₂ | DMF | Room Temperature | Short | Excellent | Not specified | [20] |
Experimental Protocols: From Catalyst Preparation to Product Realization
The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and success in your laboratory.
Protocol 1: Synthesis of Quinoxalines using Magnetically Recyclable Fe₃O₄ Nanoparticles
This protocol is adapted from the work of Zhang et al., who demonstrated a highly efficient and environmentally friendly procedure for quinoxaline synthesis in water.[1][9]
Rationale: The use of water as a solvent is a cornerstone of green chemistry, being abundant, non-toxic, and economical.[1] The magnetic Fe₃O₄ nanoparticles act as a mild Lewis acid, activating the carbonyl groups of the 1,2-dicarbonyl compound, thereby facilitating the condensation reaction. The magnetic nature of the catalyst allows for effortless separation and recycling.[1]
Experimental Workflow Diagram:
Caption: Workflow for quinoxaline synthesis using magnetic nanoparticles.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and Fe₃O₄ nanoparticles (10 mol%).
-
Solvent Addition: Add water (5 mL) to the flask.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Catalyst Separation: Upon completion of the reaction, place a strong external magnet against the side of the flask. The Fe₃O₄ nanoparticles will be attracted to the magnet, allowing for the clear supernatant to be decanted.
-
Product Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure quinoxaline derivative.
-
Catalyst Recycling: Wash the recovered Fe₃O₄ nanoparticles with ethanol and dry them in an oven. The catalyst is now ready for reuse in subsequent reactions. The catalyst can be reused for at least five cycles with almost consistent activity.[1]
Protocol 2: Synthesis of Quinoxalines using a Recyclable Solid Acid Catalyst (Alumina-Supported Heteropolyacid)
This protocol is based on the work of Zare et al., who utilized molybdophosphovanadates supported on alumina as a highly efficient and reusable catalyst.[4][14][15][16]
Rationale: Heteropolyacids are strong Brønsted acids that can effectively catalyze the condensation reaction. Supporting them on a solid matrix like alumina enhances their stability and facilitates their recovery, making them a robust heterogeneous catalytic system.[4][14] The reaction proceeds efficiently at room temperature, further contributing to the green credentials of this method.
Reaction Mechanism Diagram:
Caption: Proposed mechanism for solid acid-catalyzed quinoxaline synthesis.
Step-by-Step Procedure:
-
Catalyst Preparation (if required): The alumina-supported heteropolyacid catalyst (e.g., CuH₂PMo₁₁VO₄₀ on alumina) can be prepared by the incipient wetness impregnation method as described in the literature.[4][14]
-
Reaction Setup: To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a round-bottom flask, add toluene (8 mL).
-
Catalyst Addition: Add the alumina-supported heteropolyacid catalyst (0.1 g) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 2 hours). Monitor the reaction by TLC.
-
Catalyst Recovery: After the reaction is complete, recover the catalyst by simple filtration.
-
Product Isolation: Wash the recovered catalyst with toluene. Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.
-
Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Conclusion: A Sustainable Future for Heterocyclic Chemistry
The protocols and data presented in this guide underscore the significant strides made in the green synthesis of quinoxaline derivatives. The use of recyclable catalysts, such as magnetic nanoparticles and solid acids, not only aligns with the principles of sustainable chemistry but also offers practical advantages in terms of simplified workup procedures, reduced costs, and high product yields. As the demand for complex heterocyclic molecules in drug discovery and materials science continues to grow, the adoption of these efficient and environmentally responsible synthetic strategies will be paramount. It is our hope that this guide will serve as a valuable resource for researchers and scientists, empowering them to design and execute cleaner, more efficient, and sustainable chemical syntheses.
References
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Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21305-21338. [Link]
-
Zhang, Z. H., et al. (2010). Magnetic Fe3O4 Nanoparticles as New, Efficient, and Reusable Catalysts for the Synthesis of Quinoxalines in Water. Australian Journal of Chemistry, 63(8), 1290-1296. [Link]
-
(2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. ResearchGate. [Link]
-
Gholami, H., et al. (2021). MgxCu0.3Zn0.7-xLayFe2-yO4 Magnetic Mixed Metal Oxide Nanocatalyst: Synthesis, Characterization and Application for One-Pot N-Heterocycle Synthesis. Polycyclic Aromatic Compounds, 42(5), 2291-2305. [Link]
-
Rawat, A., et al. (2024). Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. Letters in Organic Chemistry, 21(2), 86-105. [Link]
-
Jean, B. (2023). Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. Journal of Organic and Pharmaceutical Chemistry, 7(5), 1-4. [Link]
-
Ghosh, P., & Mandal, A. (2011). Green and selective protocol for the synthesis of quinoxalines. Advances in Applied Science Research, 2(1), 255-260. [Link]
-
Zare, A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
-
Thombre, P. B., et al. (2023). A rapid synthesis of quinoxalines by using Al₂O₃–ZrO₂ as heterogeneous catalyst. Applied Organometallic Chemistry, 37(9), e7077. [Link]
-
Andriamitantsoa, R. S., et al. (2016). SO3H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives. New Journal of Chemistry, 40(6), 5128-5134. [Link]
-
Keri, R. S., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Molecules, 27(19), 6543. [Link]
-
Sajjadifar, S., et al. (2021). Synthesis and Characterization of Fe3O4@APTES@MOF-199 Magnetic Nanocatalyst and Its Application in the Synthesis of Quinoxaline Derivatives. Iranian Journal of Catalysis, 11(2), 175-184. [Link]
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7583. [Link]
-
Zare, A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Hetero. SciSpace. [Link]
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Andriamitantsoa, R. S., et al. (2016). SO₃H-functionalized metal organic frameworks: an efficient heterogeneous catalyst for the synthesis of quinoxaline and derivatives. RSC Publishing. [Link]
-
Maleki, A., et al. (2022). Nano-Fe3O4@rGO@ZnO-H3PW12O40 as a recoverable magnetic catalyst for one-pot synthesis of benzo[f]furo[2, 3-h]quinoxaline-5, 6-dicarbonitrile under solvent-free conditions. Polycyclic Aromatic Compounds, 43(6), 5543-5561. [Link]
-
Zare, A., et al. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. The Scientific World Journal, 2012, 174784. [Link]
-
Zare, A., et al. (2012). (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. ResearchGate. [Link]
-
Reddy, K. S. K., et al. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid acid catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(8), 1058-1063. [Link]
-
Sharma, P., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4885. [Link]
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Reddy, K. S. K., et al. (2013). An expeditious synthesis of quinoxalines by using biodegradable cellulose sulfuric acid as a solid a. Semantic Scholar. [Link]
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Keri, R. S., et al. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21305-21338. [Link]
-
Maleki, A., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 6(5), 1045-1049. [Link]
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Aher, D. S., et al. (2022). A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(2), 143-149. [Link]
-
Maleki, A., et al. (2023). A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives. Current Organic Synthesis, 20(9), 1017-1043. [Link]
-
Fathi, M., & Sardarian, A. R. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(49), 29331-29352. [Link]
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Troubleshooting & Optimization
Acenaphtho[1,2-b]quinoxaline Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of acenaphtho[1,2-b]quinoxaline. This guide is designed for researchers, chemists, and drug development professionals dedicated to optimizing this crucial synthesis. Acenaphtho[1,2-b]quinoxaline and its derivatives are vital scaffolds in medicinal chemistry and materials science, known for their roles as antitumor agents, organic semiconductors, and fluorescent dyes.[1][2]
The classical synthesis, a condensation reaction between acenaphthenequinone and an o-phenylenediamine, while straightforward in principle, is often plagued by challenges such as low yields, harsh reaction conditions, and difficult purification.[3][4] This guide provides in-depth, field-tested insights and troubleshooting protocols to help you overcome these obstacles and consistently achieve high-yield, high-purity results.
Core Synthesis Workflow: The Optimized Path
The foundation of a high-yield synthesis is a robust and optimized protocol. The following workflow outlines the key stages of a modern, catalyzed approach to synthesizing acenaphtho[1,2-b]quinoxaline, which often circumvents the need for high temperatures and long reaction times associated with older methods.[4][5]
Caption: Optimized workflow for acenaphtho[1,2-b]quinoxaline synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Problem Area: Low or No Product Yield
Q1: My reaction yield is consistently below 50%. What are the most likely causes?
A1: Persistently low yields are a frequent challenge and typically point to one of four areas:
-
Purity of Starting Materials: This is the most common culprit. o-Phenylenediamine is susceptible to air oxidation, turning from a light tan or colorless solid to a dark purple or black substance. Oxidized diamine will not react correctly and can introduce impurities that inhibit the reaction. Similarly, ensure the acenaphthenequinone is pure. Expert Tip: If your o-phenylenediamine is discolored, consider recrystallizing it from ethanol or purifying it by sublimation before use. Using purified reagents is a critical step for high yields.[6]
-
Suboptimal Reaction Conditions: Classical methods often require high heat and long reaction times, which can degrade the product.[3] Modern approaches use catalysts to achieve high yields under milder conditions, sometimes even at room temperature.[5][7]
-
Ineffective Catalyst: While the reaction can proceed without a catalyst, it is often slow and low-yielding.[6] The absence of a catalyst or using a suboptimal one can drastically reduce reaction rates.[3] A small amount of a proton source (like glacial acetic acid) or a Lewis acid is often essential to activate the dicarbonyl compound.[7]
-
Incorrect Stoichiometry: Ensure you are using an accurate 1:1 molar ratio of the 1,2-dicarbonyl compound to the 1,2-diamine. A slight excess of the diamine (e.g., 1.1 equivalents) is sometimes used, but a large deviation can complicate purification.[7]
Q2: I see starting material on my TLC plate after 24 hours and no product formation. What's wrong?
A2: A complete lack of product formation, especially when starting materials are still present, strongly suggests a failure in reaction activation.
-
Check Your Catalyst: The most probable cause is an issue with the catalyst. If using an acid catalyst like acetic acid, ensure it was added. If using a Lewis acid or solid-supported catalyst, confirm its activity.[3][5] Uncatalyzed reactions at room temperature may show no product formation at all.[3]
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and stabilizing reaction intermediates.[6] If your reactants are not fully dissolved, the reaction will be extremely slow. Ethanol is a common and effective solvent, but others like toluene or even greener options like hexafluoroisopropanol (HFIP) have been shown to produce excellent yields.[4][7] A solvent screen may be necessary for your specific substrates.[6]
-
Temperature: While many modern protocols work at room temperature, some substrate combinations may require gentle heating to overcome the activation energy barrier. Try warming the reaction to 40-60 °C and continue monitoring by TLC.
Problem Area: Product Impurity and Side Reactions
Q3: My final product is a dark, intractable material that is difficult to purify. How can I prevent this?
A3: The formation of dark, often polymeric, side products is almost always linked to the quality of the o-phenylenediamine.
-
Prevent Diamine Oxidation: As mentioned in Q1, oxidized diamine is a primary source of impurities. Store o-phenylenediamine under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dark place.
-
Control Reaction Temperature: Excessive heat can promote side reactions and product degradation.[3] If using a catalyzed system, avoid unnecessarily high temperatures. The goal is to find the minimum temperature required for a reasonable reaction rate.
-
Work-up Procedure: Upon reaction completion, do not let the crude mixture sit for extended periods. Proceed with filtration and purification promptly. The crude product can be washed with cold ethanol to remove some colored impurities before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the acid catalyst in this synthesis?
A1: The acid catalyst is crucial for activating the 1,2-dicarbonyl compound (acenaphthenequinone). The catalyst (H⁺ or a Lewis acid) coordinates to one of the carbonyl oxygens. This coordination makes the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. This initial attack is the rate-determining step, and without a catalyst, the activation barrier is much higher. The mechanism then proceeds through a second condensation to form the final dehydrated aromatic quinoxaline ring.[7]
Caption: Catalytic mechanism of quinoxaline formation.
Q2: How does solvent choice impact yield and reaction time?
A2: The choice of solvent can dramatically affect reaction rates and yields.[6] Protic solvents like ethanol are often effective because they can help solubilize the reactants and participate in the proton transfer steps of the dehydration.[6][7] However, for certain catalyst systems, aprotic solvents like toluene may be preferred.[5] Greener alternatives, such as using water with a surfactant catalyst like β-cyclodextrin or using fluorinated alcohols (HFIP), have also been developed to provide high yields rapidly at room temperature.[4][8]
| Solvent | Catalyst Example | Typical Temp. (°C) | Typical Time | Reported Yield (%) | Reference |
| Ethanol | Acetic Acid | Reflux | 2-4 h | >85% | |
| Ethanol | CrCl₂·6H₂O | Room Temp | ~15 min | 96% | [7] |
| Toluene | Alumina-Supported Heteropolyoxometalates | Room Temp | 2 h | >90% | [5] |
| HFIP | Catalyst-Free | Room Temp | 1 h | 95% | [4] |
| Water | β-Cyclodextrin | Room Temp | 3-4 h | >90% | [8] |
Q3: Are there any "green" synthesis alternatives?
A3: Yes, significant progress has been made in developing environmentally friendly protocols. These methods often feature:
-
Recyclable Catalysts: Using solid-supported catalysts that can be easily filtered off and reused.[3][5]
-
Aqueous Conditions: Performing the reaction in water, often with the help of a phase-transfer catalyst or surfactant.[8]
-
Solvent-Free Reactions: Grinding the reactants together, sometimes with a solid catalyst, at room temperature.
-
Alternative Energy Sources: Using microwave irradiation to dramatically reduce reaction times.[9]
Detailed Experimental Protocols
Protocol 1: Standard Catalyzed Synthesis in Ethanol
This protocol is a reliable method for achieving high yields of acenaphtho[1,2-b]quinoxaline.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve acenaphthenequinone (1.0 mmol, 182.2 mg) and o-phenylenediamine (1.05 mmol, 113.6 mg) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture as a catalyst.
-
Reaction: Equip the flask with a condenser and stir the mixture at reflux. The solution will typically turn from orange to a bright yellow as the product precipitates.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as ethyl acetate/hexane (e.g., 2:8 v/v).[10] The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the yellow crystalline product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the product under vacuum to obtain the crude acenaphtho[1,2-b]quinoxaline.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is often effective) to dissolve the solid completely at the solvent's boiling point.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath to induce further crystallization.
-
Collection: Collect the purified, bright yellow needle-like crystals by vacuum filtration.
-
Analysis: Confirm the purity and identity of the final product using NMR, MS, and IR spectroscopy.[11]
References
- BenchChem. (n.d.). Troubleshooting low yield in quinoxaline synthesis from diamines.
- BenchChem. (n.d.). Troubleshooting poor yield in quinoxaline cyclization reactions.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
- Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers. ACS Publications. (n.d.).
- New and Efficient Rout for One Pot Synthesis of acenaphtho[1,2-b] quinoxalines. (n.d.).
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH. (n.d.).
- Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications. Journal of Materials Chemistry (RSC Publishing). (n.d.).
- ACENAPHTHO[1,2-B]QUINOXALINE synthesis. ChemicalBook. (n.d.).
- Synthesis of acenaphtho[1,2-b]-quinoxaline and polycondensation reaction. ResearchGate. (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. (n.d.).
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.).
- Synthesis of acenaphtho[1,2-b]quinoxaline 218 and.... ResearchGate. (n.d.).
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. (n.d.).
- Derivatives of acenaphtho[1, 2‐b] quinoxaline as better DNA‐binding.... ResearchGate. (n.d.).
- Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. (n.d.).
Sources
- 1. Acenaphtho[1,2-b]quinoxaline based low band gap copolymers for organic thin film transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. [PDF] Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst | Semantic Scholar [semanticscholar.org]
- 9. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACENAPHTHO[1,2-B]QUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 11. pubs.acs.org [pubs.acs.org]
Quinoxaline Synthesis Core: A Technical Support Center for Researchers
Welcome to the Quinoxaline Synthesis Core, your dedicated resource for navigating the complexities of quinoxaline derivative synthesis. This center is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of these vital heterocyclic compounds. Quinoxalines are privileged scaffolds in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to empower you to overcome these hurdles and achieve your synthetic goals efficiently and effectively.
Troubleshooting Guide: Common Challenges in Quinoxaline Synthesis
This section addresses specific issues that you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
One of the most common frustrations in quinoxaline synthesis is a lower-than-expected yield of the desired product.[4][5] This can often be traced back to several key factors in the classical and most common synthetic route: the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5][6]
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Traditional methods often call for high temperatures and prolonged reaction times, which can lead to degradation of starting materials or products.[4][7]
-
Actionable Insight: A systematic optimization of reaction parameters is crucial. Modern approaches have demonstrated significant improvements in yield by adopting milder conditions. For instance, many reactions can now be efficiently carried out at room temperature.[7][8] Microwave-assisted synthesis has also emerged as a powerful technique to drastically reduce reaction times, often from hours to minutes, and improve yields.[8]
-
-
Inadequate Catalysis: The choice of catalyst, or lack thereof, can be a determining factor in the success of the synthesis. While some reactions can proceed without a catalyst, many benefit significantly from catalytic enhancement.[5][9]
-
Actionable Insight: A wide array of catalysts has been successfully employed. Acid catalysts like acetic acid are common, but solid acid catalysts can also be highly effective.[5] Metal catalysts, including those based on copper, iron, and nickel, have shown high efficiency.[5][10] For a more environmentally friendly approach, consider "green" catalysts such as bentonite clay or TiO2-Pr-SO3H, which can afford excellent yields under mild conditions.[5]
-
-
Purity of Starting Materials: Impurities present in the 1,2-diamine or 1,2-dicarbonyl starting materials can engage in unwanted side reactions, consuming reactants and generating byproducts that complicate purification and lower the overall yield.[5]
-
Actionable Insight: Always ensure the purity of your starting materials. If necessary, purify them by recrystallization or chromatography before use.
-
-
Atmospheric Sensitivity: Certain reaction intermediates or starting materials may be sensitive to oxygen or moisture, leading to oxidative degradation or other side reactions.
-
Actionable Insight: If you suspect sensitivity to air or moisture, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Experimental Workflow: Optimizing Reaction Conditions
The following diagram illustrates a logical workflow for optimizing your quinoxaline synthesis.
Caption: A systematic workflow for optimizing quinoxaline synthesis.
Issue 2: Formation of Side Products and Purification Challenges
The presence of unexpected spots on your TLC plate or multiple peaks in your LC-MS indicates the formation of side products, which can make the purification of your desired quinoxaline derivative a significant challenge.
Potential Causes & Solutions:
-
Self-condensation of α-hydroxy ketones: When using α-hydroxy ketones as the dicarbonyl source, they can undergo self-condensation, leading to impurities.
-
Actionable Insight: This can often be mitigated by carefully controlling the reaction temperature and the rate of addition of the reactants.
-
-
Over-oxidation: In reactions that involve an oxidative step, using too strong an oxidizing agent or allowing the reaction to proceed for too long can lead to the formation of N-oxides or other over-oxidized products.
-
Actionable Insight: Screen different oxidizing agents and carefully monitor the reaction progress by TLC to determine the optimal reaction time.
-
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to form the quinoxaline ring, especially if the reaction conditions are not optimal.
-
Actionable Insight: Ensure that the reaction is allowed to proceed to completion. The use of an appropriate catalyst can facilitate the cyclization step.[6]
-
Purification Protocol: A General Guideline
-
Initial Work-up: After the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated bicarbonate solution if an acid catalyst was used).
-
Extraction: Extract the crude product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard method for purification. A gradient elution system (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) is typically employed.
-
Issue 3: Poor Solubility of Starting Materials or Products
Solubility issues can hinder the reaction by preventing the reactants from interacting effectively, or they can complicate the work-up and purification process.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may not be suitable for dissolving all reactants.[11]
-
Actionable Insight: A solvent screening is highly recommended. Polar aprotic solvents like DMF and DMSO can be effective for dissolving a wide range of substrates.[12][13] Greener options like ethanol and even water have also been used successfully in many cases.[4][11] The polarity of the solvent can also influence the reaction rate.[11]
-
-
Product Precipitation: The desired product may be insoluble in the reaction solvent and precipitate out of the solution as it is formed.
-
Actionable Insight: While this can sometimes be advantageous for purification (the product can be isolated by simple filtration), it can also lead to the encapsulation of starting materials and a decrease in the overall reaction rate. In such cases, a co-solvent system may be necessary to maintain solubility.
-
Data Presentation: Solvent Effects on Quinoxaline Synthesis
The following table summarizes the effect of different solvents on the yield of a model quinoxaline synthesis under microwave conditions.
| Solvent | Reaction Time (min) | Yield (%) | Reference |
| 1,4-Dioxane | 5 | 92 | [12][13] |
| Ethanol | 8 | 90 | [12][13] |
| DMF | 6 | 91 | [12][13] |
| Acetonitrile | 10 | 85 | [14] |
| Water | 12 | 80 | [11] |
| Toluene | 15 | 75 | [14] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds?
A1: The reaction proceeds through an acid-catalyzed condensation mechanism.[6] The initial step involves the nucleophilic attack of one of the amino groups of the 1,2-diamine on one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form a Schiff base intermediate. This is followed by an intramolecular cyclization and a subsequent dehydration step to yield the aromatic quinoxaline ring.
Caption: The general mechanism of quinoxaline formation.
Q2: Are there more environmentally friendly ("green") methods for synthesizing quinoxalines?
A2: Yes, significant progress has been made in developing greener synthetic routes for quinoxalines.[1][4] These methods focus on reducing the use of hazardous organic solvents, employing recyclable catalysts, and improving energy efficiency.[15] Examples include:
-
Reactions in water: Water is an ideal green solvent, and several protocols have been developed for quinoxaline synthesis in aqueous media.[11]
-
Solvent-free reactions: In some cases, the reaction can be carried out without any solvent, often with mechanical grinding or in a ball mill.[11]
-
Use of recyclable catalysts: Heterogeneous catalysts that can be easily recovered and reused are a cornerstone of green chemistry.[4][8]
Q3: How can I characterize my synthesized quinoxaline derivatives?
A3: A combination of spectroscopic techniques is typically used to confirm the structure and purity of the synthesized compounds.[3][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the structure of your compound. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide detailed information about the molecular framework.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound, which is a crucial piece of evidence for confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups in your molecule.
-
Elemental Analysis (C, H, N): This analysis provides the percentage composition of carbon, hydrogen, and nitrogen in your compound, which can be used to confirm its empirical formula.
Q4: Can I synthesize quinoxalines from starting materials other than 1,2-diamines and 1,2-dicarbonyls?
A4: Absolutely. While the condensation of 1,2-diamines and 1,2-dicarbonyls is the most common method, several other synthetic strategies have been developed. These include:
-
Oxidative coupling of epoxides and 1,2-diamines. [7]
-
Cyclization of aryl amino oximes and α-dicarbonyl compounds. [7]
-
Tandem oxidation of α-hydroxyl ketones. [7]
-
Reactions involving alkynes and alkenes. [18]
These alternative methods can be particularly useful for accessing quinoxaline derivatives with specific substitution patterns that are not easily accessible through the classical route.
References
-
Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. [Link]
-
Chaudhary, P., Kumar, R., & Verma, A. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 4982. [Link]
-
Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]
-
Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (n.d.). Iraqi National Journal of Chemistry. [Link]
-
Das, S., & Laskar, M. A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 668-685. [Link]
-
Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. [Link]
-
The suggested mechanism to explain the formation of quinoxalines 20. (n.d.). ResearchGate. [Link]
-
Ruiz-Reyes, V. M., Tzompantzi, F., & Pérez, H. I. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Inorganic Chemistry, 2014, 1-7. [Link]
-
LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton. [Link]
-
Wang, Y., Zhang, Y., & Chen, H. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 10, 868973. [Link]
-
Zarei, S., & Mirjafary, Z. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 8(8), 1-4. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1221. [Link]
-
A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). Scientific Reports, 13(1), 12569. [Link]
-
El-Sayed, M. A. A., El-henawy, A. A., Abdel-Rahman, A. A.-H., & El-Gazzar, M. G. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6539. [Link]
-
More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 4(8), 3965-3969. [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Solvent effect on the quinoxaline 3a synthesis a. (n.d.). ResearchGate. [Link]
-
More, P. M., Jedge, S. R., Kshirsagar, S. S., & Oswal, R. J. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. [Link]
-
Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (n.d.). ResearchGate. [Link]
-
Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. [Link]
-
Wan, J.-P., & Wei, L. (2017). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2017(1), 99-130. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Effect of different solvents on the quinoxaline yield. (n.d.). ResearchGate. [Link]
Sources
- 1. mtieat.org [mtieat.org]
- 2. tandfonline.com [tandfonline.com]
- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.udayton.edu [ecommons.udayton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. omicsonline.org [omicsonline.org]
- 13. omicsonline.org [omicsonline.org]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. soc.chim.it [soc.chim.it]
Technisches Support-Center: Aufreinigung von 9-Methylacenaphtho[1,2-b]chinoxalin
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell auf die Reinigungstechniken für 9-Methylacenaphtho[1,2-b]chinoxalin zugeschnitten ist.
Einführung
Willkommen im technischen Support-Center für die Aufreinigung von 9-Methylacenaphtho[1,2-b]chinoxalin. Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit der Synthese und Isolierung dieses spezifischen heterozyklischen Moleküls arbeiten. Eine effektive Aufreinigung ist entscheidend, um Verunreinigungen zu entfernen, die nachfolgende Experimente oder Assays stören könnten. Dieses Zentrum bietet detaillierte Fehlerbehebungsanleitungen und häufig gestellte Fragen (FAQs), um häufig auftretende Herausforderungen bei der Aufreinigung zu bewältigen und die höchsten Reinheitsstandards zu erreichen.
Verbindungsprofil: Physikalische und chemische Eigenschaften
Eine Zusammenfassung der wichtigsten physikalischen Eigenschaften von 9-Methylacenaphtho[1,2-b]chinoxalin ist für die Entwicklung von Aufreinigungsstrategien unerlässlich.
| Eigenschaft | Wert | Quelle(n) |
| CAS-Nummer | 13362-59-9 | [1][2] |
| Molekülformel | C₁₉H₁₂N₂ | [1][2] |
| Molekulargewicht | 268.32 g/mol | [1] |
| Schmelzpunkt | 210-211 °C (Lösungsmittel: Ethanol) | [1] |
| Siedepunkt (vorhergesagt) | 500.1 ± 30.0 °C | [1] |
| Dichte (vorhergesagt) | 1.349 ± 0.06 g/cm³ | [1] |
| XLogP3 | 4.2 | [1][2] |
| Anzahl der Wasserstoffbrücken-Akzeptoren | 2 | [1][2] |
Leitfaden zur Fehlerbehebung: Aufreinigungsmethoden
Dieser Abschnitt ist im Frage-Antwort-Format aufgebaut, um spezifische Probleme zu behandeln, die während der experimentellen Arbeit auftreten können.
Säulenchromatographie
Die Säulenchromatographie ist eine grundlegende Technik zur Trennung von Verbindungen basierend auf ihrer unterschiedlichen Adsorption an eine stationäre Phase.[3] Für 9-Methylacenaphtho[1,2-b]chinoxalin ist Kieselgel die am häufigsten verwendete stationäre Phase.[3]
F: Meine Verbindung zeigt eine schlechte Trennung von einer Verunreinigung auf der Kieselgelsäule. Was soll ich tun?
A: Eine schlechte Trennung ist oft auf ein suboptimales Laufmittelsystem zurückzuführen.
-
Kausalität: Die Trennung auf Kieselgel hängt von der Polarität der Verbindungen und des Laufmittels ab. Wenn die Polaritäten Ihrer Zielverbindung und der Verunreinigung zu ähnlich sind, eluieren sie zusammen.
-
Lösung:
-
Optimieren Sie das Laufmittelsystem mit DC: Führen Sie eine Dünnschichtchromatographie (DC) mit verschiedenen Laufmittelsystemen durch. Ein gutes System sollte Ihrer Zielverbindung einen Rf-Wert von etwa 0,3 verleihen.[4] Beginnen Sie mit einem unpolaren System wie Hexan/Ethylacetat und erhöhen Sie schrittweise die Polarität. Wenn dies nicht funktioniert, versuchen Sie ein anderes System wie Dichlormethan/Methanol.[5]
-
Verwenden Sie einen Gradienten: Wenn eine isokratische Elution (konstante Laufmittelzusammensetzung) fehlschlägt, verwenden Sie eine Gradientenelution. Beginnen Sie mit einem unpolaren Laufmittel, um unpolare Verunreinigungen zu eluieren, und erhöhen Sie dann allmählich die Polarität, um Ihre Zielverbindung zu eluieren.[4]
-
F: Meine Verbindung bildet auf der Kieselgelsäule einen Streifen (Tailing), was zu breiten Peaks und schlechter Trennung führt. Warum passiert das und wie kann ich es beheben?
A: Tailing bei heterozyklischen Verbindungen wird oft durch unerwünschte Wechselwirkungen mit der stationären Phase verursacht.
-
Kausalität: Die Chinoxalin-Einheit enthält basische Stickstoffatome, die stark mit den sauren Silanolgruppen auf der Oberfläche von Kieselgel interagieren können. Diese Säure-Base-Wechselwirkung führt zu Tailing.[5]
-
Lösung:
-
Fügen Sie einen Modifikator hinzu: Neutralisieren Sie die sauren Stellen auf dem Kieselgel, indem Sie eine kleine Menge einer Base zu Ihrem Laufmittel hinzufügen. Üblicherweise werden 0,1-1 % Triethylamin (TEA) oder Ammoniak in Methanol verwendet.[5]
-
Wechseln Sie die stationäre Phase: Wenn das Hinzufügen eines Modifikators nicht ausreicht, wechseln Sie zu einer anderen stationären Phase. Neutrales oder basisches Aluminiumoxid ist eine ausgezeichnete Alternative für basische Verbindungen.[5]
-
F: Meine Verbindung eluiert nicht von der Säule, selbst mit einem sehr polaren Laufmittel.
A: Dies deutet darauf hin, dass Ihre Verbindung sehr stark an die stationäre Phase adsorbiert ist oder sich möglicherweise zersetzt hat.
-
Kausalität: Entweder ist Ihre Verbindung für das gewählte Laufmittelsystem extrem polar, oder sie ist auf dem sauren Kieselgel instabil.[6]
-
Lösung:
-
Überprüfen Sie die Stabilität: Führen Sie einen schnellen DC-Stabilitätstest durch. Lösen Sie eine kleine Menge Ihrer Verbindung auf einer DC-Platte auf und lassen Sie sie 15-30 Minuten stehen, bevor Sie sie entwickeln. Wenn ein Zersetzungsprodukt erscheint, ist Ihre Verbindung auf Kieselgel instabil.[6] In diesem Fall ist die Verwendung von Aluminiumoxid oder eine andere Aufreinigungsmethode wie die Umkristallisation erforderlich.
-
Erhöhen Sie die Laufmittelpolarität drastisch: Wenn die Verbindung stabil ist, versuchen Sie, sie mit einem sehr polaren Laufmittel wie 5-10 % Methanol in Dichlormethan zu eluieren.
-
Umkristallisation
Die Umkristallisation ist eine leistungsstarke Technik zur Aufreinigung von Feststoffen, die oft eine höhere Reinheit als die Chromatographie liefert.[7] Sie beruht auf den Löslichkeitsunterschieden zwischen der Zielverbindung und den Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[8]
F: Meine Verbindung ölt während der Umkristallisation aus, anstatt Kristalle zu bilden. Wie kann ich das beheben?
A: Das Ausölen tritt auf, wenn die gelöste Substanz unter ihren Schmelzpunkt abkühlt, bevor sie den Sättigungspunkt erreicht.
-
Kausalität: Dies geschieht häufig, wenn die Lösung zu schnell abgekühlt wird, die Konzentration der Verbindung zu hoch ist oder der Schmelzpunkt der Verbindung niedriger ist als der Siedepunkt des Lösungsmittels.[5]
-
Lösung:
-
Langsamer abkühlen: Lassen Sie die heiße Lösung langsam auf Raumtemperatur abkühlen, bevor Sie sie in ein Eisbad stellen. Isolieren Sie den Kolben, um eine langsame Abkühlung zu gewährleisten.[9]
-
Mehr Lösungsmittel hinzufügen: Fügen Sie der öligen Mischung eine kleine Menge heißes Lösungsmittel hinzu, um das Öl wieder aufzulösen, und versuchen Sie dann erneut, langsam abzukühlen.[5]
-
Lösungsmittelsystem ändern: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt oder verwenden Sie ein Zwei-Lösungsmittel-System. Lösen Sie Ihre Verbindung in einer minimalen Menge eines "guten" Lösungsmittels (in dem sie sehr löslich ist) und fügen Sie dann langsam ein "schlechtes" Lösungsmittel (in dem sie schwer löslich ist) hinzu, bis eine Trübung auftritt. Erhitzen Sie, um die Lösung zu klären, und kühlen Sie dann langsam ab.
-
F: Aus meiner Lösung bilden sich nach dem Abkühlen keine Kristalle. Was sind die nächsten Schritte?
A: Das Ausbleiben der Kristallisation kann durch eine zu verdünnte Lösung oder das Fehlen von Keimbildungsstellen verursacht werden.
-
Kausalität: Für die Kristallisation ist eine übersättigte Lösung erforderlich. Wenn zu viel Lösungsmittel verwendet wurde, bleibt die Verbindung auch bei niedrigeren Temperaturen in Lösung.[5]
-
Lösung:
-
Kristallisation induzieren: Kratzen Sie die Innenwand des Kolbens mit einem Glasstab an der Oberfläche der Lösung. Die kleinen Glaspartikel dienen als Keimbildungsstellen.[5]
-
Impfkristall hinzufügen: Wenn Sie einen reinen Kristall der Verbindung haben, fügen Sie ihn zur übersättigten Lösung hinzu, um die Kristallisation zu starten.[5]
-
Lösungsmittel reduzieren: Verdampfen Sie vorsichtig einen Teil des Lösungsmittels, um die Konzentration zu erhöhen, und lassen Sie die Lösung dann erneut abkühlen.
-
Weiter abkühlen: Stellen Sie den Kolben in ein Eisbad oder einen Kühlschrank, um die Löslichkeit weiter zu verringern.[5]
-
F: Die Ausbeute nach der Umkristallisation ist sehr gering. Wie kann ich die Rückgewinnung verbessern?
A: Eine geringe Ausbeute wird typischerweise durch die Verwendung von zu viel Lösungsmittel oder eine signifikante Löslichkeit Ihrer Verbindung im kalten Lösungsmittel verursacht.
-
Kausalität: Jede Verbindung hat eine gewisse Löslichkeit auch in kaltem Lösungsmittel. Die Verwendung eines großen Überschusses an Lösungsmittel maximiert die Menge an Produkt, die in der Mutterlauge verloren geht.
-
Lösung:
-
Verwenden Sie die minimale Menge an heißem Lösungsmittel: Fügen Sie gerade genug heißes Lösungsmittel hinzu, um Ihre rohe Verbindung vollständig aufzulösen.[8][10]
-
Gründlich abkühlen: Stellen Sie sicher, dass Ihre Lösung vollständig abgekühlt ist (ein Eisbad wird empfohlen), bevor Sie die Kristalle durch Filtration sammeln, um die Löslichkeit zu minimieren.[8]
-
Mit eiskaltem Lösungsmittel waschen: Waschen Sie die gesammelten Kristalle mit einer minimalen Menge eiskaltem Umkristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen, ohne das Produkt wieder aufzulösen.[10]
-
Visualisierungen von Arbeitsabläufen
Diagramme können komplexe Entscheidungsprozesse vereinfachen.
Bildunterschrift: Entscheidungsbaum für den allgemeinen Aufreinigungsworkflow.
Bildunterschrift: Fehlerbehebungs-Workflow für die Säulenchromatographie.
Häufig gestellte Fragen (FAQs)
F: Was ist der beste Ausgangspunkt für die Aufreinigung von rohem 9-Methylacenaphtho[1,2-b]chinoxalin?
A: Der beste Ansatz hängt von der Reinheit des Rohmaterials ab. Wenn eine erste Analyse (z. B. ¹H-NMR) darauf hindeutet, dass das Material >80-90 % rein ist, ist die Umkristallisation oft die effizienteste Methode, um eine hohe Reinheit zu erreichen.[9] Für komplexere Mischungen mit mehreren Verunreinigungen oder nicht umgesetzten Ausgangsmaterialien ist die Säulenchromatographie der bessere erste Schritt, um die Hauptkomponenten zu trennen.[7]
F: Was sind die wahrscheinlichsten Verunreinigungen, die ich entfernen muss?
A: Die häufigste Synthesemethode für Chinoxaline ist die Kondensation eines 1,2-Diamins mit einer 1,2-Dicarbonylverbindung.[11][12] Für Ihre Zielverbindung sind die Ausgangsmaterialien wahrscheinlich 4-Methyl-1,2-phenylendiamin und Acenaphthenchinon. Daher sind die wahrscheinlichsten Verunreinigungen nicht umgesetzte Mengen dieser beiden Ausgangsmaterialien.
F: Meine gereinigte Verbindung ist leuchtend gelb. Ist das zu erwarten?
A: Ja, viele Chinoxalin-Derivate und andere ausgedehnte konjugierte aromatische Systeme sind gefärbt.[13] Eine gelbe Farbe ist für diese Klasse von Verbindungen nicht ungewöhnlich und deutet nicht unbedingt auf eine Verunreinigung hin. Wenn Sie jedoch stark gefärbte, unlösliche Verunreinigungen vermuten, kann eine Behandlung mit Aktivkohle während der Umkristallisation helfen, diese zu entfernen.[5] Fügen Sie eine kleine Menge Aktivkohle zur heißen Lösung hinzu, erhitzen Sie kurz und führen Sie dann eine Heißfiltration durch, um die Kohle vor dem Abkühlen zu entfernen.[10]
F: Wie kann ich die Reinheit meines Endprodukts am besten beurteilen?
A: Eine Kombination von Techniken wird empfohlen. Die ¹H-NMR-Spektroskopie ist hervorragend geeignet, um die Struktur zu bestätigen und die Abwesenheit von protonenhaltigen Verunreinigungen nachzuweisen. Die Hochleistungsflüssigkeitschromatographie (HPLC), insbesondere mit einem C18-Umkehrphasen-Säule, ist sehr empfindlich für die Erkennung geringfügiger Verunreinigungen, die im NMR möglicherweise nicht sichtbar sind.[14] Die Massenspektrometrie (MS) bestätigt das Molekulargewicht der Verbindung. Für den endgültigen Reinheitsnachweis ist die Elementaranalyse ebenfalls ein Standardverfahren.
Detaillierte experimentelle Protokolle
Protokoll 1: Aufreinigung durch Flash-Säulenchromatographie
-
Vorbereitung des Laufmittels: Bestimmen Sie das optimale Laufmittelsystem mittels DC. Ein guter Ausgangspunkt für 9-Methylacenaphtho[1,2-b]chinoxalin ist ein Gemisch aus Hexan und Ethylacetat. Passen Sie das Verhältnis an, um einen Rf-Wert von ~0,3 zu erreichen.[4] Fügen Sie bei Tailing 0,5 % Triethylamin hinzu.
-
Packen der Säule:
-
Stecken Sie den Boden der Säule mit einem kleinen Stück Watte oder Glaswolle zu. Fügen Sie eine dünne Schicht Sand hinzu.
-
Bereiten Sie eine Aufschlämmung aus Kieselgel im anfänglichen, weniger polaren Laufmittelgemisch vor.
-
Gießen Sie die Aufschlämmung in die Säule und lassen Sie das Lösungsmittel ab, während Sie vorsichtig auf die Säule klopfen, um eine gleichmäßige Packung zu gewährleisten.[4]
-
Fügen Sie eine Schicht Sand auf das Kieselgel.
-
-
Probenbeladung:
-
Lösen Sie das Rohprodukt in einer minimalen Menge des Chromatographielösungsmittels oder eines polareren Lösungsmittels, falls erforderlich.
-
Tragen Sie die Probenlösung vorsichtig auf die Oberseite des Kieselgels auf.[4]
-
-
Elution:
-
Beginnen Sie mit der Elution der Säule mit dem gewählten Laufmittelsystem.
-
Sammeln Sie Fraktionen in separaten Reagenzgläsern. Überwachen Sie die Trennung durch DC-Analyse der gesammelten Fraktionen.
-
-
Isolierung:
-
Vereinigen Sie die Fraktionen, die das reine Produkt enthalten, und entfernen Sie das Lösungsmittel mit einem Rotationsverdampfer.
-
Trocknen Sie das feste Produkt unter Hochvakuum, um restliches Lösungsmittel zu entfernen.
-
Protokoll 2: Aufreinigung durch Umkristallisation
-
Lösungsmittelauswahl: Führen Sie Löslichkeitstests im kleinen Maßstab durch. Ethanol ist ein guter Ausgangspunkt, da es im Schmelzpunkt-Datum der Verbindung erwähnt wird.[1] Das ideale Lösungsmittel löst die Verbindung in der Hitze gut, aber in der Kälte schlecht.[8]
-
Auflösen der Verbindung:
-
Geben Sie das Rohprodukt in einen Erlenmeyerkolben.
-
Fügen Sie eine minimale Menge des gewählten Lösungsmittels hinzu und erhitzen Sie die Mischung unter Rühren oder Schwenken zum Sieden.[10]
-
Fügen Sie tropfenweise heißes Lösungsmittel hinzu, bis die Verbindung gerade vollständig gelöst ist. Vermeiden Sie einen großen Überschuss an Lösungsmittel.[9]
-
-
Heißfiltration (optional): Wenn unlösliche Verunreinigungen vorhanden sind, filtrieren Sie die heiße Lösung schnell durch einen vorgewärmten Trichter mit geriffeltem Filterpapier in einen sauberen, vorgewärmten Kolben.[10]
-
Kristallisation:
-
Decken Sie den Kolben ab und lassen Sie ihn ungestört langsam auf Raumtemperatur abkühlen.
-
Sobald die Lösung Raumtemperatur erreicht hat, stellen Sie sie zur Maximierung der Kristallbildung für mindestens 30 Minuten in ein Eisbad.[8]
-
-
Sammeln und Waschen der Kristalle:
-
Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.
-
Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem Umkristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen.[10]
-
-
Trocknen: Lassen Sie die Kristalle an der Luft trocknen, indem Sie für einige Minuten Luft durch den Trichter ziehen, und trocknen Sie sie dann vollständig in einem Vakuumexsikkator oder einem Vakuumofen.
Referenzen
-
BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
-
Al-Ostath, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]
-
Coro, J., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]
-
Dawood, K. M., & Farag, A. M. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Heterocyclic Chemistry. [Link]
-
LookChem. (n.d.). 9-Methylacenaphtho[1,2-b]quinoxaline. [Link]
-
Chaudhary, P., et al. (2023). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. ResearchGate. [Link]
-
Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications. [Link]
-
BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]
-
BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
-
BenchChem. (2025). Isomeric Purity Analysis of N-Substituted Quinoxaline-5,6-diamines: A Comparative Guide.
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
National Institutes of Health. (2022). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
Gawas, P., & Puranik, V. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
SMU Chemistry. (2013). Recrystallization. YouTube. [Link]
-
MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. [Link]
-
Heravi, M. M., et al. (2006). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. National Institutes of Health. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. rroij.com [rroij.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst-Free Quinoxaline Synthesis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the catalyst-free synthesis of quinoxalines. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome common experimental challenges. Our focus is on understanding the "why" behind the "how," ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during catalyst-free quinoxaline synthesis.
Q1: Why is my quinoxaline yield consistently low?
Low yields in catalyst-free quinoxaline synthesis can often be traced back to several key factors. The traditional method, which involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, can sometimes result in low yields due to side reactions, incomplete conversion of starting materials, or suboptimal reaction conditions.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. While many traditional methods require high temperatures and long reaction times, modern catalyst-free approaches often utilize greener solvents like ethanol, water, or even solvent-free conditions to improve yields.[1][2] Microwave-assisted synthesis has also been shown to dramatically decrease reaction times and boost yields.[3]
-
Purity of Starting Materials: Impurities in your 1,2-diamine or 1,2-dicarbonyl compounds can lead to unwanted side reactions and the formation of byproducts, which directly impacts the yield of your desired quinoxaline.[1]
-
Reaction Atmosphere: Some quinoxaline synthesis reactions may be sensitive to air or moisture. If you suspect this is the case, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.[1]
Q2: My reaction mixture has turned dark brown or black. What does this indicate?
The formation of a dark brown or black reaction mixture often points to the creation of polymeric byproducts.[4] This can be caused by the oxidation or self-condensation of the starting materials, particularly the o-phenylenediamine.[4] These tar-like materials can be challenging to remove and significantly complicate product purification.
Q3: What are the most common byproducts in quinoxaline synthesis, and how can I identify them?
Several byproducts are commonly encountered in quinoxaline synthesis. Understanding their origin is key to minimizing their formation.
-
2,3-Diaminophenazine (DAP): This byproduct arises from the oxidative self-condensation of the o-phenylenediamine starting material. DAP is often colored and fluorescent, making it a frequent source of colored impurities in the final product.[4]
-
Benzimidazole Derivatives: Under certain conditions, such as prolonged reaction times or in strongly acidic media, the reaction intermediate can rearrange to form a benzimidazole scaffold instead of the desired quinoxaline ring.[4]
-
Quinoxaline-N-oxides: Unintended oxidation of the nitrogen atoms on the final quinoxaline product can lead to the formation of mono- or di-N-oxides.[4]
-
Incompletely Cyclized Intermediates: If the reaction does not proceed to completion, intermediates like bis-imines may remain in the final mixture.[4]
Q4: Can I perform catalyst-free quinoxaline synthesis in "green" solvents?
Absolutely. There has been a significant push towards developing environmentally benign protocols for quinoxaline synthesis. Many successful catalyst-free methods utilize water, ethanol, or a mixture of ethanol and water as the solvent.[1][5] Some procedures even work well under solvent-free conditions, often with the aid of ultrasound irradiation.[3] Rainwater has even been explored as a dual solvent and catalyst.[6]
In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving complex issues in your catalyst-free quinoxaline synthesis.
Guide 1: Diagnosing and Resolving Low to No Product Formation
If you are experiencing very low or no formation of your desired quinoxaline, a systematic approach to troubleshooting is essential. The following workflow can help you pinpoint the issue.
Caption: Troubleshooting workflow for low or no product yield.
Step-by-Step Protocol for Diagnosing Reaction Failure:
-
Verify Starting Material Purity:
-
Obtain NMR and/or melting point data for your 1,2-diamine and 1,2-dicarbonyl compounds.
-
Compare this data with literature values to confirm the identity and purity of your reagents.
-
If impurities are detected, purify the starting materials. Recrystallization is often sufficient for solid compounds.
-
-
Scrutinize Reaction Conditions:
-
Double-check the solvent used. The polarity and protic/aprotic nature of the solvent can significantly impact the reaction.[7] Methanol and ethanol are often good starting points for catalyst-free quinoxaline synthesis.[8][9]
-
Confirm the reaction temperature. Some catalyst-free reactions proceed efficiently at room temperature, while others may require reflux or microwave irradiation to achieve good conversion.[8][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to byproduct formation.[4]
-
-
Consider Alternative Starting Materials:
Guide 2: Minimizing Byproduct Formation and Simplifying Purification
The formation of byproducts not only reduces your yield but also complicates the purification of your desired quinoxaline. Here are some strategies to minimize byproduct formation.
Table 1: Strategies to Mitigate Common Byproducts
| Byproduct | Potential Cause | Mitigation Strategy |
| 2,3-Diaminophenazine (DAP) | Oxidative self-condensation of o-phenylenediamine.[4] | * Run the reaction under an inert atmosphere (N₂ or Ar).* Avoid excessively high temperatures.* Minimize reaction time. |
| Benzimidazole Derivatives | Rearrangement of the reaction intermediate.[4] | * Avoid strongly acidic conditions.* Optimize reaction time to prevent prolonged exposure to reaction conditions. |
| Polymeric Materials | Self-condensation or oxidation of starting materials.[4] | * Ensure high purity of starting materials.* Use the mildest possible reaction conditions (temperature and time). |
General Purification Protocol:
-
Initial Workup: After the reaction is complete (as determined by TLC), remove the solvent under reduced pressure.
-
Column Chromatography: If significant impurities are present, purification by column chromatography is often necessary. A silica gel stationary phase with an eluent system of petroleum ether and ethyl acetate is a common starting point.[9][14]
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) can be an effective final purification step to obtain highly pure quinoxaline.[2][15]
Understanding the Mechanism: The Key to Rational Troubleshooting
A solid understanding of the reaction mechanism allows for more effective troubleshooting. The catalyst-free synthesis of quinoxalines from a 1,2-diamine and a 1,2-dicarbonyl compound generally proceeds through a condensation-cyclization-dehydration sequence.
Caption: Simplified mechanism of quinoxaline synthesis.
By understanding this pathway, you can better predict how changes in reaction conditions will affect the outcome. For example, the dehydration step can sometimes be the rate-limiting step, and adjusting the solvent or temperature can facilitate this process.
References
- Strategies to minimize byproduct formation in quinoxaline synthesis. Benchchem.
- Troubleshooting common problems in quinoxaline synthesis reactions. Benchchem.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. SciELO. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. Available at: [Link]
-
A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. Thieme Chemistry. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Oriental Journal of Chemistry. Available at: [Link]
-
Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Available at: [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences. Available at: [Link]
-
Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available at: [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]
-
A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. ResearchGate. Available at: [Link]
-
Solvent effect on the quinoxaline 3a synthesis a. ResearchGate. Available at: [Link]
-
Green and selective protocol for the synthesis of quinoxalines. Pelagia Research Library. Available at: [Link]
-
Green and Efficient Synthesis of Quinoxaline Derivatives via Ceric Ammonium Nitrate Promoted and in Situ Aerobic Oxidation of α-Hydroxy Ketones and α. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
- Optimizing catalyst and solvent conditions for quinoxaline reactions. Benchchem.
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules. Available at: [Link]
Sources
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- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
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- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
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- 14. A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor [mdpi.com]
- 15. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Condensation of Acenaphthylene-1,2-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the condensation of acenaphthylene-1,2-dione. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this reaction, minimize side products, and maximize the yield and purity of your target compounds, such as acenaphtho[1,2-b]quinoxalines.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven insights.
Q1: My reaction has a low yield or fails to go to completion. What are the likely causes and how can I fix it?
Answer:
A low conversion rate is a common issue stemming from several factors related to reaction kinetics and equilibrium.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The classic condensation of a 1,2-dicarbonyl with a 1,2-diamine often requires specific conditions to proceed efficiently.[1]
-
Insufficient Temperature: Many of these condensations require heat to overcome the activation energy. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-80 °C or reflux) can significantly improve the rate.
-
Inappropriate Solvent: The solvent plays a crucial role. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer steps in the mechanism. Acetic acid often serves as both a solvent and a catalyst. If solubility is an issue, consider solvent systems like toluene or dioxane.
-
Lack of Catalyst: While some condensations proceed thermally, many benefit from an acid catalyst (e.g., a few drops of acetic acid or p-toluenesulfonic acid).[2] The catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the diamine.
-
-
Presence of Water: The condensation reaction to form the quinoxaline ring involves the elimination of two molecules of water. If water is allowed to accumulate, it can shift the equilibrium back towards the starting materials, inhibiting the reaction.
-
Poor Reactant Quality:
-
Acenaphthylene-1,2-dione Purity: Impurities in the starting dione can interfere with the reaction. Recrystallize the dione from a suitable solvent (e.g., ethanol, acetic acid) if its purity is questionable.
-
Diamine Reactivity: The nucleophilicity of the diamine is critical. Aromatic diamines with strong electron-withdrawing groups are less nucleophilic and will react more slowly, requiring more forcing conditions (higher temperature, longer reaction time, stronger acid catalyst).
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting flowchart for low reaction conversion.
Q2: I've isolated an intermediate product, not my final quinoxaline. It seems only one amine group has reacted. How do I promote full cyclization?
Answer:
This is a classic case of incomplete reaction where the second intramolecular cyclization and dehydration step has stalled. The intermediate is a mono-imine derivative, often referred to as a Schiff base.[5] The formation of such intermediates has been reported in similar reactions.[6]
Mechanism & Cause:
The reaction proceeds in two main stages: (1) formation of the mono-imine intermediate, and (2) intramolecular cyclization followed by a second dehydration to form the aromatic pyrazine ring. The second step can have a higher activation energy, especially if the remaining amine is less nucleophilic or if steric hindrance is a factor.
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of 9-Methylacenaphtho[1,2-b]quinoxaline in Acidic Environments
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 9-Methylacenaphtho[1,2-b]quinoxaline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and resolve stability-related challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries about the behavior of this compound in acidic media.
Q1: My solution of this compound is changing color (e.g., turning yellow or brown) over time in an acidic buffer. What is happening?
A change in color is a frequent indicator of chemical degradation. The extended π-conjugated system of this compound is responsible for its absorption of light. Alterations to this system, such as those caused by acid-catalyzed reactions, can shift the absorption spectrum, leading to a visible color change. This suggests that the molecular integrity of your compound may be compromised.
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound in the acidic assay buffer?
Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[1] Quinoxaline derivatives can be unstable in aqueous solutions, and this instability is often pH-dependent.[1] If your assay buffer is acidic, the compound may be degrading over the course of the experiment, leading to a lower effective concentration and unreliable results. It is crucial to either prepare fresh solutions for each experiment or to validate the stability of your stock solutions under your specific storage and assay conditions.
Q3: What are the primary factors influencing the stability of this compound in acidic solutions?
The main factors affecting stability are:
-
pH: As a weakly basic compound, the quinoxaline moiety is susceptible to protonation in acidic environments.[2][3] This can alter its electronic properties and reactivity, potentially opening degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]
-
Exposure to Light: Similar to other nitrogen-containing polycyclic aromatic hydrocarbons, this compound may be susceptible to photodegradation, a process that can be exacerbated by changes in pH.[4]
-
Presence of Oxidizing Agents: Although not directly related to acidic conditions, the presence of oxidizing agents in your medium can lead to degradation, and the rate of such reactions can be pH-dependent.
Q4: Where is this compound likely to be protonated in an acidic solution?
The quinoxaline ring contains two nitrogen atoms which are the most basic sites in the molecule.[5] Under acidic conditions, it is expected that one or both of these nitrogen atoms will be protonated, forming a salt.[2][3] This protonation is a key interaction to consider when evaluating the compound's behavior in acidic media.
Caption: Likely protonation sites on the quinoxaline core.
Part 2: Troubleshooting Guide for Stability Issues
This guide provides a structured approach to diagnosing and resolving stability problems encountered during your experiments.
| Observation | Potential Cause | Recommended Action & Investigation |
| Unexpected peaks appear in HPLC or LC-MS analysis over time. | Acid-catalyzed degradation of the parent compound into one or more new chemical entities. | 1. Conduct a Forced Degradation Study (see Protocol 1) to intentionally generate and identify potential degradation products. 2. Use LC-MS/MS to determine the mass of the degradation products and attempt to elucidate their structures. |
| The UV-Vis absorption spectrum of the solution changes (shift in λmax or change in absorbance). | Alteration of the chromophore due to protonation or degradation. The extended conjugated system is sensitive to structural changes.[6][7] | 1. Perform a pH-dependent UV-Vis titration. This will help distinguish between reversible spectral shifts due to protonation and irreversible changes due to degradation. 2. Correlate spectral changes with data from a stability-indicating HPLC method (see Protocol 2) to link absorbance changes to the appearance of specific degradants. |
| Precipitation or cloudiness forms in the acidic solution. | The protonated form (salt) of the compound may have lower solubility in your solvent system compared to the free base. | 1. Determine the pKa of the compound to understand the pH range where salt formation will dominate. 2. Evaluate different solvent systems or co-solvents to improve the solubility of the protonated species. 3. Adjust the pH of the solution to a range where the compound is both stable and soluble, if possible. |
Part 3: Experimental Protocols for Stability Assessment
As a self-validating system, the following protocols are designed to provide definitive answers about the stability of your compound under your specific experimental conditions.
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to accelerate the degradation of this compound to rapidly identify potential degradation pathways and products.[8]
Objective: To determine the degradation profile of the compound in the presence of acid.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
-
Class A volumetric flasks and pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 50 µg/mL.
-
-
Incubation:
-
Incubate the solution at room temperature.
-
For accelerated degradation, a parallel experiment can be run at an elevated temperature (e.g., 60°C).[1]
-
-
Time-Point Sampling:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately before analysis, neutralize the aliquot with an equivalent amount of NaOH to stop the acid-catalyzed degradation.
-
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
Caption: Workflow for forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial as it can resolve the parent compound from any potential degradation products.
Objective: To develop an HPLC method that can separate this compound from its acid-induced degradants.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Hold for several minutes before returning to the initial conditions.
-
-
Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation:
-
Analyze a mixture of a stressed (degraded) sample from Protocol 1 and an unstressed sample.
-
The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.
-
References
-
Cho, S. Y., et al. (2018). Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes. Molecules, 23(10), 2549. [Link]
-
Ma, H., et al. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines. Chemistry – A European Journal, 22(15), 5348-5355. [Link]
-
Javed, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(5), 1275. [Link]
-
Ibis Scientific. (2024). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
-
Mishra, P., et al. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(45), 26895-26913. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Wang, S. L., et al. (2006). [Spectral analysis of transient species of quinoline degradation]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(8), 1479-1482. [Link]
-
Al-Bogami, A. S. (2010). Synthesis and Reactions of Acenaphthenequinones-Part-2. The Reactions of Acenaphthenequinones. Molecules, 15(12), 9347-9381. [Link]
-
Sawicki, E., Chastain, B., Bryant, H., & Carr, A. (1957). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. The Journal of Organic Chemistry, 22(6), 625–629. [Link]
-
Dong, H. Q., et al. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC North America, 38(6), 327-336. [Link]
-
Zaera Research Group. (2014). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. University of California, Riverside. [Link]
-
Global Bioanalysis Consortium. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 574-588. [Link]
-
Huillet, F. D. (1958). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University. [Link]
-
Bansal, S., & Singh, J. (2018). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 18(1), 4-22. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Molecules, 27(19), 6524. [Link]
-
ACS Publications. (2024). Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers. [Link]
-
Singh, R., & Singh, M. (2015). Acenaphtho[1,2-b] quinoxaline and Acenaphtho[1,2-b]pyrazine as corrosion inhibitors for mild steel in acid medium. Measurement, 77, 175-186. [Link]
-
MDPI. (2022). 11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone. [Link]
-
MDPI. (2024). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. [Link]
-
Javed, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1275. [Link]
-
ResearchGate. (2015). Synthesis of acenaphtho[1,2-b]-quinoxaline and polycondensation reaction. [Link]
-
ACS Publications. (2023). Stability, Rheological Behavior, and pH Responsiveness of CTAB/HCl Acidic Emulsion: Experimental Investigation. [Link]
-
ResearchGate. (2020). A plausible acid catalyzed mechanism for the synthesis of quinoxaline derivatives using 40% HPW/g-C3N4-40 catalyst. [Link]
-
NIH. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. [Link]
-
RSC Publishing. (2013). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. [Link]
-
ResearchGate. (2023). Quinoxaline moiety of 2a showed only two protons and two quaternary.... [Link]
-
PrepChem.com. (n.d.). Synthesis of acenaphtho[1,2-b]quinoline-10-carbaldehyde. [Link]
-
Oriental Journal of Chemistry. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. [Link]
-
ResearchGate. (2019). (PDF) Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Exploration of the Photodegradation of Naphtho[2,3-g] quinoxalines and Pyrazino[2,3-b]phenazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
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- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of Quinoxaline Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning their synthesis of quinoxaline derivatives from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, scalable protocols.
Section 1: Foundational Principles of Quinoxaline Synthesis & Scale-Up
This section addresses the fundamental questions and concepts that underpin a successful scale-up campaign.
FAQ 1: What are the most common and scalable methods for synthesizing quinoxalines?
The most robust and widely used method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] This method is favored for its reliability and the commercial availability of a wide range of starting materials.[2]
While classical methods often required high temperatures and strong acid catalysts[3][4], modern variations have significantly improved scalability and sustainability. These include:
-
Catalyst-Free Syntheses: Many protocols now run efficiently without a catalyst, often using greener solvents like water or ethanol, which simplifies product purification.[2][5]
-
Modern Catalysis: A variety of catalysts, including mild acid catalysts, metal catalysts (e.g., copper, iron, nickel), and environmentally friendly solid acid catalysts, can enhance reaction rates and yields under milder conditions.[1][2][6]
-
Green Chemistry Approaches: The use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media are becoming increasingly common to reduce environmental impact and improve process efficiency.[3][7]
The choice of method depends on the specific substrates, desired scale, and available equipment. For scale-up, methods that employ mild conditions, stable catalysts, and simple work-up procedures are generally preferred.
FAQ 2: Why do results change when moving from a 100 mg lab-scale to a 100 g pilot-scale?
A drop in yield or an increase in impurities upon scale-up is a frequent challenge.[8] This is rarely due to a change in the fundamental chemistry but rather to physical and engineering principles that become dominant at larger volumes.
The primary factors are:
-
Heat Transfer: The surface-area-to-volume ratio decreases dramatically as the reactor size increases.[8] This makes it much harder to dissipate heat from exothermic reactions or to supply heat for endothermic ones. Poor heat control can lead to side reactions, product degradation, and the formation of tars or polymers.[8]
-
Mass Transfer (Mixing): Efficiently mixing a large volume is more complex than stirring a small flask. Inadequate mixing can create localized areas of high reactant concentration ("hot spots") or temperature gradients, leading to inconsistent reaction progress and the formation of impurities.[8]
-
Kinetics of Reagent Addition: On a small scale, reagents are often mixed together at once. On a large scale, the rate of addition becomes a critical process parameter. A rapid addition of a reactant can cause a dangerous exotherm that was negligible in the lab.[8] A semi-batch approach, where one reactant is added portion-wise, is often necessary to control the reaction rate and temperature.[8]
Section 2: Troubleshooting Guide - Reaction & Synthesis
This section provides direct answers to specific problems you may encounter during the scale-up process.
Issue 1: My yield has dropped significantly, or the reaction has stalled.
This is the most common issue in process scale-up. The root cause is often related to the physical principles discussed above.
Question: I scaled my quinoxaline synthesis from 1g to 100g, and the yield dropped from 90% to 50%. What went wrong?
Answer: A significant yield drop is typically a symptom of poor process control that was not apparent at the smaller scale. Let's diagnose the potential causes using a systematic approach.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
Causality Explained:
-
Evaluate Mixing Efficiency: Magnetic stir bars are ineffective in flasks larger than a few liters. Inefficient stirring leads to poor mass and heat transfer.[8] Solution: Transition to an overhead mechanical stirrer with an impeller (e.g., pitched-blade turbine) designed for the specific reactor geometry to ensure the entire volume is mixed homogeneously.[8]
-
Assess Heat Transfer: An uncontrolled exotherm can degrade your product.[8] The temperature of the heating mantle is not the temperature of your reaction. Solution: Always use a calibrated temperature probe placed directly in the reaction mixture. Employ a jacketed reactor connected to a temperature control unit (TCU) for precise and responsive heating and cooling.[8]
-
Check Raw Material Quality & Atmosphere: The impact of impurities in starting materials is magnified at a larger scale.[1] Some reactions may also be sensitive to air or moisture. Solution: Ensure the quality and consistency of raw materials from suppliers. If the reaction is sensitive, maintain an inert atmosphere using nitrogen or argon.[1][8]
Issue 2: My product's impurity profile has worsened.
Question: On my 50g scale-up, my HPLC shows several new impurities that were barely detectable at the 1g scale. Why is this happening?
Answer: The appearance of new or increased levels of impurities is almost always linked to poor control over reaction temperature and reactant concentration, which promotes alternative reaction pathways.
| Common Impurity Type | Probable Cause | Troubleshooting Action |
| Polymeric/Tarry Materials | Uncontrolled exotherm; high local reactant concentration. | Improve heat transfer (see Issue 1); slow down the addition rate of reagents; consider using a more dilute system.[8] |
| Over-oxidized Byproducts | Exposure to air at elevated temperatures for extended periods. | Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[8] |
| Unreacted Starting Material | Incomplete reaction due to poor mixing or insufficient reaction time/temperature. | Improve mixing; increase reaction time or temperature cautiously while monitoring impurity formation.[8] |
| Side-Products from Isomers | If using an asymmetrical diamine or dicarbonyl, poor regioselectivity can occur. | Re-optimize reaction conditions (catalyst, solvent, temperature) on a small scale to favor the desired isomer. Some methods offer excellent regioselectivity.[5] |
Section 3: Troubleshooting Guide - Work-up and Purification
Challenges in work-up and purification are common during scale-up, as techniques that are convenient in the lab (like flash chromatography) become impractical and costly.
Question: My product was easy to purify with a silica column in the lab, but this isn't feasible for 100g. Crystallization attempts have failed. What should I do?
Answer: Scalable purification relies on robust, economical methods. The goal is to design a process where the product isolates itself in high purity, minimizing the need for chromatography.
-
Re-evaluate Crystallization: This is the most scalable and cost-effective purification method.[8]
-
Solvent Screening: Do not give up after trying one or two solvents. Perform a systematic solvent screen on a small scale. The ideal solvent will dissolve your compound when hot but provide low solubility when cold.[9] Common choices for quinoxalines include ethanol, isopropanol, or mixtures like ethyl acetate/heptane.[9]
-
Control Cooling: A crash-cool (placing a hot solution in an ice bath) often traps impurities. For large batches, allow the solution to cool slowly to room temperature first, then gradually cool further. This promotes the growth of larger, purer crystals.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to induce crystallization.
-
-
Consider an Acid/Base Wash: Quinoxaline is a weak base.[10] If your impurities are neutral, you may be able to perform an aqueous acid wash (e.g., dilute HCl) to extract your product into the aqueous layer, wash the organic layer away, and then neutralize the aqueous layer to recover your purified product.
-
Distillation: If your quinoxaline derivative is thermally stable and volatile, distillation (especially under vacuum) can be a highly effective, solvent-free purification method.[9]
Section 4: Protocols and Practical Guides
General Experimental Protocol: Scalable Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a robust, catalyst-free synthesis that is amenable to scale-up. The condensation of 1,2-diaminobenzene and benzil is a classic, reliable transformation.[4]
Caption: General Workflow for Quinoxaline Synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, condenser, and internal temperature probe. Purge the vessel with nitrogen.
-
Charge Reagents: To the reactor, add o-phenylenediamine (1.0 equivalent) and ethanol (5-10 volumes relative to the diamine). Begin stirring.
-
Dissolution: Heat the mixture to 40-50°C to ensure the diamine fully dissolves.
-
Addition of Benzil: Slowly add benzil (1.0 equivalent) in portions over 30-60 minutes. Monitor the internal temperature; a slight exotherm is expected.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes until the o-phenylenediamine is consumed (typically 1-3 hours).
-
Crystallization: Once complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product should begin to crystallize. Further cool the mixture to 0-5°C for at least 1 hour to maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual soluble impurities.
-
Drying: Dry the purified product in a vacuum oven until a constant weight is achieved.
Section 5: Safety Considerations for Scale-Up
Question: What are the primary safety hazards to consider when scaling up quinoxaline synthesis?
Answer: Safety must be the top priority. A comprehensive risk assessment should be performed before any scale-up operation. Key hazards include:
-
Thermal Runaway: As discussed, exothermic reactions can run out of control if cooling is insufficient. Always know the thermal profile of your reaction and ensure your cooling capacity is sufficient to handle the heat output.[8]
-
Reagent Toxicity: Many aryl diamines are toxic and potential carcinogens.[11] Always handle them in a well-ventilated area (like a fume hood or walk-in enclosure) using appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Solvent Hazards: Using large volumes of flammable solvents like ethanol or toluene increases fire risk. Ensure all equipment is properly grounded to prevent static discharge. Work in an area with adequate ventilation and no nearby ignition sources.
-
Pressure Build-up: If a reaction produces gas (e.g., from a decomposition pathway), a sealed reactor can become over-pressurized. Ensure your reactor is equipped with a pressure relief system.
A continuous flow reactor can be a safer alternative for handling potentially explosive intermediates or highly toxic reagents in a multi-step synthesis, as it minimizes the amount of hazardous material present at any given time.[11]
References
-
Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-28. [Link]
-
Al-Nuri, M. A., & Al-Gheethi, A. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Borneo Journal of Pharmacy, 6(2), 113-128. [Link]
-
Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
-
Kaur, H., & Singh, A. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(19), 6231. [Link]
-
Bandyopadhyay, A., & Nayak, D. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 659-679. [Link]
-
Wang, Z., Chen, Y., Xu, Y., Zhu, Y., & Guo, Y. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 794358. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Organic Chemistry Portal. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer. [Link]
-
Kaur, H., & Singh, A. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. PubMed Central. [Link]
-
Das, S., & Banerjee, B. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC advances, 11(52), 32873-32894. [Link]
-
Pizzio, L. R., Vázquez, P. G., Blanco, M. N., & Cáceres, C. V. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(7), 9471-9486. [Link]
-
Vanyorek, L., Németh, G., & Tuba, R. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. Green Chemistry, 25(9), 3629-3640. [Link]
-
Martin, L. J., Marzinzik, A. L., Ley, S. V., & Baxendale, I. R. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor. Organic & biomolecular chemistry, 9(2), 384-392. [Link]
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. Retrieved from [Link]
-
Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., & Badria, F. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7578. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and biological activity of quinoxaline derivatives. Innovare Academic Sciences. Retrieved from [Link]
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Quinoxaline Synthesis Technical Support Center: A Guide to Minimizing Impurities in One-Pot Procedures
Welcome to the technical support center for one-pot quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of impurities. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind common experimental challenges.
Introduction: The Challenge of Purity in One-Pot Quinoxaline Synthesis
Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and agrochemicals. The one-pot synthesis, typically involving the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, is prized for its efficiency and atom economy. However, this convenience often comes at the cost of purity. The simultaneous presence of starting materials, intermediates, and reagents can lead to a variety of side reactions, resulting in a complex mixture of impurities that can be challenging to separate from the desired product.
This guide provides a structured approach to troubleshooting and minimizing these impurities, grounded in an understanding of the underlying reaction mechanisms.
Section 1: Understanding the Core Reaction and Primary Impurity Pathways
The fundamental reaction for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Figure 1: General reaction scheme for quinoxaline synthesis.
The primary challenges in this synthesis arise from two main sources: self-condensation of the diamine and incomplete or side reactions of the dicarbonyl compound.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems encountered during the one-pot synthesis of quinoxalines.
Issue 1: Presence of a Deeply Colored, Insoluble Byproduct
-
Question: My reaction mixture has turned dark brown/black, and I have a significant amount of insoluble material, which is not my product. What is happening?
-
Answer: This is a classic sign of o-phenylenediamine self-condensation, leading to the formation of polymeric or oligomeric phenazine-like structures. This is particularly prevalent under strongly acidic or oxidative conditions.
Root Causes & Solutions:
Cause Explanation Solution Excessive Acidity Highly acidic conditions can protonate the diamine, promoting intermolecular reactions. Maintain a mildly acidic to neutral pH. If a catalyst is needed, consider using a weaker acid like acetic acid or a Lewis acid. Presence of Strong Oxidants Oxidizing agents, including atmospheric oxygen, can facilitate the self-condensation of the diamine. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). High Reaction Temperature Elevated temperatures can provide the activation energy for unwanted side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gently warming if necessary.
Issue 2: Incomplete Conversion of Starting Materials
-
Question: My final product is contaminated with unreacted o-phenylenediamine and/or the 1,2-dicarbonyl compound. How can I drive the reaction to completion?
-
Answer: Incomplete conversion is often a result of suboptimal reaction conditions or deactivation of the starting materials.
Troubleshooting Steps:
-
Catalyst Choice: The choice of catalyst is critical. While often performed without a catalyst, some substrates may require one. Acetic acid is a common and effective catalyst that facilitates the initial condensation step. For less reactive substrates, a Lewis acid such as cerium(IV) ammonium nitrate (CAN) can be effective, although care must be taken to avoid over-oxidation.
-
Solvent Selection: The solvent plays a crucial role in solubilizing the reactants and facilitating the reaction.
Solvent Advantages Considerations Ethanol/Methanol Good solvating power for many reactants, easily removed. Can sometimes lead to slower reaction rates. Dimethyl Sulfoxide (DMSO) High boiling point allows for higher reaction temperatures if needed. Can be difficult to remove and may promote oxidation. Water Green solvent, can be effective for certain substrates. Solubility of organic reactants can be an issue. -
Stoichiometry: Ensure the stoichiometry of the reactants is accurate. A slight excess of the 1,2-dicarbonyl compound (e.g., 1.05 equivalents) can sometimes help to consume all of the diamine.
-
Issue 3: Formation of Isomeric Impurities
-
Question: I am using an unsymmetrical 1,2-dicarbonyl compound, and I am getting a mixture of two isomeric quinoxaline products. How can I control the regioselectivity?
-
Answer: The formation of regioisomers is a common challenge with unsymmetrical dicarbonyls. The selectivity is determined by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the diamine.
Strategies for Controlling Regioselectivity:
-
Electronic Effects: A more electron-deficient carbonyl group will be more electrophilic and will react preferentially. For example, in a dicarbonyl with one aryl and one alkyl substituent, the alkyl-substituted carbonyl is generally more reactive.
-
Steric Hindrance: A less sterically hindered carbonyl group will be more accessible to the diamine.
-
Directed Synthesis: In cases where regioselectivity cannot be controlled in a one-pot reaction, a multi-step approach may be necessary, where one of the carbonyl groups is protected, the condensation is performed, and then the protecting group is removed.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose solvent for one-pot quinoxaline synthesis?
-
A1: Ethanol is often a good starting point due to its favorable balance of solvating properties, ease of removal, and relatively low environmental impact. However, the optimal solvent is substrate-dependent, and it is advisable to perform small-scale screening with a few different solvents (e.g., ethanol, methanol, DMSO) to determine the best conditions for your specific reaction.
-
-
Q2: Can I use air as the oxidant for the final aromatization step?
-
A2: Yes, for many substrates, atmospheric oxygen is a sufficient and convenient oxidant for the conversion of the dihydropyrazine intermediate to the final quinoxaline product. This is often facilitated by the presence of a catalyst and slightly elevated temperatures. However, for sensitive substrates or to minimize oxidative side reactions of the starting materials, it is better to use a milder, more controlled oxidizing agent or to run the reaction under an inert atmosphere and introduce the oxidant at the end of the reaction.
-
-
Q3: How can I effectively remove unreacted o-phenylenediamine from my final product?
-
A3: Unreacted o-phenylenediamine can often be removed by an acidic wash. The diamine is basic and will be protonated and extracted into the aqueous layer, while the less basic quinoxaline product remains in the organic layer. A dilute solution of hydrochloric acid (e.g., 1 M HCl) is typically effective.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for One-Pot Quinoxaline Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Add the chosen solvent (e.g., ethanol, 10 mL).
-
If a catalyst is being used, add it at this stage (e.g., acetic acid, 2-3 drops).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Figure 2: Workflow for one-pot quinoxaline synthesis.
References
-
Title: A review on the synthesis of quinoxaline derivatives Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: A Comprehensive Review on the Recent Advances in the Chemistry and Synthesis of Quinoxalines Source: Molecules URL: [Link]
-
Title: Cerium(IV) ammonium nitrate: a versatile reagent in organic synthesis Source: Tetrahedron URL: [Link]
-
Title: Quinoxalines: An extensive review on synthesis, reactions and biological applications Source: Arabian Journal of Chemistry URL: [Link]
effect of solvent on yield in acenaphtho[1,2-b]quinoxaline synthesis
Welcome to the dedicated support center for the synthesis of acenaphtho[1,2-b]quinoxaline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes, with a particular focus on the critical role of the solvent in determining reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My acenaphtho[1,2-b]quinoxaline synthesis is resulting in a low yield. What are the most common causes?
Low yields in this condensation reaction typically stem from a few key factors: suboptimal reaction conditions, incomplete dissolution of starting materials, or competing side reactions. The choice of solvent is arguably the most critical parameter. An inappropriate solvent can lead to poor solubility of the acenaphthenequinone or the diamine, hindering the reaction. Furthermore, the solvent's boiling point dictates the accessible temperature range, which is crucial for driving the reaction to completion.
Q2: How does the choice of solvent directly impact the reaction yield?
The solvent plays a multifaceted role in the synthesis of acenaphtho[1,2-b]quinoxalines:
-
Solubility: Both acenaphthenequinone and the substituted o-phenylenediamine must be adequately dissolved for the reaction to proceed efficiently. Poor solubility of either reactant will result in a heterogeneous mixture and a significantly slower reaction rate.
-
Reaction Temperature: The solvent's boiling point sets the upper limit for the reaction temperature under atmospheric pressure. Many condensations of this type require elevated temperatures to overcome the activation energy barrier. Solvents with higher boiling points, like ethanol or acetic acid, often provide better yields by allowing the reaction to be conducted at a temperature that ensures a sufficient reaction rate.
-
Catalysis: In some cases, the solvent can also act as a catalyst. For instance, acidic solvents like glacial acetic acid can protonate one of the carbonyl groups of the acenaphthenequinone, activating it for nucleophilic attack by the diamine. This catalytic effect can significantly accelerate the reaction rate and improve the yield.
-
Product Crystallization: An ideal solvent will not only facilitate the reaction but also allow for the straightforward crystallization of the product upon cooling. This simplifies the purification process and can lead to a higher isolated yield of the pure compound.
Q3: I am observing the formation of a significant amount of side products. How can I minimize these?
Side product formation is often linked to the reactivity of the starting materials and the reaction conditions. The primary side products are typically from the self-condensation of o-phenylenediamine or the oxidation of the starting materials or product. Using a solvent that allows for a shorter reaction time at an optimal temperature can help minimize the formation of these impurities. Additionally, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Troubleshooting Guide
Problem 1: Low Yield and/or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (acenaphthenequinone and/or o-phenylenediamine) even after prolonged reaction times.
-
The isolated yield of the desired acenaphtho[1,2-b]quinoxaline product is below expectations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Corrective Actions:
-
Re-evaluate Your Solvent: The most common culprit for low yields is an inappropriate solvent. If you are using a low-boiling solvent like methanol, consider switching to ethanol or glacial acetic acid. The higher boiling point will allow for a higher reaction temperature, which can significantly increase the reaction rate.
-
Increase the Temperature: If your chosen solvent allows, increase the reaction temperature. Refluxing the reaction mixture is a common practice for this synthesis. Ensure your experimental setup is appropriate for the higher temperature.
-
Switch to a Catalytic Solvent: Using glacial acetic acid as the solvent can provide a significant rate enhancement due to its acidic nature, which catalyzes the condensation reaction.
Problem 2: Product Purity Issues
Symptoms:
-
The isolated product is a different color than expected (e.g., brown or black instead of yellow/orange).
-
NMR or LC-MS analysis shows the presence of significant impurities that are difficult to remove via recrystallization.
Troubleshooting Workflow:
Caption: Workflow for addressing product purity problems.
Corrective Actions:
-
Use an Inert Atmosphere: If you suspect oxidative side reactions are occurring, perform the reaction under a nitrogen or argon atmosphere. This is particularly important if your reaction requires prolonged heating.
-
Optimize Recrystallization: The choice of solvent for recrystallization is as important as the reaction solvent. A good recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Common solvents for the recrystallization of acenaphtho[1,2-b]quinoxalines include ethanol, acetic acid, and toluene.
Experimental Protocols
Protocol 1: Synthesis of Acenaphtho[1,2-b]quinoxaline in Ethanol
This protocol is a general procedure that often provides good yields for a range of substituted o-phenylenediamines.
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acenaphthenequinone (1.0 eq).
-
Add the substituted o-phenylenediamine (1.0 eq).
-
Add ethanol (approximately 20-30 mL per gram of acenaphthenequinone).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will often crystallize out of the solution upon cooling. If not, you can place the flask in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure acenaphtho[1,2-b]quinoxaline.
Protocol 2: Synthesis using Glacial Acetic Acid as a Catalytic Solvent
This method is often faster and can provide higher yields, especially for less reactive diamines.
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, dissolve acenaphthenequinone (1.0 eq) in glacial acetic acid (approximately 15-25 mL per gram).
-
Add the substituted o-phenylenediamine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Dry the product and recrystallize if necessary.
Data Summary
| Solvent | Typical Reaction Time | Typical Yield Range | Key Advantages | Key Disadvantages |
| Ethanol | 2-4 hours | 75-90% | Good solubility for many substrates; product often crystallizes directly from the reaction mixture. | May not be suitable for less reactive diamines due to lower boiling point. |
| Methanol | 4-8 hours | 60-80% | Inexpensive and readily available. | Lower boiling point often leads to longer reaction times and lower yields compared to ethanol. |
| Glacial Acetic Acid | 1-2 hours | 85-95% | Acts as a catalyst, accelerating the reaction; high boiling point. | Requires a workup step to remove the acidic solvent; can be corrosive. |
| Toluene | 3-6 hours | 70-85% | High boiling point; good for azeotropic removal of water. | May have lower solubility for some starting materials. |
References
-
Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2006). A New and Efficient Method for the Synthesis of Quinoxaline Derivatives. Letters in Organic Chemistry, 3(4), 293-295. [Link]
-
More, S. V., Sastry, M. N., Yao, C. F., & Chavan, S. P. (2006). A new and efficient protocol for the synthesis of quinoxaline derivatives. Tetrahedron Letters, 47(23), 3175-3178. [Link]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of Quinoxaline Derivatives
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] This guide provides a comparative analysis of the anticancer activity of various quinoxaline derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The Versatility of the Quinoxaline Scaffold in Oncology
The quinoxaline nucleus serves as a versatile template for the design of novel anticancer agents.[3] Its derivatives have demonstrated a broad spectrum of pharmacological properties, including the ability to inhibit key signaling pathways involved in cancer progression, such as those mediated by receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases like PI3K/Akt/mTOR.[4][5] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation in various cancer cell lines.[6][7][8]
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring system.[1][9] Systematic modifications of this scaffold have led to the identification of potent and selective anticancer agents, underscoring the importance of SAR studies in the drug discovery process.[3]
Comparative Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher activity.
| Derivative/Compound | Target Cancer Cell Line(s) | IC50 (µM) | Key Findings & Structure-Activity Relationship Insights | Reference(s) |
| Quinoxaline-Triazole Hybrid (Compound 3) | Leukemia (Ty-82, THP-1) | 2.5 (Ty-82), 1.6 (THP-1) | The aliphatic linker at the third position of the quinoxaline ring is crucial for activity. | [1] |
| Chloro-Substituted Quinoxaline (Compound 11) | Breast (MCF-7), Colon (HCT116) | 9 (MCF-7), 2.5 (HCT116) | A chloro-substitution at the fourth position of the appended phenyl ring showed excellent activity. The NH-CO linker at the second position of the quinoxaline nucleus increased activity. | [1] |
| Quinoxaline Aryl Ethers (FQ and MQ) | Breast (MDA-MB-231) | < 16 | FQ exhibited better anticancer activity than MQ, inducing a higher percentage of apoptosis. These compounds were identified as c-Met kinase inhibitors. | [6] |
| Quinoxaline Derivatives (Compounds 11 and 13) | Breast (MCF-7), Liver (HepG2), Colon (HCT-116) | 0.81 - 2.91 | These compounds exhibited potent, broad-spectrum anticancer activity and were identified as potent EGFR inhibitors. | [10][11] |
| Tetrazolo[1,5-a]quinoxaline Derivatives (Compounds 4, 5a, 5b) | Various | 0.01 - 0.06 (µg/mL) | Showed significantly higher cytotoxicity against tested cancer cell lines than the reference drug doxorubicin and were non-cytotoxic to normal cells. | [12] |
| Quinoxaline-based Sulphonamide (Compound VIIIa) | Liver (HepG2) | 9.8 | Exhibited notable anticancer activity against this specific cell line. | [13] |
| Quinoxaline-based Amide (Compound XVa) | Breast (MCF-7) | 5.3 | Demonstrated the most potent activity against the MCF-7 cell line among the tested compounds in its series. | [13] |
Key Signaling Pathways Targeted by Quinoxaline Derivatives
Many quinoxaline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many tumors.[5][14] Several quinoxaline derivatives have been developed as potent inhibitors of this pathway.[15]
Caption: A typical experimental workflow for the in vitro evaluation of anticancer quinoxaline derivatives.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [16][17] Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. [16]The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically. [17] Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [16]2. Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours). [3]3. MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [16]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. [16][17]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [18][19] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity. [18][19] Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plates) and treat with the quinoxaline derivative at its IC50 concentration for a predetermined time. [18]2. Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS. [18][20]3. Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and incubate for 10-15 minutes at room temperature in the dark. [20]4. PI Addition: Add PI staining solution to the cell suspension immediately before analysis. [20]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [21][22] Principle: PI is a fluorescent dye that binds stoichiometrically to DNA. [21]The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. [22] Step-by-Step Protocol:
-
Cell Culture and Treatment: Treat cells with the quinoxaline derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA. 3. Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA). 4. Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
Investigation of Signaling Pathways: Western Blotting
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in cell extracts, making it invaluable for studying signal transduction pathways. [23] Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a solid support membrane, and then probed with specific primary antibodies against the protein of interest (e.g., total Akt, phospho-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is then used for detection. [24][25] Step-by-Step Protocol:
-
Protein Extraction: Treat cells with the quinoxaline derivative, then lyse the cells in a suitable buffer to extract total protein. [24]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [24]4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [24]5. Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. [25]6. Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody. [24][25]7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [25]8. Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Conclusion
Quinoxaline derivatives represent a promising class of compounds in the development of novel anticancer therapies. [26][27][28][29]Their broad-spectrum activity, coupled with the ability to modulate key oncogenic signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. [8][30]The structure-activity relationships discussed in this guide highlight the critical role of rational drug design in optimizing the potency and selectivity of these agents. [3][9]The detailed experimental protocols provided offer a robust framework for researchers to evaluate the anticancer efficacy of new quinoxaline derivatives and to elucidate their mechanisms of action.
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Online] Available from: [Link]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Online] 2023. Available from: [Link]
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MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Online] Available from: [Link]
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PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Online] 2024. Available from: [Link]
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PubMed. Antitumoral activity of quinoxaline derivatives: A systematic review. [Online] 2019. Available from: [Link]
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PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Online] 2013. Available from: [Link]
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PubMed. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. [Online] Available from: [Link]
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PMC. Assaying cell cycle status using flow cytometry. [Online] Available from: [Link]
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ResearchGate. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. [Online] 2025. Available from: [Link]
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PubMed. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. [Online] 2022. Available from: [Link]
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PubMed. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Online] 2013. Available from: [Link]
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PubMed. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. [Online] Available from: [Link]
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NIH. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. [Online] Available from: [Link]
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RSC Publishing. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. [Online] 2022. Available from: [Link]
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Research Journal of Pharmacy and Technology. Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Online] Available from: [Link]
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Semantic Scholar. Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review. [Online] Available from: [Link]
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MDPI. Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. [Online] 2007. Available from: [Link]
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Semantic Scholar. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis. [Online] Available from: [Link]
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PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Online] Available from: [Link]
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Research Journal of Pharmacy and Technology. Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. [Online] Available from: [Link]
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NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Online] 2013. Available from: [Link]
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NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Online] 2013. Available from: [Link]
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ResearchGate. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. [Online] 2025. Available from: [Link]
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PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Online] 2014. Available from: [Link]
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-
Semantic Scholar. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. [Online] 2025. Available from: [Link]
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A Comparative Spectroscopic Guide to Acenaphtho[1,2-b]quinoxalines: Unveiling Structure-Property Relationships
Introduction: The Prominence of the Acenaphtho[1,2-b]quinoxaline Scaffold
The acenaphtho[1,2-b]quinoxaline core, a rigid polycyclic aromatic heterocycle, has garnered significant attention in materials science and medicinal chemistry.[1][2] Its planar structure and extended π-conjugation give rise to unique photophysical and electronic properties, making it a valuable building block for organic light-emitting diodes (OLEDs), organic thin-film transistors, and fluorescent probes.[3][4] Furthermore, derivatives of this scaffold have shown promising biological activities, including antitumor, antibacterial, and antifungal properties.[5]
A thorough understanding of the spectroscopic characteristics of acenaphtho[1,2-b]quinoxalines is paramount for both optimizing their performance in devices and elucidating their mechanisms of action in biological systems. This guide provides a comparative analysis of the key spectroscopic techniques used to characterize these molecules, offering insights into how structural modifications influence their spectral signatures. We will delve into the nuances of UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by experimental data and protocols to empower researchers in their design and analysis of novel acenaphtho[1,2-b]quinoxaline derivatives.
I. UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For acenaphtho[1,2-b]quinoxalines, the absorption spectra are typically characterized by multiple bands in the UV and visible regions, corresponding to π–π* and n–π* transitions.[6]
The long-wavelength absorption band is often attributed to an intramolecular charge transfer (ICT) process, which is highly sensitive to the electronic nature of substituents on the aromatic core. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption maximum (λmax), while electron-withdrawing groups induce a blue-shift (hypsochromic shift).[6] This phenomenon allows for the fine-tuning of the optical properties of these materials.
Comparative Analysis of UV-Vis Absorption Data:
| Compound/Derivative | Substituent(s) | Solvent | λmax (nm) | Reference |
| Unsubstituted | None | THF | ~364 | [6] |
| Phenyl substituted | Phenyl | THF | ~367-371 | [6] |
| Carbazole substituted (F1) | Carbazole | DCM | 430, 405 | [7] |
| Carbazole substituted (F3) | Carbazole | DCM | 433, 405 | [7] |
Causality Behind Experimental Choices: The choice of solvent can significantly impact the absorption spectrum, particularly for compounds exhibiting strong ICT character. Solvents of varying polarities are often used to probe the nature of the electronic transitions.[7] Tetrahydrofuran (THF) and dichloromethane (DCM) are common choices due to their ability to dissolve a wide range of organic compounds and their different polarity.
Experimental Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the acenaphtho[1,2-b]quinoxaline derivative in a spectroscopic grade solvent (e.g., THF, DCM) to an approximate concentration of 10-5 M.[6]
-
Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Fill a clean 1 cm path-length quartz cuvette with the sample solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[8]
-
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition.
II. Fluorescence Spectroscopy: Harnessing Light Emission
Many acenaphtho[1,2-b]quinoxaline derivatives exhibit strong fluorescence, making them attractive candidates for emissive materials in OLEDs and as fluorescent probes.[4][6] Fluorescence spectroscopy provides information about the excited state properties of these molecules.
The emission wavelength (λem) and quantum yield are highly dependent on the molecular structure and the surrounding environment. Similar to absorption, the introduction of substituents can significantly tune the emission color. For instance, donor-acceptor-donor (D-A-D) structured molecules based on this core have been shown to exhibit emission in the blue to green region of the visible spectrum.[4][7]
Comparative Analysis of Fluorescence Emission Data:
| Compound/Derivative | Substituent(s) | Solvent/Matrix | λem (nm) | Key Observations | Reference |
| Phenyl substituted | Phenyl | THF | ≤ 425 | Deep blue emission | [6] |
| Carbazole substituted (F1 & F3) | Carbazole | Zeonex | ~500-550 | Delayed fluorescence | [7] |
Trustworthiness of Protocols: To ensure the reliability of fluorescence measurements, it is crucial to use spectro-grade solvents and to calibrate the spectrometer for detector efficiency. For solid-state measurements, the preparation of uniform thin films is essential.[7]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (concentration ~10-5 M) in a clean 1 cm path-length fluorescence cuvette.[6][7] For solid-state measurements, spin-coat a thin film of the material onto a suitable substrate like a sapphire disc.[7]
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., xenon lamp or laser) and a sensitive detector. For advanced studies like delayed fluorescence, a system with nanosecond-gated luminescence capabilities is required.[7]
-
Measurement:
-
Determine the optimal excitation wavelength (often corresponding to the λmax from the UV-Vis spectrum).
-
Scan the emission spectrum over a relevant wavelength range.
-
-
Data Analysis: Identify the wavelength of maximum emission (λem) and, if possible, determine the fluorescence quantum yield using a standard reference.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of newly synthesized acenaphtho[1,2-b]quinoxaline derivatives.[7][9]
The chemical shifts (δ) of the protons and carbons in the NMR spectrum are highly sensitive to their local electronic environment. The aromatic region of the ¹H NMR spectrum typically shows a complex pattern of multiplets due to the coupling between adjacent protons. The chemical shifts of protons and carbons on the acenaphtho[1,2-b]quinoxaline core and any attached substituents provide crucial information for confirming the desired structure.[7]
Key Features in NMR Spectra:
-
¹H NMR: Aromatic protons typically resonate in the range of 7-9 ppm. The integration of the signals corresponds to the number of protons.
-
¹³C NMR: Aromatic carbons are observed in the downfield region of the spectrum (typically >120 ppm). The number of distinct signals can indicate the symmetry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).[7]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Advanced 2D NMR techniques like COSY and HSQC can be employed for more complex structures to establish connectivity between protons and carbons.
-
Data Analysis: Assign the chemical shifts to the respective protons and carbons in the molecule based on their multiplicity, integration, and comparison with theoretical predictions or known derivatives.
IV. Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For acenaphtho[1,2-b]quinoxalines, MS is essential for confirming the successful synthesis of the target molecule.[7]
The mass spectrum displays the mass-to-charge ratio (m/z) of the ions produced from the sample. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. Fragmentation patterns can also provide valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Instrumentation: Various ionization techniques can be used, such as Electron Ionization (EI), Electrospray Ionization (ESI), or Atmospheric Pressure Chemical Ionization (APCI).[7] The choice of technique depends on the properties of the analyte.
-
Measurement: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and compare the m/z value with the calculated molecular weight of the expected product. Analyze the fragmentation pattern for further structural confirmation.
Visualizing the Workflow
A generalized workflow for the spectroscopic analysis of a novel acenaphtho[1,2-b]quinoxaline derivative is presented below.
Caption: A typical workflow for the synthesis, purification, and comprehensive spectroscopic analysis of acenaphtho[1,2-b]quinoxaline derivatives.
Conclusion: A Synergistic Approach to Characterization
The comprehensive spectroscopic analysis of acenaphtho[1,2-b]quinoxalines requires a synergistic approach, integrating data from multiple techniques. UV-Vis and fluorescence spectroscopy provide crucial insights into their photophysical properties, which are vital for optoelectronic applications. NMR and mass spectrometry are indispensable for confirming the chemical structure and purity of these compounds.
By systematically comparing the spectroscopic data of different derivatives, researchers can establish clear structure-property relationships. This understanding is the cornerstone for the rational design of new acenaphtho[1,2-b]quinoxaline-based materials with tailored optical, electronic, and biological properties, paving the way for advancements in drug discovery and materials science.
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A Comparative Guide to the Biological Evaluation of Synthesized Quinoxaline Compounds Against Tumor Cell Lines
Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, particularly as anticancer agents.[1][2][3] Their planar structure allows them to intercalate with DNA, and their derivatives have been shown to inhibit various kinases and other enzymes crucial for tumor growth and survival.[4][5] This guide provides a comprehensive comparison of the antitumor performance of various synthesized quinoxaline derivatives, delves into the mechanistic pathways they influence, and offers detailed protocols for their biological evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to effectively screen and characterize novel quinoxaline-based anticancer candidates.
Comparative Antitumor Activity of Quinoxaline Derivatives
The efficacy of anticancer compounds is primarily quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following tables summarize the cytotoxic activities of several recently synthesized quinoxaline derivatives against a panel of human cancer cell lines, with established chemotherapeutic agents included for reference.
Table 1: Cytotoxic Activity (IC50 in µM) of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | MDA-MB-231 (Breast) | A549 (Lung) | HepG2 (Liver) | DU-145 (Prostate) | Reference |
| FQ | < 16 | < 16 | - | - | < 16 | [6] |
| MQ | < 16 | < 16 | - | - | < 16 | [6] |
| Compound 4m | - | - | 9.32 ± 1.56 | - | - | [7][8] |
| Compound 4b | - | - | 11.98 ± 2.59 | - | - | [7][8] |
| Compound VIIIc | 2.5 | - | - | - | - | [4] |
| Compound 11 | - | - | - | 0.81 | - | [9] |
| Compound 13 | - | - | - | 2.91 | - | [9] |
| Doxorubicin | 0.45 (approx.) | 0.8 (approx.) | 0.5 (approx.) | 1.2 (approx.) | 1.0 (approx.) | [2][3][10] |
| 5-Fluorouracil | 4.9 | - | 4.89 ± 0.20 | - | - | [7][8][10] |
Note: IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
The data clearly indicates that newly synthesized quinoxaline derivatives, such as FQ, MQ, and Compound VIIIc, exhibit potent cytotoxic effects against a range of cancer cell lines, with some demonstrating efficacy comparable to or even exceeding that of conventional chemotherapeutics in specific cell lines.[4][6]
Mechanistic Insights: How Quinoxaline Compounds Exert Their Anticancer Effects
Understanding the mechanism of action is paramount in drug development. Quinoxaline derivatives have been shown to induce cancer cell death through various pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.[11] Many quinoxaline compounds have been reported to be potent inducers of apoptosis. For instance, compounds FQ and MQ were shown to induce apoptosis in MDA-MB-231 breast cancer cells, as confirmed by Annexin V/7-AAD and Caspase 3/7 assays.[6] Similarly, compound 4m was found to trigger apoptosis in A549 lung cancer cells through a mitochondrial- and caspase-3-dependent pathway.[7][8]
Cell Cycle Arrest
The cell cycle is a series of events that leads to cell division and replication.[12] Dysregulation of the cell cycle is a hallmark of cancer. Certain quinoxaline derivatives can interfere with this process, leading to cell cycle arrest and preventing tumor cell proliferation. For example, compound VIIIc was observed to cause a significant disruption in the cell cycle profile of HCT116 colon cancer cells, leading to arrest at the G2/M phase.[4]
Inhibition of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[13][14][15] Targeting this pathway is a key strategy in cancer therapy.[16][17] Some quinoxaline derivatives have been identified as inhibitors of key kinases within this and other important signaling pathways, such as VEGFR and EGFR.[4][9]
Below is a diagram illustrating a simplified overview of the PI3K/Akt/mTOR signaling pathway and potential points of inhibition by quinoxaline compounds.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential targets of quinoxaline derivatives.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following section details the step-by-step methodologies for key in vitro assays used in the evaluation of quinoxaline compounds.
General Experimental Workflow
The biological evaluation of synthesized quinoxaline compounds typically follows a structured workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.
Caption: A typical experimental workflow for the biological evaluation of quinoxaline compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19]
Principle: Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinoxaline compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[12][20][21]
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[11]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with the quinoxaline compound and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.
Conclusion and Future Directions
The quinoxaline scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant potential, with some exhibiting low micromolar to nanomolar efficacy against various cancer cell lines. The multifaceted mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways, underscore the therapeutic promise of this class of compounds.
Future research should focus on optimizing the structure-activity relationships of these lead compounds to enhance their potency and selectivity. Furthermore, in vivo studies using animal models are a critical next step to validate the preclinical efficacy and assess the pharmacokinetic and toxicological profiles of the most promising candidates. The systematic application of the robust biological evaluation methodologies outlined in this guide will be instrumental in advancing the development of the next generation of quinoxaline-based cancer therapeutics.
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comparison of different catalytic methods for quinoxaline synthesis
Quinoxalines, or benzopyrazines, represent a critical class of nitrogen-containing heterocyclic compounds. Their scaffold is a recurring motif in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2][3][4] The therapeutic relevance of quinoxaline derivatives—spanning anticancer, antiviral, antibacterial, and anti-inflammatory applications—has propelled the continuous development of efficient and sustainable synthetic methodologies.[2][5] This guide offers a comparative analysis of prominent catalytic strategies for quinoxaline synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for key methods.
The classical and most fundamental route to the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][6] While effective, this foundational method often requires harsh conditions. Modern catalysis has revolutionized this transformation, offering milder conditions, broader substrate scopes, and improved environmental credentials. This guide will focus on comparing three major catalytic paradigms: earth-abundant metal catalysis, organocatalysis, and innovative nanocatalysis, alongside catalyst-free "green" approaches.
Comparative Analysis of Catalytic Systems
The choice of a catalyst is a critical decision in synthetic design, influencing not only yield and reaction time but also cost, safety, and environmental impact. Below is a detailed comparison of different catalytic systems for the synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyls.
| Catalytic System | Catalyst Example | Typical Conditions & Loading | Advantages | Disadvantages | Yield Range (%) |
| Earth-Abundant Metal Catalysis | Copper(II) Sulfate (CuSO₄·5H₂O)[7] | 0.01g per 1.1 mmol diamine, Ethanol, Room Temp. | Low cost, readily available, mild conditions, high yields. | Potential for metal contamination in the final product. | 85-98[7] |
| Organocatalysis | Camphor Sulfonic Acid (CSA)[8][9] | 20 mol%, Solvent-free or in Ethanol, Short reaction times. | Metal-free (avoids product contamination), environmentally benign, often uses mild conditions. | Higher catalyst loading may be required compared to metal catalysts. | 80-97[8][9] |
| Nanocatalysis | Magnetic Fe₃O₄ Nanoparticles[10] | 10 mol%, Water, Room Temp. | Excellent reusability (magnetic separation), high efficiency, environmentally friendly (aqueous media). | Catalyst synthesis can be complex; potential for leaching. | 90-98[10] |
| Catalyst-Free (Green Protocol) | Methanol as Solvent[3][5] | Methanol, Room Temp, 1 minute reaction time. | Extremely simple, rapid, avoids catalyst cost and contamination, environmentally friendly. | May not be effective for less reactive or sterically hindered substrates. | 85-99[5] |
Mechanistic Insights & Workflow
The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds, regardless of the catalyst, generally proceeds through a cyclocondensation pathway. The catalyst's primary role is to activate the carbonyl groups of the dicarbonyl compound, facilitating nucleophilic attack by the amine groups of the diamine.
General Reaction Mechanism
The reaction initiates with the nucleophilic attack of one amino group from the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring. Lewis acid catalysts, such as metal ions, activate the carbonyl group by coordinating to the oxygen atom, making the carbon more electrophilic. Brønsted acid organocatalysts protonate the carbonyl oxygen, achieving a similar activation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a quinoxaline derivative.
Caption: General experimental workflow for quinoxaline synthesis.
Catalytic Cycle Example: Lewis Acid Catalysis
This diagram illustrates the proposed catalytic cycle for a generic Lewis Acid (Mⁿ⁺) catalyzed condensation.
Caption: Proposed catalytic cycle for Lewis Acid catalyzed quinoxaline synthesis.
Experimental Protocols
Herein, we provide detailed, step-by-step methodologies for two distinct, highly efficient protocols.
Protocol 1: Copper-Catalyzed Synthesis in Ethanol[7]
This method exemplifies a simple, cost-effective, and high-yielding approach using an earth-abundant metal catalyst.
Materials:
-
o-phenylenediamine (1.1 mmol)
-
Benzil (or other 1,2-dicarbonyl) (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 g)
-
Ethanol (5 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
TLC plate (silica gel)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add benzil (1.0 mmol) and ethanol (5 mL). Stir at room temperature until the benzil is fully dissolved.
-
Add o-phenylenediamine (1.1 mmol) to the solution.
-
Add the catalyst, CuSO₄·5H₂O (0.01 g), to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed (typically 15-30 minutes).
-
Upon completion, separate the solid product by simple filtration. The catalyst, being insoluble in ethanol, can also be removed during this step.[7]
-
Wash the crude product with a small amount of cold ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to recover any dissolved product.
-
Purify the combined crude product by recrystallization from ethanol to afford the pure quinoxaline derivative.
Protocol 2: Catalyst-Free Synthesis in Methanol[5]
This protocol represents the pinnacle of green chemistry and operational simplicity, achieving excellent yields in just one minute without any catalyst.
Materials:
-
o-phenylenediamine (0.925 mmol)
-
Glyoxal (40% in H₂O) or other 1,2-dicarbonyl (0.925 mmol)
-
Methanol (5 mL)
-
Erlenmeyer flask or vial (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL flask, dissolve the o-phenylenediamine (0.925 mmol) in methanol (5 mL).
-
While stirring at ambient temperature, add the 1,2-dicarbonyl compound (0.925 mmol) to the solution.
-
Continue stirring vigorously for exactly one minute.[5] A precipitate of the quinoxaline product will often form rapidly.
-
If a high-purity precipitate forms, collect the product by vacuum filtration. Wash with a small amount of cold methanol and air-dry.
-
If the product is soluble, remove the methanol under reduced pressure.
-
The resulting crude material is often of high purity. If necessary, it can be further purified by recrystallization.[5]
Conclusion and Future Outlook
The synthesis of quinoxalines has evolved significantly, moving from classical high-temperature condensations to highly efficient, mild, and environmentally benign catalytic methods. For routine synthesis requiring low cost and high throughput, catalyst-free methods in green solvents like methanol offer an outstanding combination of speed, simplicity, and efficiency.[3][5]
When tackling more challenging substrates that may be less reactive, earth-abundant metal catalysts like copper sulfate provide a robust and economical solution.[7] For applications demanding the complete absence of metal contaminants, organocatalysis presents a powerful alternative, albeit sometimes at the cost of higher catalyst loading.[8][9] Finally, the advent of reusable nanocatalysts points toward a future of highly sustainable chemical manufacturing, where catalyst life cycles are extended, and waste is minimized.[10]
The selection of a catalytic method should be guided by the specific requirements of the target molecule, scale of the reaction, and the overarching principles of green chemistry. The continued innovation in catalysis promises to further refine the synthesis of these vital heterocyclic compounds, enabling faster and more sustainable access to new medicines and materials.
References
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Dey, S., & Maji, P. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38147-38164. Available at: [Link]
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Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1), 1-18. Available at: [Link]
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Taylor & Francis. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. Available at: [Link]
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Maikhuri, J. P., et al. (2017). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 41(24), 14758-14777. Available at: [Link]
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Garcia-Garcia, P., et al. (2025). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. Applied Catalysis A: General. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3123. Available at: [Link]
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The Versatile Quinoxaline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the remarkable diversity of biological activities exhibited by its derivatives have cemented its importance in the development of novel therapeutic agents. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives across key therapeutic areas: oncology, infectious diseases, and virology. By dissecting the intricate interplay between chemical structure and biological function, supported by experimental data and detailed protocols, this document aims to empower researchers in the rational design of next-generation quinoxaline-based pharmaceuticals.
Anticancer Activity: Targeting the Engines of Malignancy
Quinoxaline derivatives have emerged as a formidable class of anticancer agents, demonstrating potent cytotoxicity against a wide spectrum of cancer cell lines. Their mechanisms of action are multifaceted, frequently involving the inhibition of critical signaling pathways that govern cell proliferation, survival, and angiogenesis.[1]
Comparative Efficacy of Anticancer Quinoxaline Derivatives
The antiproliferative potential of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the quinoxaline core. The following table provides a comparative overview of the in vitro cytotoxic activity (IC50) of selected derivatives against various human cancer cell lines.
| Compound ID | R1-Substituent | R2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| VIIIc | H | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT116 (Colon) | 2.5 | [2] |
| XVa | Cl | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT116 (Colon) | 4.4 | [2] |
| IV | (details not specified) | (details not specified) | PC-3 (Prostate) | 2.11 | [1] |
| Compound 14 | N-substituted | (details not specified) | MCF-7 (Breast) | 2.61 | [3] |
| Compound 8 | benzoxazole | NH linker | MGC-803 (Gastric) | 1.49 ± 0.18 | [3] |
| Compound 18 | sulfono-hydrazide | benzo-hydrazide | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |
| Compound 5 | (details not specified) | (details not specified) | SMMC-7721 (Liver) | 0.071 | [3] |
| Compound 19 | 1,3-diphenylurea | H | HeLa (Cervical) | 12.3 | [3] |
Structure-Activity Relationship (SAR) Insights
The data reveals several key SAR trends for the anticancer activity of quinoxaline derivatives:
-
Substituents at C2 and C3: The nature of the groups at the 2 and 3-positions is a critical determinant of anticancer potency. Large aromatic and heterocyclic moieties, particularly those capable of engaging in hydrogen bonding and π-π stacking interactions, often enhance activity. For instance, the presence of a benzoxazole moiety at the second position of the quinoxaline nucleus has been shown to produce higher activity than other heterocyclic systems.[3]
-
Linker Moiety: The linker connecting substituents to the quinoxaline core plays a crucial role. An NH linker at the third position is often essential for activity, while aliphatic linkers can decrease it.[3] Conversely, in some series, a benzyl linker increases activity compared to a sulfonyl linker.[3]
-
Substitution on the Benzene Ring: Electron-donating groups (e.g., -OCH3) on pendant aromatic rings can increase activity, while electron-withdrawing groups (e.g., -Cl, -NO2) may decrease it.[3] However, the introduction of a small electron-withdrawing group like chlorine into the quinoxaline ring itself can slightly improve activity.[2]
-
Urea and Thiourea Moieties: The incorporation of urea and thiourea functionalities has proven to be a successful strategy, with compounds like VIIIc exhibiting potent activity. The nature of the terminal phenyl ring in these derivatives also modulates potency.[2]
Mechanism of Action: A Multi-pronged Attack
Quinoxaline derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are crucial for cancer cell signaling.[4] These include receptor tyrosine kinases like VEGFR, EGFR, and c-Met, as well as intracellular kinases in the PI3K/AKT/mTOR pathway.[1][4]
-
Topoisomerase II Inhibition: Certain quinoxaline-based compounds act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[1][4] Compound IV , for example, has been identified as a potent topoisomerase II inhibitor.[1]
-
Induction of Apoptosis: Many potent quinoxaline derivatives induce programmed cell death. For example, some derivatives have been shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.
-
Cell Cycle Arrest: Compounds such as VIIIc have been observed to cause cell cycle arrest at the G2/M phase, thereby halting cell proliferation.[1]
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making them a promising scaffold for the development of new anti-infective drugs.[5]
Comparative Efficacy of Antimicrobial Quinoxaline Derivatives
The antimicrobial potency of quinoxaline derivatives is highly dependent on their substitution patterns. The following table presents the Minimum Inhibitory Concentration (MIC) values of representative compounds against common bacterial strains.
| Compound ID | R-Substituents | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |
| 5p | 3-Amino-2-(4-tert-butyl phenylethylamine) | 4 | 8 | 4-32 | 8-32 | [6] |
| 2d | 2,3-Di(thio-4-chlorophenyl) | - | - | 8 | - | [7] |
| 3c | N2,N3-Di(p-tolyl) | - | - | 8 | - | [7] |
| Quinoxaline Derivative | (details not specified) | - | - | - | 1-4 | [8] |
| 4f | quinoline hydrazide | - | 0.033 mM | - | - | [9] |
| 4j | quinoline hydrazide | - | 0.015 mM | - | - | [9] |
Structure-Activity Relationship (SAR) Insights
Key SAR observations for the antimicrobial activity of quinoxalines include:
-
C2 and C3 Substitutions: The introduction of primary or secondary amino groups at these positions can greatly influence antibacterial potency and spectrum.[6] Aromatic ring substituents on C2 side chains are generally preferable to aliphatic alkyl groups.[6]
-
Electron-Withdrawing vs. Electron-Donating Groups: On pendant aromatic rings at C2, electron-withdrawing groups can lead to moderate to weak activity, while certain electron-donating groups may enhance potency.[6]
-
Thioether Linkages: The presence of thioether linkages at the C2 and C3 positions, particularly with halogenated phenyl rings, has been shown to be effective, as seen in compound 2d .[7]
-
Quinoxaline 1,4-di-N-oxides: Oxidation of the pyrazine nitrogens to N-oxides is a critical modification that often enhances antibacterial activity.[10]
Mechanism of Action: Generating Oxidative Stress
A primary mechanism of action for a significant subgroup, the quinoxaline 1,4-di-N-oxides (QdNOs), involves their bioreduction within bacterial cells. This process leads to the generation of reactive oxygen species (ROS), which induce oxidative damage to DNA and other vital cellular components, ultimately resulting in bacterial cell death.[10][11] Some derivatives have also been shown to impair the integrity of the bacterial cell membrane.[12]
Antiviral Activity: Inhibiting Viral Replication
Quinoxaline derivatives have demonstrated promising activity against a range of DNA and RNA viruses, positioning them as a versatile scaffold for the development of novel antiviral therapeutics.[13][14] Their mechanisms of action often involve targeting key viral enzymes or proteins essential for replication.
Comparative Efficacy of Antiviral Quinoxaline Derivatives
The antiviral activity of quinoxalines is highly dependent on the specific derivative and the target virus. The following table summarizes the activity of selected compounds against various viruses.
| Compound ID | Target Virus | Mechanism/Target | Activity | Reference |
| S-2720 | HIV-1 | Reverse Transcriptase Inhibitor | Potent inhibitor | [13][15] |
| Compound 19 | HIV-1 | Reverse Transcriptase Inhibitor | 91% inhibition at 10 µM | [13] |
| Compound 1 | Herpes Simplex Virus (HSV) | Plaque Reduction | 25% reduction at 20 µg/mL | [13] |
| B-220 | HSV-1, CMV, VZV | Viral DNA Synthesis Inhibition | IC50: 1-5 µM | [16] |
| Compound 44 | Influenza A | NS1A Protein Inhibitor | IC50: 3.5 µM | [17][18] |
| Compound 11-b | Influenza A (H1N1) | (not specified) | IC50: 0.2164 µM | [19] |
Structure-Activity Relationship (SAR) Insights
The SAR for antiviral quinoxalines reveals several important features:
-
HIV-1 Reverse Transcriptase (RT) Inhibition: For non-nucleoside RT inhibitors (NNRTIs) based on the quinoxaline scaffold, such as S-2720, specific substitutions are crucial for potent activity.[13][15] The presence of a five- or six-membered aromatic ring and a hydrophilic center (N, O, or S) have been identified as important for RT inhibition.[13]
-
Anti-Herpesvirus Activity: For indoloquinoxalines like B-220, the 2,3-dimethyl substitution and the presence of a dimethylaminoethyl side chain are key for potent anti-herpesvirus activity.[16] The thiourea moiety has also been suggested to contribute to anti-HSV activity in some series.[13]
-
Anti-Influenza Activity: In the case of influenza A NS1A protein inhibitors, substitutions at the 2, 3, and 6-positions of the quinoxaline ring are critical. A bis-2-furyl substitution at C2/C3 has shown superior efficacy.[19][20]
Mechanism of Action: Targeting Viral Machinery
Quinoxaline derivatives inhibit viral replication through diverse mechanisms:
-
Inhibition of HIV-1 Reverse Transcriptase: Compounds like S-2720 act as non-nucleoside inhibitors of HIV-1 RT, binding to a hydrophobic pocket in the enzyme and allosterically inhibiting its DNA polymerase activity.[13][15]
-
Inhibition of Herpesvirus DNA Synthesis: Derivatives such as B-220 have been shown to inhibit the replication of herpesviruses, including HSV-1, cytomegalovirus (CMV), and varicella-zoster virus (VZV), by targeting viral DNA synthesis.[16]
-
Inhibition of Influenza A NS1A Protein: Some quinoxaline derivatives disrupt the interaction between the viral non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), which is crucial for the virus to evade the host's innate immune response.[17][18]
Experimental Protocols
To ensure the generation of robust and reproducible data, the following sections detail standardized experimental procedures for the synthesis of quinoxaline derivatives and the evaluation of their biological activities.
Synthesis of 2,3-Disubstituted Quinoxalines
A classical and versatile method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
-
Materials:
-
o-Phenylenediamine (0.01 mol)
-
Benzil (0.01 mol)
-
Ethanol (16 mL)
-
Microwave-safe reaction vessel
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (0.01 mol) and benzil (0.01 mol) in 16 mL of ethanol.
-
Securely cap the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 55 seconds.
-
Allow the vessel to cool to room temperature. The product will crystallize from the solution.
-
Collect the crystalline product by filtration and wash with cold ethanol.
-
Dry the product and characterize it using appropriate analytical techniques (e.g., NMR, MS).
-
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Protocol: MTT Cell Viability Assay
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and blank control (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: MIC Determination by Broth Microdilution
-
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Quinoxaline derivatives (dissolved in DMSO)
-
96-well microplates
-
-
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the appropriate concentration in MHB.
-
Serial Dilution: Prepare a two-fold serial dilution of the quinoxaline derivatives in the 96-well plate using MHB.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion
The quinoxaline scaffold represents a remarkably versatile and fruitful platform for the discovery of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has unveiled a broad spectrum of activity against cancer, microbial pathogens, and viruses. The ability to systematically modify the quinoxaline structure provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties, as well as for overcoming existing drug resistance mechanisms. A thorough understanding of the structure-activity relationships and mechanisms of action, as outlined in this guide, is instrumental in the rational design of the next generation of quinoxaline-based drugs to address pressing global health challenges.
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Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to the Cytotoxicity of 9-Methylacenaphtho[1,2-b]quinoxaline Analogs
Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] In the realm of oncology, quinoxaline-based compounds have emerged as promising candidates for the development of novel chemotherapeutic agents, with some exhibiting potent cytotoxic effects against various tumor cell lines.[3][4] The planar nature of the quinoxaline ring system allows for intercalation with DNA, a mechanism of action for several established anticancer drugs.[5] Furthermore, modifications to the quinoxaline core can lead to compounds that target specific cellular pathways involved in cancer progression, such as the inhibition of protein kinases or topoisomerases.[6][7][8]
This guide focuses on a specific class of quinoxaline derivatives: the acenaphtho[1,2-b]quinoxalines. The fusion of the acenaphthene unit to the quinoxaline core creates a more extended and rigid polycyclic aromatic system, which can enhance its interaction with biological macromolecules. We will delve into a comparative analysis of the cytotoxic effects of various analogs of 9-Methylacenaphtho[1,2-b]quinoxaline, providing a comprehensive overview of their performance based on available experimental data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer agents.
Rationale for Assessing Cytotoxicity of this compound Analogs
The exploration of different substituents on the acenaphtho[1,2-b]quinoxaline scaffold is a rational approach in the quest for more potent and selective anticancer compounds. The nature and position of these substituents can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its biological activity.
Comparative Cytotoxicity of Acenaphtho[1,2-b]quinoxaline Analogs
Several studies have investigated the cytotoxic effects of various substituted acenaphtho[1,2-b]quinoxaline derivatives against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are a standard metric for cytotoxicity. The available data is summarized in the table below.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dinitroacenaphtho[1,2-b]quinoxaline | Caco-2, HT-29, T47D | Significant cytotoxicity observed | [9] |
| 9,10-Dichloroacenaphtho[1,2-b]quinoxaline | MCF-7, HeLa | Selective cytotoxicity observed | [10] |
| 9-Bromoacenaphtho[1,2-b]quinoxaline | MCF-7, HeLa | Selective cytotoxicity observed | [10] |
| 9-Fluoroacenaphtho[1,2-b]quinoxaline | MCF-7, HeLa | High potency and selectivity | [10] |
| 9-Chloro-10-fluoroacenaphtho[1,2-b]quinoxaline | MCF-7, HeLa | Selective cytotoxicity observed | [10] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table suggests that the presence of electron-withdrawing groups on the acenaphtho[1,2-b]quinoxaline scaffold is favorable for cytotoxic activity.
-
Nitro and Halo Substituents: The dinitro and various halogenated (dichloro, bromo, fluoro) analogs have all demonstrated notable cytotoxicity.[9][10] This suggests that the electron-withdrawing nature of these substituents enhances the anticancer potential of the parent molecule. This could be due to several factors, including improved cellular uptake, enhanced DNA binding, or modulation of specific enzyme activities.
-
The Case for the 9-Methyl Analog: The methyl group is an electron-donating group. Based on the current data, it is plausible that the 9-methyl analog may exhibit a different, potentially reduced, cytotoxic profile compared to its electron-withdrawing counterparts. However, it is also possible that the methyl group could contribute to favorable hydrophobic interactions with a biological target, or it could be metabolized to a more active species. Therefore, direct experimental evaluation of this compound is crucial to definitively determine its cytotoxic potential.
Experimental Methodologies for Assessing Cytotoxicity
To ensure the scientific rigor and reproducibility of cytotoxicity assessments, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used in the evaluation of this compound analogs.
Synthesis of Acenaphtho[1,2-b]quinoxaline Derivatives
The general synthesis of acenaphtho[1,2-b]quinoxaline derivatives involves the condensation reaction of an appropriately substituted o-phenylenediamine with acenaphthenequinone.[9][10]
Caption: General synthesis of acenaphtho[1,2-b]quinoxaline analogs.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the desired substituted o-phenylenediamine and acenaphthenequinone in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Reaction: Reflux the reaction mixture with stirring for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The precipitated product is then collected by filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent to yield the pure acenaphtho[1,2-b]quinoxaline analog.
Cell Culture
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, Caco-2 for colorectal cancer) in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: Passage the cells regularly to maintain them in the exponential growth phase.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs (and a vehicle control, typically DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.
Step-by-Step Protocol:
-
Experimental Setup: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the manufacturer's protocol. During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored product at the recommended wavelength (typically around 490 nm).
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Apoptosis Assessment by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a powerful technique to differentiate between viable, apoptotic, and necrotic cells.
Caption: Potential apoptotic pathway induced by acenaphthoquinoxaline analogs.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds for a specified duration.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion and Future Directions
The available evidence strongly suggests that the acenaphtho[1,2-b]quinoxaline scaffold is a promising template for the development of novel anticancer agents. Analogs bearing electron-withdrawing substituents, such as nitro and halogen groups, have demonstrated significant and selective cytotoxicity against various cancer cell lines.[9][10] The primary mechanism of action for some of these compounds appears to be the induction of apoptosis.[9]
While direct experimental data for this compound is currently lacking, the established structure-activity relationships provide a valuable framework for predicting its potential activity. The electron-donating nature of the methyl group may lead to a different cytotoxic profile compared to the more extensively studied analogs with electron-withdrawing groups.
Future research should prioritize the synthesis and comprehensive cytotoxic evaluation of this compound and a wider range of its analogs with diverse electronic and steric properties. This will allow for a more detailed elucidation of the structure-activity relationships and the identification of lead compounds with optimal potency and selectivity. Furthermore, in-depth mechanistic studies, including the investigation of their effects on specific cellular targets and signaling pathways, will be crucial for the rational design and development of the next generation of acenaphtho[1,2-b]quinoxaline-based cancer therapeutics.
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Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]
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Yoo, H. W., et al. (1995). Synthesis and cytotoxicity of 2-methyl-4, 9-dihydro-1-substituted-1H-imidazo[4,5-g]quinoxaline-4,9-diones and 2,3-disubstituted-5,10-pyrazino[2,3-g]quinoxalinediones. PubMed. Available at: [Link]
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Azam, F., et al. (2013). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link]
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Rachagani, S., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed. Available at: [Link]
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Nafie, M. S., et al. (2024). N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed. Available at: [Link]
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Raj, A., et al. (2024). Computational quest, synthesis and anticancer profiling of 3-methyl quinoxaline-2-one-based active hits against the tyrosine kin. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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El-Damasy, A. K., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Ezzat, M., et al. (2023).[5][9][10]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. NIH. Available at: [Link]
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Jasouri, S., et al. (2011). Synthesis of 9H-Indeno [1, 2-b] Pyrazine and 11H-Indeno [1, 2-b] Quinoxaline Derivatives in One-step Reaction from 2-Bromo-4-chloro-1-indanone. Research @ Flinders. Available at: [Link]
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Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 9-Methylacenaphtho[1,2-b]quinoxaline
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 9-Methylacenaphtho[1,2-b]quinoxaline (CAS No. 13362-59-9). As a polycyclic aromatic nitrogen heterocycle, this compound requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
The procedures outlined below are grounded in established hazardous waste management principles. They are designed to ensure that all waste streams containing this compound are handled in a manner that prioritizes safety, regulatory compliance, and scientific integrity.
Hazard Assessment & Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal protocols. While comprehensive toxicological data for this specific molecule is not widely published, its structural class and available data warrant a cautious approach.
Key Chemical & Physical Properties
| Property | Value | Significance for Disposal |
|---|---|---|
| CAS Number | 13362-59-9[1][2] | Unique identifier for accurate labeling and tracking. |
| Molecular Formula | C₁₉H₁₂N₂[1][2] | --- |
| Molecular Weight | 268.32 g/mol [1] | --- |
| Appearance | Solid (Melting Point: 210-211 °C)[1] | Low risk of inhalation at ambient temperatures, but dust can be generated. |
| XLogP3 | 4.2[1] | Indicates high lipophilicity and very low water solubility. Drain disposal is strictly forbidden as it would lead to persistent environmental contamination. |
| Hydrogen Bond Acceptors | 2[1] | --- |
Known and Inferred Hazards:
-
Acute Toxicity: Aggregated GHS information indicates that this compound is classified as H302: Harmful if swallowed [2]. This is a critical hazard that dictates cautious handling and mandates that contaminated containers be treated as hazardous.
-
Environmental Hazard: As a polycyclic aromatic compound, it should be presumed to be environmentally persistent. Such compounds can bioaccumulate and exhibit toxicity to aquatic life. Therefore, release into the environment via drains or regular trash is unacceptable[3][4].
-
Combustion Byproducts: In the event of a fire, hazardous combustion products are expected, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[5][6].
-
Incompatibilities: Store and dispose of this compound separately from strong acids, bases, and strong oxidizing agents[5].
Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, ensure the following PPE is worn to prevent exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile).
-
Eye Protection: Use chemical safety goggles or glasses as described by OSHA's eye and face protection regulations[7].
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed[6][7].
Core Disposal Principles: Permissible vs. Forbidden Pathways
The fundamental principle of chemical waste management is the strict segregation of hazardous materials from public waste streams. Evaporation is not a permissible disposal method[8]. All waste generated from handling this compound must be captured and disposed of through your institution's Environmental Health & Safety (EHS) program or equivalent[9][10].
Caption: Fundamental Do's and Don'ts of chemical disposal.
Step-by-Step Disposal Protocols
Follow the specific protocol relevant to the type of waste being generated. Never mix incompatible waste streams[9].
Protocol 4.1: Unused or Off-Specification Solid Compound
This applies to the pure, solid chemical that is no longer needed.
-
Container: Keep the compound in its original, clearly labeled container.
-
Labeling: If not already present, affix a "Hazardous Waste" label provided by your institution's EHS department to the container[10][11].
-
Contents: On the label, write the full chemical name: "this compound". Do not use abbreviations[10].
-
Storage: Ensure the container is securely sealed and stored in a designated satellite accumulation area (SAA) away from incompatible materials[11].
-
Pickup: Arrange for disposal via a scheduled EHS waste pickup[9].
Protocol 4.2: Contaminated Solid Waste (PPE, Weigh Boats, etc.)
This applies to disposable items that have come into direct contact with the compound.
-
Container: Designate a sturdy, sealable container, such as a 5-gallon pail lined with a clear plastic bag, for chemically contaminated solid waste[12]. Never use black plastic or red biohazard bags [12].
-
Collection: Place all contaminated items (e.g., gloves, weighing paper, pipette tips, spill cleanup debris) directly into this container.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag, listing "Solid Debris contaminated with this compound"[10].
-
Management: Keep the container closed except when adding waste[9][10]. When the bag is three-quarters full, seal it, and close the pail lid[12].
-
Pickup: Request an EHS waste pickup.
Protocol 4.3: Contaminated Liquid Waste (Solutions, Solvents)
This applies to any solutions or solvent rinses containing the dissolved compound.
-
Container: Use a sturdy, leak-proof, and chemically compatible container, preferably with a screw cap[9]. Glass or polyethylene containers are typically appropriate.
-
Segregation: If possible, use separate waste containers for halogenated and non-halogenated solvents, as this can impact disposal cost and methods[12].
-
Labeling: Attach a "Hazardous Waste" label. List the full chemical name of all components, including solvents and "this compound," with estimated percentages[10]. Maintain a running log on the tag as waste is added.
-
Management: Fill the container to no more than 90% capacity to allow for expansion. Keep the container tightly sealed when not in use and store it in secondary containment[9].
-
Pickup: Once full, request a pickup from EHS.
Protocol 4.4: Decontamination of Empty Containers
Due to the compound's "Harmful if swallowed" classification, empty containers require thorough decontamination before they can be disposed of as non-hazardous waste[8].
-
Initial Rinse: Perform an initial rinse with a suitable solvent (one in which the compound is soluble, such as acetone or ethanol). This first rinse must be collected and disposed of as hazardous liquid waste according to Protocol 4.3[9].
-
Triple Rinse: Because this is an acutely hazardous chemical, a triple rinse is mandatory[8][9]. Perform two additional rinses with the solvent. These subsequent rinses must also be collected and managed as hazardous waste.
-
Drying: Allow the container to air-dry completely in a fume hood.
-
Defacing: Completely remove, black out, or otherwise deface the original chemical label[8][9].
-
Final Disposal: Once fully decontaminated and defaced, the container can be disposed of in the appropriate receptacle (e.g., glass disposal box)[9].
Waste Accumulation and Disposal Workflow
Proper management from the point of generation to final pickup is crucial for laboratory safety and regulatory compliance. All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the lab[11].
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A Comprehensive Guide to Personal Protective Equipment for Handling 9-Methylacenaphtho[1,2-b]quinoxaline
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 9-Methylacenaphtho[1,2-b]quinoxaline, a polycyclic aromatic hydrocarbon (PAH) and quinoxaline derivative, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Quinoxaline Derivatives: Compounds in this class are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some are also suspected of causing cancer[1].
Polycyclic Aromatic Hydrocarbons (PAHs): Several PAHs are confirmed carcinogens and can cause adverse skin effects such as irritation and inflammation[2][3]. The primary routes of exposure to PAHs are inhalation, ingestion, and skin contact[2]. Long-term exposure to PAH-containing mixtures has been linked to an increased risk of skin, lung, bladder, and gastrointestinal cancers[3].
Given these potential hazards, a conservative approach to handling this compound is warranted, treating it as a substance with potential carcinogenic properties and as a skin, eye, and respiratory irritant.
The Hierarchy of Controls: A Foundation for Safety
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense in laboratory safety.[4] The hierarchy of controls prioritizes eliminating hazards and implementing engineering and administrative controls to minimize risk.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: Handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the associated risks.
Personal Protective Equipment (PPE): Your Essential Barrier
A thorough hazard assessment is required to determine the appropriate PPE for specific tasks.[5][6] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield[5][7] | Double-layered nitrile gloves[5] | Full-length lab coat (fire-resistant if working with flammable solvents)[7] | Recommended, especially if not handled in a fume hood. An N95 respirator is the minimum. |
| Running reactions and extractions | Chemical splash goggles and a face shield | Double-layered nitrile gloves | Full-length lab coat (fire-resistant if working with flammable solvents) | Not typically required if performed in a certified chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles | Double-layered nitrile gloves | Full-length lab coat | Not typically required if performed in a certified chemical fume hood. |
| Handling solid compound | Chemical splash goggles | Double-layered nitrile gloves | Full-length lab coat | Recommended to avoid inhaling fine particles. An N95 respirator is the minimum. |
| Cleaning glassware | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not typically required. |
| Spill cleanup | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Required. A half-mask or full-face respirator with appropriate cartridges. |
Detailed PPE Protocols: A Step-by-Step Guide
The effectiveness of PPE is contingent on its proper selection, use, and maintenance.
Eye and Face Protection
-
Minimum Requirement: Safety glasses with side shields are the minimum requirement for any laboratory work.[5]
-
Handling Liquids: When handling solutions of this compound, chemical splash goggles are mandatory to protect against splashes.[8]
-
Significant Splash Risk: For tasks with a high risk of splashing, such as when dispensing large volumes or working with corrosive substances, a face shield must be worn in addition to safety glasses or goggles.[5][7]
Hand Protection
-
Glove Selection: Due to the potential for skin absorption and irritation, chemically resistant gloves are essential.[9] Nitrile gloves are a common choice for handling many chemicals.[7]
-
Double Gloving: For enhanced protection, especially when handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended.[5]
-
Glove Integrity: Gloves should be inspected for any signs of degradation or punctures before each use. Change gloves frequently, especially if contamination is suspected.[4]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
-
Lab Coats: A full-length laboratory coat should be worn to protect skin and clothing from splashes and spills.[7] For work with flammable solvents, a fire-resistant lab coat is recommended.
-
Aprons and Coveralls: For tasks with a higher risk of significant splashes or when cleaning spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[10]
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[7]
Respiratory Protection
-
When Required: Respiratory protection may be necessary when engineering controls do not adequately prevent exposure, such as when handling the solid compound outside of a fume hood or during a large spill.[1][9]
-
Respirator Type: The type of respirator depends on the concentration and toxicity of the chemical. For fine powders, an N95 respirator may be sufficient. For higher concentrations or in emergency situations, a half-mask or full-face respirator with appropriate cartridges is required.
-
Fit Testing and Training: A respiratory protection program, including fit testing and training, is required for all personnel who wear respirators.[9]
Operational and Disposal Plans
Donning and Doffing PPE:
The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Disposal:
-
Contaminated PPE: All disposable PPE, including gloves, disposable lab coats, and respirator cartridges, that comes into contact with this compound should be considered hazardous waste.
-
Waste Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of chemical hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.
References
- Apollo Scientific. (2023, August 2).
- Clarion Safety Systems. (2022, November 30).
- Environmental Health and Safety, University of Washington.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
- Environmental Health and Safety, Dartmouth College.
- Cornell University, Environment, Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- LookChem. (n.d.). This compound.
- Echemi. (n.d.). 9-methylacenaphthyleno[1,2-b]quinoxaline.
- Fisher Scientific. (2011, February 10).
- Agilent Technologies. (2024, August 23). PAH Standard (1X1 mL)
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Thermo Fisher Scientific. (2010, April 10).
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Sigma-Aldrich. (n.d.). 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE.
- Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs)
- Cayman Chemical. (2014, July 7).
- SA Health, Government of South Australia. (n.d.).
- RPS Group. (n.d.). Hazard Watch: Polycyclic Aromatic Hydrocarbons (PAHs) in the workplace.
- BLD Pharm. (n.d.). 13362-59-9|this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]
- 4. pppmag.com [pppmag.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. quora.com [quora.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
